molecular formula C18H18Cl2N4O5S2 B15610778 GB1908

GB1908

Cat. No.: B15610778
M. Wt: 505.4 g/mol
InChI Key: MNYFYJPPTJLAMF-LAYQYYCJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GB1908 is a useful research compound. Its molecular formula is C18H18Cl2N4O5S2 and its molecular weight is 505.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18Cl2N4O5S2

Molecular Weight

505.4 g/mol

IUPAC Name

4-[1-[(2R,4S,5R)-2-(3,4-dichlorophenyl)sulfanyl-5-hydroxy-6-(hydroxymethyl)-3-methoxyoxan-4-yl]triazol-4-yl]-3H-1,3-thiazol-2-one

InChI

InChI=1S/C18H18Cl2N4O5S2/c1-28-16-14(24-5-11(22-23-24)12-7-30-18(27)21-12)15(26)13(6-25)29-17(16)31-8-2-3-9(19)10(20)4-8/h2-5,7,13-17,25-26H,6H2,1H3,(H,21,27)/t13?,14-,15-,16?,17+/m0/s1

InChI Key

MNYFYJPPTJLAMF-LAYQYYCJSA-N

Origin of Product

United States

Foundational & Exploratory

GB1908: A Targeted Approach to Disrupting Galectin-1 Signaling in Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

GB1908 is a potent and selective, orally bioavailable small molecule inhibitor of Galectin-1, a β-galactoside-binding lectin implicated in tumorigenesis and immune evasion in various cancers, including non-small cell lung cancer (NSCLC). High expression of Galectin-1 in the tumor microenvironment (TME) is often correlated with poor patient outcomes. This compound exerts its anti-tumor effects by directly binding to the carbohydrate recognition domain (CRD) of Galectin-1, thereby disrupting its downstream signaling pathways that promote cancer progression, metastasis, and suppression of the anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action of this compound in lung cancer, detailing its molecular interactions, cellular effects, and the preclinical evidence supporting its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and efficacy of this compound in preclinical lung cancer models.

ParameterValueSpeciesNotes
Ki 57 nMHumanInhibitor constant for Galectin-1.[1]
72 nMMouse[1]
Kd 0.057 µMHumanDissociation constant for Galectin-1.[2][3][4]
Selectivity >50-foldHumanOver Galectin-3 (Kd = 6.0 µM).[1][2][3][4]
IC50 850 nMHumanInhibition of Galectin-1-induced apoptosis in Jurkat T-cells.[1][2][3][4]

Table 1: In Vitro Activity and Selectivity of this compound

Study TypeCell LineDosing RegimenOutcome
Syngeneic Mouse ModelLewis Lung Carcinoma (LL/2)30 mg/kg, twice daily (p.o.) for 21 daysSignificant reduction in primary lung tumor growth.[1][2][3][4]

Table 2: In Vivo Efficacy of this compound in a Lung Cancer Model

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of Galectin-1. By occupying the CRD of Galectin-1, this compound prevents its interaction with cell surface glycoproteins, thereby modulating multiple downstream signaling pathways critical for lung cancer progression.

Reversal of Immune Suppression

In the tumor microenvironment, Galectin-1 is secreted by cancer cells and contributes to an immunosuppressive milieu. It induces the apoptosis of activated T-cells, particularly CD4+ and CD8+ T-lymphocytes, thereby allowing the tumor to evade immune surveillance. This compound blocks this interaction, protecting T-cells from Galectin-1-induced apoptosis and enhancing the anti-tumor immune response.[5][6] Furthermore, this compound has been shown to reduce the production of immunosuppressive cytokines within a stromal non-small cell lung cancer TME model.[5][6]

G This compound Mechanism in Reversing Immune Suppression This compound This compound Gal1 Galectin-1 This compound->Gal1 Inhibits TCell Activated T-Cell Gal1->TCell Induces Apoptosis of Apoptosis Apoptosis ImmuneResponse Anti-Tumor Immune Response TCell->ImmuneResponse Mediates G This compound's Impact on Pro-Tumorigenic Signaling cluster_0 Galectin-1 Mediated Pathways Gal1 Galectin-1 Ras Ras Gal1->Ras Integrin_Notch Integrin α6β4 / Notch1/Jagged2 Gal1->Integrin_Notch p38_ERK p38 MAPK / ERK Ras->p38_ERK COX2 COX-2 p38_ERK->COX2 TumorProgression Tumor Progression (Migration, Invasion) COX2->TumorProgression Integrin_Notch->TumorProgression Metastasis Metastasis (EMT) Integrin_Notch->Metastasis This compound This compound This compound->Gal1 Inhibits G Experimental Workflow for Preclinical Evaluation of this compound cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation FP_Assay Fluorescence Polarization Assay Binding_Affinity Determine Binding Affinity (Kd, Ki) FP_Assay->Binding_Affinity Apoptosis_Assay Jurkat T-cell Apoptosis Assay Inhibition_Apoptosis Measure Inhibition of T-cell Apoptosis (IC50) Apoptosis_Assay->Inhibition_Apoptosis Binding_Affinity->Inhibition_Apoptosis Informs Treatment This compound Treatment (30 mg/kg, p.o.) Inhibition_Apoptosis->Treatment Justifies Syngeneic_Model Syngeneic Mouse Model (LL/2) Syngeneic_Model->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Efficacy Assess Anti-Tumor Efficacy Tumor_Growth->Efficacy

References

GB1908: A Technical Guide to a Novel Galectin-1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galectin-1, a β-galactoside-binding lectin, is a key regulator in the tumor microenvironment, contributing to cancer progression through mechanisms including immunosuppression and angiogenesis. Its overexpression in various cancers is often correlated with poor patient outcomes, making it a compelling target for therapeutic intervention. GB1908 is a novel, selective, and orally available small molecule inhibitor of the galectin-1 carbohydrate recognition domain (CRD). This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, mechanism of action, and preclinical efficacy. It includes a compilation of quantitative data, descriptions of key experimental methodologies, and visualizations of the pertinent biological pathways, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to Galectin-1 in Cancer

Galectin-1 is a 14-kDa homodimeric protein that plays a multifaceted role in cancer biology.[1] Extracellularly, it cross-links cell surface glycoproteins, modulating cell-cell and cell-matrix interactions.[2] Its functions are diverse, ranging from promoting tumor cell proliferation, adhesion, and migration to inducing angiogenesis.[3] A critical aspect of galectin-1's pro-tumorigenic activity is its ability to suppress the anti-tumor immune response. By binding to glycans on the surface of activated T cells, galectin-1 can induce their apoptosis, thereby allowing tumor cells to evade immune destruction.[2][3] Elevated expression of galectin-1 has been observed in numerous cancers, including lung, pancreatic, and ovarian cancers, and is often associated with advanced disease and poor prognosis.[1][4] These findings underscore the therapeutic potential of inhibiting galectin-1.[5]

This compound: A Selective Galectin-1 Inhibitor

This compound is a glycomimetic small molecule designed as a high-affinity, selective inhibitor of the galectin-1 carbohydrate recognition domain (CRD).[6][7] It was developed from a series of thiazole-containing glycomimetics and optimized for affinity, selectivity, and pharmacokinetic properties.[4]

Quantitative Data: Binding Affinity and Efficacy

The inhibitory activity and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity of this compound

TargetSpeciesAssay TypeValueReference
Galectin-1HumanFluorescence PolarizationKd = 57 nM[4][8]
Galectin-1MouseFluorescence PolarizationKd = 72 nM[8]
Galectin-1HumanNot SpecifiedKi = 57 nM[9]
Galectin-1MouseNot SpecifiedKi = 72 nM[9]
Galectin-3HumanFluorescence PolarizationKd = 6.0 µM[4]

Table 2: In Vitro Efficacy of this compound

AssayCell LineEffectValueReference
Galectin-1-induced ApoptosisJurkat T cellsInhibitionIC50 = 850 nM[4][9]

Table 3: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatment RegimenOutcomeReference
Syngeneic mouse model (LL/2)Lung carcinoma30 mg/kg, twice daily (oral)Reduced primary tumor growth[4][9]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by competitively binding to the carbohydrate recognition domain (CRD) of galectin-1, thereby preventing its interaction with cell surface glycoproteins.[7] This inhibition disrupts the downstream signaling pathways mediated by galectin-1.

Inhibition of T-cell Apoptosis

One of the primary mechanisms by which galectin-1 promotes tumor immune evasion is by inducing apoptosis of activated T cells. This compound blocks this process, restoring the capacity of T cells to mount an anti-tumor response. The signaling pathway for galectin-1-induced T-cell apoptosis is multifaceted and can involve the Fas death receptor, activation of caspases, and the JNK signaling pathway.

Galectin1_TCell_Apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Gal1 Galectin-1 This compound->Gal1 Inhibits TCR T-Cell Receptor Glycoproteins (e.g., CD45, CD7) Gal1->TCR Binds Fas Fas Receptor TCR->Fas Activates Casp8 Caspase-8 Fas->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces

Caption: Galectin-1 induced T-cell apoptosis pathway and its inhibition by this compound.

Modulation of Immunosuppressive Cytokines

Galectin-1 can also promote an immunosuppressive tumor microenvironment by influencing cytokine production. Inhibition of galectin-1 by this compound has been shown to reduce the production of key immunosuppressive cytokines. In in vitro studies with mouse and human T cells, this compound led to a concentration-dependent decrease in IL-17A, IFNγ, and TNFα.[10] In an in vivo inflammatory model, this compound treatment significantly reduced the levels of IL-17A, IFNγ, IL-6, and TNFα.[10]

Involvement in Other Signaling Pathways

Recent research has implicated galectin-1 in the activation of other pro-tumorigenic signaling pathways, which could also be targeted by this compound.

  • NF-κB Signaling: Galectin-1 has been shown to promote tumor progression in epithelial ovarian cancer through the activation of the NF-κB signaling pathway.[1][2] Downregulation of galectin-1 suppresses the activation of this pathway.[2]

Galectin1_NFkB_Pathway Gal1 Galectin-1 IKK IKKα/β Gal1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-tumorigenic Gene Expression Nucleus->Gene Promotes

Caption: Galectin-1 mediated activation of the NF-κB signaling pathway.

  • Hedgehog Signaling: In gastric and pancreatic cancers, galectin-1 has been found to promote invasion and epithelial-mesenchymal transition (EMT) through the non-canonical activation of the Hedgehog signaling pathway.[11]

Galectin1_Hedgehog_Pathway Gal1 Galectin-1 Gli1 Gli-1 Gal1->Gli1 Activates Nucleus Nucleus Gli1->Nucleus Translocates to TargetGenes Target Gene Expression (e.g., MMPs) Nucleus->TargetGenes Promotes Invasion Invasion & EMT TargetGenes->Invasion Leads to

Caption: Galectin-1 mediated activation of the Hedgehog signaling pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary. However, this section outlines the general methodologies based on published literature.

Fluorescence Polarization Assay for Binding Affinity

This competitive binding assay is used to determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for galectin-1.

  • Principle: A fluorescently labeled carbohydrate ligand that binds to galectin-1 is used as a probe. When the small, fluorescently labeled ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger galectin-1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled inhibitors, such as this compound, compete with the fluorescent ligand for binding to galectin-1, causing a decrease in fluorescence polarization.

  • General Workflow:

    • A constant concentration of recombinant human or mouse galectin-1 is incubated with a constant concentration of a fluorescently labeled ligand (e.g., fluorescein-labeled lactose).

    • Increasing concentrations of this compound are added to the mixture.

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • The data are fitted to a competitive binding equation to calculate the IC50, which is then converted to a Ki or Kd value.

FP_Assay_Workflow Start Start Mix Mix Galectin-1, Fluorescent Ligand, and this compound Start->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Analyze Data (Calculate Kd/Ki) Measure->Analyze End End Analyze->End

Caption: General workflow for a fluorescence polarization-based binding assay.

Jurkat T-cell Apoptosis Assay

This cell-based assay is used to determine the ability of this compound to inhibit galectin-1-induced apoptosis.

  • Principle: The Jurkat T-cell line is susceptible to apoptosis induced by galectin-1. Apoptosis can be measured by various methods, such as Annexin V staining, caspase activity assays, or DNA fragmentation analysis.

  • General Workflow:

    • Jurkat T cells are cultured in appropriate media.

    • Cells are pre-incubated with varying concentrations of this compound.

    • Recombinant galectin-1 is added to induce apoptosis.

    • After a defined incubation period (e.g., 16 hours), the percentage of apoptotic cells is quantified using a suitable method (e.g., flow cytometry with Annexin V and propidium (B1200493) iodide staining).

    • The IC50 value for the inhibition of apoptosis is calculated.

Syngeneic Mouse Model of Lung Cancer

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.

  • Principle: The Lewis Lung Carcinoma (LL/2) cell line is of C57BL/6 mouse origin and can be implanted into C57BL/6 mice to create a syngeneic tumor model. This allows for the study of the interaction between the tumor, the host immune system, and the therapeutic agent.

  • General Workflow:

    • LL/2 cells are cultured and then injected subcutaneously or orthotopically into C57BL/6 mice.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • This compound is administered orally at a specified dose and schedule (e.g., 30 mg/kg, twice daily).

    • Tumor growth is monitored regularly by caliper measurements.

    • At the end of the study, tumors may be excised and analyzed for various biomarkers.

BioMAP® System for Tumor Microenvironment Analysis

The BioMAP® system is an in vitro co-culture model used to study the effects of a compound on the complex interactions within the tumor microenvironment.

  • Principle: The system utilizes co-cultures of human peripheral blood mononuclear cells (PBMCs), primary stromal cells (e.g., fibroblasts), and a cancer cell line to model the tumor microenvironment. The effects of a test compound are assessed by measuring a panel of protein biomarkers.

  • General Workflow:

    • The co-culture system is established and stimulated to mimic a tumor microenvironment.

    • The system is treated with various concentrations of this compound.

    • After a defined incubation period (e.g., 48 hours), the levels of various biomarkers (e.g., cytokines, chemokines, cell surface proteins) are measured.

    • The changes in biomarker levels provide a "signature" of the compound's activity within the modeled microenvironment.

Conclusion and Future Directions

This compound is a promising, orally available, and selective galectin-1 inhibitor with demonstrated preclinical activity. Its ability to block the immunosuppressive functions of galectin-1, particularly the induction of T-cell apoptosis, provides a strong rationale for its development as a cancer therapeutic. The inhibition of both tumor growth and immunosuppressive cytokines in preclinical models suggests that this compound could be beneficial in cancers with high galectin-1 expression.[6] Further research is warranted to explore the full potential of this compound, including its use in combination with other immunotherapies such as checkpoint inhibitors, and to identify patient populations most likely to benefit from this targeted therapy. The detailed understanding of its mechanism of action and the availability of robust preclinical data position this compound as a significant candidate for clinical investigation.

References

GB1908: A Technical Guide to a Novel Selective Galectin-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galectin-1, a β-galactoside-binding lectin, is a key regulator of tumorigenesis and immune evasion, making it a compelling target for cancer therapy. GB1908 is a novel, orally available, and highly selective small molecule inhibitor of the galectin-1 carbohydrate recognition domain (CRD). Preclinical studies have demonstrated its potential in cancer treatment through the attenuation of T-cell apoptosis and the reduction of immunosuppressive cytokines. This document provides a comprehensive technical overview of this compound, including its binding affinity, selectivity, in vitro and in vivo activities, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a glycomimetic, thiazole-containing compound designed for high-affinity and selective inhibition of galectin-1.[1] By targeting the CRD of galectin-1, this compound disrupts its interaction with cell surface glycoproteins, thereby interfering with downstream signaling pathways implicated in cancer progression and immunosuppression.[2][3] Its oral bioavailability and favorable pharmacokinetic profile in preclinical models position it as a promising candidate for clinical development.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.

Table 1: Binding Affinity and Selectivity of this compound

TargetSpeciesAssayValueReference
Galectin-1 HumanKi57 nM[4]
MouseKi72 nM[4]
HumanKd57 nM[1][5]
Galectin-3 HumanKd6.0 µM[1]
Selectivity Gal-1 vs. Gal-3->50-fold[4]
Gal-1 vs. other Galectins->100-fold (except Gal-4 C-terminus: 8-fold)[5]

Table 2: In Vitro Cellular Activity of this compound

AssayCell LineEffectIC50Reference
Galectin-1-induced ApoptosisJurkat T-cellsInhibition850 nM[1][4]

Table 3: In Vivo Murine Pharmacokinetics and Dosing of this compound

| Parameter | Value | Reference | | :--- | :--- | | Dosing Regimen | 30 mg/kg, twice daily (b.i.d.), oral administration |[1] | | Outcome | Maintained free plasma levels of this compound above the galectin-1 Kd for 24 hours |[1] |

Signaling Pathways and Mechanism of Action

Galectin-1 in the tumor microenvironment (TME) contributes to an immunosuppressive landscape primarily by inducing the apoptosis of effector T-cells and promoting the secretion of immunosuppressive cytokines.[2][3] this compound, by selectively inhibiting galectin-1, counteracts these effects.

Galectin-1 Signaling Pathway Leading to T-Cell Apoptosis

Galectin1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_TCell Effector T-Cell Tumor Cell Tumor Cell Galectin-1 Galectin-1 Tumor Cell->Galectin-1 secretes Glycosylated Receptors Glycosylated Receptors Galectin-1->Glycosylated Receptors binds to This compound This compound This compound->Galectin-1 inhibits Apoptosis Signaling Cascade Apoptosis Signaling Cascade Glycosylated Receptors->Apoptosis Signaling Cascade activates T-Cell Apoptosis T-Cell Apoptosis Apoptosis Signaling Cascade->T-Cell Apoptosis leads to Immunosuppression Immunosuppression T-Cell Apoptosis->Immunosuppression

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Assay for Galectin-1 Binding Affinity

This assay is used to determine the binding affinity (Kd) of this compound to galectin-1.

Materials:

  • Recombinant human galectin-1

  • Fluorescein-labeled lactose (B1674315) probe

  • This compound

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • 384-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare a solution of recombinant human galectin-1 at a fixed concentration (e.g., 100 nM) in assay buffer.

    • Prepare a solution of the fluorescein-labeled lactose probe at a fixed concentration (e.g., 10 nM) in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the serially diluted this compound.

    • Add the galectin-1 solution to all wells except the negative control wells.

    • Add the fluorescein-labeled lactose probe to all wells.

    • Include control wells:

      • Probe only (for minimum polarization).

      • Probe and galectin-1 without inhibitor (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a competitive binding model to determine the IC50 value.

    • Calculate the Ki or Kd value using the Cheng-Prusoff equation.

Jurkat T-Cell Apoptosis Assay

This assay evaluates the ability of this compound to inhibit galectin-1-induced apoptosis in Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • Recombinant human galectin-1

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 medium.

    • Seed the cells in a 24-well plate at a density of 2 x 10^6 cells/well.

    • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

    • Add recombinant human galectin-1 to induce apoptosis and incubate for 16 hours.

    • Include control wells:

      • Untreated cells.

      • Cells treated with galectin-1 only.

  • Apoptosis Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative).

  • Data Analysis:

    • Plot the percentage of apoptotic cells against the this compound concentration.

    • Calculate the IC50 value, representing the concentration of this compound that inhibits 50% of galectin-1-induced apoptosis.

Experimental Workflow: Jurkat T-Cell Apoptosis Assay

Apoptosis_Workflow Start Start Jurkat Cell Culture Jurkat Cell Culture Start->Jurkat Cell Culture Pre-incubation with this compound Pre-incubation with this compound Jurkat Cell Culture->Pre-incubation with this compound Galectin-1 Addition Galectin-1 Addition Pre-incubation with this compound->Galectin-1 Addition Incubation (16h) Incubation (16h) Galectin-1 Addition->Incubation (16h) Cell Harvesting and Washing Cell Harvesting and Washing Incubation (16h)->Cell Harvesting and Washing Annexin V/PI Staining Annexin V/PI Staining Cell Harvesting and Washing->Annexin V/PI Staining Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Data Analysis (IC50) Data Analysis (IC50) Flow Cytometry->Data Analysis (IC50) End End Data Analysis (IC50)->End

In Vivo Efficacy

In syngeneic mouse models, oral administration of this compound has demonstrated significant anti-tumor activity.[3] Treatment with this compound slowed tumor growth in models of breast carcinoma and metastatic skin cutaneous melanoma, cancers where high galectin-1 expression correlates with poorer patient survival outcomes.[3] Additionally, in a non-small cell lung cancer (NSCLC) tumor microenvironment model, this compound reduced the production of immunosuppressive cytokines.[3] These findings underscore the potential of this compound as a therapeutic agent for cancers with high galectin-1 expression.

Conclusion

This compound is a potent and selective inhibitor of galectin-1 with promising preclinical anti-cancer activity. Its ability to block galectin-1-mediated T-cell apoptosis and reduce immunosuppressive cytokines provides a strong rationale for its further development as a novel cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

References

GB1908: A Targeted Approach to Counteracting Immune Suppression in Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of GB1908, a novel, orally available small molecule inhibitor of Galectin-1, and its potential as a therapeutic agent for lung cancer. By targeting Galectin-1, this compound aims to disrupt key mechanisms of tumor-induced immune evasion, offering a promising new strategy in the landscape of cancer immunotherapy.

Executive Summary

Lung cancer remains a leading cause of cancer-related mortality worldwide, with a pressing need for innovative therapeutic strategies. A key challenge in treating lung cancer is the ability of tumors to create an immunosuppressive microenvironment, thereby evading the body's natural defenses. Galectin-1, a β-galactoside-binding lectin, has emerged as a critical mediator of this immune suppression. Overexpressed in various malignancies, including non-small cell lung cancer, Galectin-1 contributes to tumor progression by inducing T-cell apoptosis and modulating cytokine production to favor a pro-tumoral state. This compound is a potent and selective inhibitor of Galectin-1, designed to counteract these immunosuppressive effects and restore anti-tumor immunity. Preclinical studies have demonstrated the potential of this compound to inhibit tumor growth, providing a strong rationale for its further development as a lung cancer therapeutic.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

ParameterSpeciesValue
Ki (Galectin-1) Human57 nM
Mouse72 nM
Selectivity >50-fold over Galectin-3
IC50 (Galectin-1-induced Jurkat cell apoptosis) Human850 nM

Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model of Lung Cancer

ModelTreatmentDosageDurationOutcome
LL/2 Lung Carcinoma This compound30 mg/kg, twice daily (p.o.)21 daysReduced primary tumor growth

Mechanism of Action and Signaling Pathways

Galectin-1 exerts its pro-tumoral effects through multiple mechanisms, primarily by inducing the apoptosis of activated T-cells and skewing the cytokine profile towards an immunosuppressive phenotype. This compound, by selectively binding to the carbohydrate recognition domain (CRD) of Galectin-1, blocks its interaction with cell surface glycoproteins on immune cells, thereby inhibiting these downstream signaling events.

Galectin-1-Mediated T-Cell Apoptosis

Galectin1_Apoptosis_Pathway cluster_TCell T-Cell Gal1 Galectin-1 TCR T-Cell Receptor (TCR) Gal1->TCR CD45 CD45 Gal1->CD45 Fas Fas Receptor Gal1->Fas This compound This compound This compound->Gal1 Inhibition FADD FADD Fas->FADD Casp8 Caspase-8 FADD->Casp8 Casp3 Caspase-3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Simplified signaling pathway of Galectin-1-induced T-cell apoptosis and its inhibition by this compound.
Modulation of the Tumor Microenvironment

Galectin-1 contributes to an immunosuppressive tumor microenvironment by promoting the production of anti-inflammatory cytokines while suppressing pro-inflammatory responses. By inhibiting Galectin-1, this compound is expected to shift the cytokine balance towards an anti-tumor profile.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity (Ki) of this compound to Galectin-1.

Principle: The binding of a small fluorescently labeled ligand to a larger protein results in a slower rotational diffusion and thus an increase in the polarization of the emitted light. A competitive binding assay is performed where the ability of an unlabeled compound (this compound) to displace the fluorescent ligand from the protein is measured.

Protocol:

  • Reagents:

    • Recombinant human or mouse Galectin-1

    • Fluorescently labeled β-galactoside probe

    • This compound (serial dilutions)

    • Assay buffer (e.g., Phosphate Buffered Saline with 0.01% Tween-20)

  • Procedure:

    • In a 96-well black microplate, add a fixed concentration of Galectin-1 and the fluorescent probe.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based probe).

  • Data Analysis:

    • Calculate the percentage of inhibition at each concentration of this compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

FP_Assay_Workflow start Start prep_reagents Prepare Reagents: - Galectin-1 - Fluorescent Probe - this compound dilutions start->prep_reagents plate_setup Plate Setup: Add Galectin-1, probe, and this compound to 96-well plate prep_reagents->plate_setup incubation Incubate at RT for 30 min plate_setup->incubation read_plate Measure Fluorescence Polarization incubation->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki read_plate->data_analysis end End data_analysis->end

Figure 2. Workflow for the Fluorescence Polarization Assay.
Galectin-1-Induced T-Cell Apoptosis Assay

This assay measures the ability of this compound to inhibit Galectin-1-induced apoptosis in a T-cell line (e.g., Jurkat cells).

Principle: Apoptotic cells expose phosphatidylserine (B164497) on their outer membrane, which can be detected by Annexin V staining. Propidium (B1200493) iodide (PI) is used to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Protocol:

  • Cell Culture:

    • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment:

    • Seed Jurkat cells in a 24-well plate.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Induce apoptosis by adding a predetermined concentration of recombinant human Galectin-1.

    • Incubate for 16 hours.

  • Staining and Flow Cytometry:

    • Harvest the cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.

    • Determine the IC50 value of this compound for the inhibition of Galectin-1-induced apoptosis.

In Vivo Efficacy in a Syngeneic Mouse Model

The LL/2 (Lewis Lung Carcinoma) syngeneic model in C57BL/6 mice is used to evaluate the anti-tumor efficacy of this compound in an immunocompetent host.

Protocol:

  • Animal Model:

    • Female C57BL/6 mice, 6-8 weeks old.

  • Tumor Cell Implantation:

    • Inject 1 x 106 LL/2 cells subcutaneously into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 50-100 mm3), randomize mice into treatment and control groups.

    • Administer this compound (30 mg/kg) or vehicle control orally, twice daily.

  • Tumor Measurement and Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and general health.

  • Endpoint and Analysis:

    • At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise and weigh the tumors.

    • Compare tumor growth between the this compound-treated and control groups to determine the percentage of tumor growth inhibition.

InVivo_Study_Workflow start Start implant Implant LL/2 cells into C57BL/6 mice start->implant tumor_growth Allow tumors to reach palpable size implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound or vehicle control (p.o., b.i.d.) randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Endpoint: Euthanize mice, excise and weigh tumors monitor->endpoint 21 days analysis Analyze tumor growth inhibition endpoint->analysis end End analysis->end

Figure 3. Experimental workflow for the in vivo efficacy study.

Conclusion and Future Directions

This compound represents a promising, targeted approach for the treatment of lung cancer by directly addressing a key mechanism of immune evasion. Its selectivity for Galectin-1 and demonstrated preclinical efficacy in reducing tumor growth highlight its potential as a monotherapy or in combination with other immunotherapies, such as checkpoint inhibitors. Further investigation into the detailed molecular mechanisms of this compound's effects on the tumor microenvironment and its evaluation in clinical trials are warranted to fully elucidate its therapeutic potential in lung cancer patients.

Preclinical Oncology Profile of GB1908: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical data for GB1908, a novel, selective, and orally available small molecule inhibitor of Galectin-1, in the context of oncology. The information presented herein is compiled from peer-reviewed scientific literature and is intended to provide a detailed resource for researchers and professionals in the field of drug development.

Introduction

Galectin-1 (Gal-1) is a β-galactoside-binding lectin that is overexpressed in a variety of cancers and is implicated in numerous pro-tumorigenic processes, including tumor growth, angiogenesis, and immune evasion.[1][2][3] Its immunosuppressive functions, particularly the induction of T-cell apoptosis, make it a compelling target for cancer therapy.[1][2][3] this compound is a high-affinity glycomimetic inhibitor of the Galectin-1 carbohydrate recognition domain (CRD) developed by Galecto Biotech.[1][2] This document summarizes the key preclinical findings that characterize the pharmacological properties and anti-cancer activity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Binding Affinity and Selectivity of this compound

TargetSpeciesKd / Ki (nM)Selectivity vs. Galectin-3Reference
Galectin-1Human57 (Kd)>100-fold[4][5]
Galectin-1Mouse72 (Ki)>50-fold[6]
Galectin-3Human6000 (Kd)-[4][5]

Table 2: In Vitro Efficacy of this compound

AssayCell LineEndpointIC50 (nM)Reference
Galectin-1-induced T-cell apoptosisJurkatInhibition of Apoptosis850[4][5][6]

Table 3: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelDosing RegimenOutcomeReference
Lung CarcinomaSyngeneic (LL/2)30 mg/kg, b.i.d., p.o.Reduced tumor growth[4][5]
Breast CarcinomaSyngeneicNot specifiedSlowed tumor growth[2][3]
Metastatic Skin Cutaneous MelanomaSyngeneicNot specifiedSlowed tumor growth[2][3]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Biophysical and Cellular Assays for Selectivity

Objective: To confirm the selectivity of this compound for Galectin-1 over Galectin-3.

Methodology:

  • Biophysical Assays: The binding affinity (Kd) of this compound to recombinant human Galectin-1 and Galectin-3 was likely determined using surface plasmon resonance (SPR) or a similar biophysical technique that measures molecular interactions in real-time.

  • Cellular Assays: The functional selectivity was confirmed in cellular systems. While specific details are not provided in the search results, this could involve assays where a biological response mediated by Galectin-1 or Galectin-3 is measured in the presence of increasing concentrations of this compound.[2][3]

T-cell Apoptosis Assay

Objective: To determine the ability of this compound to inhibit Galectin-1-induced T-cell apoptosis.

Methodology:

  • Cell Culture: Jurkat cells, a human T-lymphocyte cell line, were cultured under standard conditions.[4][5][6]

  • Induction of Apoptosis: Recombinant Galectin-1 was added to the Jurkat cell culture to induce apoptosis.

  • Treatment: this compound was added to the cell culture at various concentrations (e.g., 0.1-10 μM) for a specified incubation period (e.g., 16 hours).[6]

  • Apoptosis Measurement: The percentage of apoptotic cells was quantified using methods such as flow cytometry with Annexin V/Propidium Iodide staining.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the Galectin-1-induced apoptosis, was calculated.[4][5][6]

Stromal Non-Small Cell Lung Cancer (NSCLC) Tumor Microenvironment (TME) Model

Objective: To investigate the effect of this compound on the production of immunosuppressive cytokines in a model of the tumor microenvironment.

Methodology:

  • Co-culture System: A co-culture model was established using human peripheral blood mononuclear cells (PBMCs), human primary dermal fibroblasts, and the H1299 NSCLC cell line.[1]

  • Stimulation: The co-culture was stimulated with T-cell receptor ligands to mimic an inflamed stromal TME ("StroNSCLC" model).[1]

  • Treatment: The stimulated co-culture was treated with this compound for 48 hours.[1]

  • Biomarker Analysis: The levels of various biomarkers, including immunosuppressive cytokines, in the culture supernatant were assessed using techniques like ELISA or multiplex cytokine arrays.[1]

Syngeneic Mouse Models of Cancer

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Tumor Cell Implantation: Syngeneic mouse models were established by implanting cancer cell lines (e.g., LL/2 for lung carcinoma, and cell lines for breast carcinoma and melanoma) into immunocompetent mice of the corresponding strain.[2][3][4][5]

  • Treatment Administration: Once tumors reached a palpable size, mice were treated with this compound (e.g., 30 mg/kg, administered orally twice daily) or a vehicle control.[4][5]

  • Tumor Growth Monitoring: Tumor volume was measured at regular intervals throughout the study.

  • Data Analysis: The tumor growth rates between the this compound-treated and vehicle-treated groups were compared to determine the anti-tumor efficacy.[2][3][4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.

GB1908_Mechanism_of_Action Proposed Mechanism of Action of this compound in the Tumor Microenvironment This compound This compound Gal1 Galectin-1 This compound->Gal1 inhibits T_Cell T-Cell Gal1->T_Cell induces Immune_Suppression Immune Suppression Gal1->Immune_Suppression promotes Cytokines Immunosuppressive Cytokines Gal1->Cytokines upregulates Apoptosis Apoptosis T_Cell->Apoptosis Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth enables Tumor_Cell Tumor Cell Tumor_Cell->Gal1 secretes

Caption: Proposed Mechanism of Action of this compound.

Preclinical_Evaluation_Workflow General Workflow for Preclinical Evaluation of this compound Target_ID Target Identification (Galectin-1 in Cancer) Lead_Opt Lead Optimization (this compound Synthesis) Target_ID->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro Binding_Assay Binding Affinity & Selectivity Assays In_Vitro->Binding_Assay Cellular_Assay Cellular Assays (T-cell Apoptosis, Cytokine Production) In_Vitro->Cellular_Assay In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Syngeneic_Models Syngeneic Mouse Models (Lung, Breast, Melanoma) In_Vivo->Syngeneic_Models PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Clinical_Dev Clinical Development In_Vivo->Clinical_Dev PK_PD->Clinical_Dev

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its development as a potential therapeutic agent for cancer. As a selective and orally available inhibitor of Galectin-1, this compound has demonstrated the ability to counteract Galectin-1-mediated immune suppression by preventing T-cell apoptosis and reducing the production of immunosuppressive cytokines.[1][2][3] Furthermore, its efficacy in slowing tumor growth in multiple syngeneic mouse models of cancer highlights its therapeutic potential.[2][3][4][5] These findings warrant further investigation of this compound in a clinical setting, both as a monotherapy and in combination with other cancer treatments such as checkpoint inhibitors.[1][2]

References

GB1908: A Targeted Approach to Remodeling the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on GB1908, a novel, selective, and orally available small molecule inhibitor of Galectin-1 (Gal-1). Galectin-1 is a key protein implicated in creating an immunosuppressive tumor microenvironment (TME), thereby facilitating tumor growth and immune evasion. This compound offers a promising therapeutic strategy to counteract these effects and enhance anti-tumor immunity.

Core Mechanism of Action

Galectin-1, often overexpressed by tumor cells and stromal components within the TME, contributes to cancer progression through multiple mechanisms. It induces the apoptosis of effector T cells, promotes the proliferation of regulatory T cells, and enhances the differentiation of tolerogenic dendritic cells.[1] By selectively inhibiting the carbohydrate recognition domain of Galectin-1, this compound disrupts these interactions, leading to a reduction in immunosuppressive signals within the TME.

Galectin1_Signaling Gal1 Gal1 T_Effector T_Effector Gal1->T_Effector induces apoptosis T_Reg T_Reg Gal1->T_Reg promotes proliferation Dendritic_Cell Dendritic_Cell Gal1->Dendritic_Cell enhances differentiation Tumor_Cell Tumor_Cell T_Effector->Tumor_Cell kills

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Binding Affinity and Selectivity

TargetSpeciesParameterValueReference
Galectin-1HumanKi57 nM[2]
Galectin-1MouseKi72 nM[2]
Galectin-3Not SpecifiedSelectivity>50-fold vs. Galectin-1[2]
Galectin-1Not SpecifiedKd0.057 µM[3][4][5]
Galectin-3Not SpecifiedKd6.0 µM[3][4][5]

Table 2: In Vitro Efficacy

Cell LineAssayParameterValueReference
Jurkat (T cell)Galectin-1-induced ApoptosisIC50850 nM[2][3][4][5]

Table 3: In Vivo Administration

Animal ModelTumor ModelDosageDosing ScheduleDurationReference
Syngeneic MouseLL/2 Lung Carcinoma30 mg/kgTwice a day (p.o.)21 days[2][3]

Experimental Protocols

Based on the available information, the key experiments conducted to characterize this compound are outlined below.

Galectin-1 Binding and Selectivity Assays

A biophysical assay was employed to determine the binding affinity (Ki and Kd) of this compound to human and mouse Galectin-1.[1][6] The selectivity was confirmed by comparing its binding to Galectin-1 versus Galectin-3.[1][2][6] While the specific assay type (e.g., surface plasmon resonance or isothermal titration calorimetry) is not detailed in the abstracts, these methods are standard for determining binding kinetics and affinity.

In Vitro T Cell Apoptosis Assay
  • Cell Line: Jurkat cells, a human T lymphocyte cell line, were used.[1][2][3][4][5]

  • Induction of Apoptosis: Recombinant Galectin-1 was used to induce apoptosis in the Jurkat cells.[2]

  • Treatment: Cells were treated with varying concentrations of this compound (0.1-10 µM) for 16 hours.[2]

  • Endpoint: The inhibition of Galectin-1-induced apoptosis was measured, and the IC50 value was determined.[2]

Apoptosis_Assay_Workflow start Start jurkat Jurkat Cells start->jurkat gal1_addition Add Recombinant Galectin-1 jurkat->gal1_addition gb1908_addition Add this compound (0.1-10 µM) gal1_addition->gb1908_addition incubation Incubate for 16 hours gb1908_addition->incubation measurement Measure Apoptosis incubation->measurement ic50 Determine IC50 measurement->ic50

Stromal Non-Small Cell Lung Cancer (NSCLC) TME Model
  • Model: An in vitro co-culture system was established to mimic the stromal TME of NSCLC.[7] This model included human peripheral blood mononuclear cells (PBMCs), human primary dermal fibroblasts, and the H1299 NSCLC cell line.[7]

  • Stimulation: T-cell receptor ligands were used to stimulate the co-culture.[7]

  • Treatment: The co-culture was treated with this compound for 48 hours.[7]

  • Endpoint: Changes in the levels of various biomarkers, particularly immunosuppressive cytokines, were assessed.[7] this compound was shown to inhibit the expression of IL-17A, IFNγ, IL-6, and TNFα.[1][7]

In Vivo Syngeneic Mouse Model
  • Animal Model: A syngeneic mouse model was utilized.[1][2]

  • Tumor Model: The LL/2 Lewis Lung Carcinoma cell line was used to establish primary lung tumors.[2][3]

  • Treatment: this compound was administered orally at a dose of 30 mg/kg twice daily for 21 days.[2][3]

  • Pharmacokinetics: Pharmacokinetic studies in mice demonstrated that this dosing regimen resulted in free plasma levels of this compound above the Galectin-1 Kd for 24 hours.[3][4][5]

  • Endpoint: The primary endpoint was the reduction in primary tumor growth.[2][3] Treatment with this compound was observed to slow tumor growth.[1][6] Additionally, the levels of IL-17A, IFNγ, IL-6, and TNFα were significantly reduced in this compound-treated mice compared to the vehicle-treated group.[1]

InVivo_Study_Workflow start Start implant Implant LL/2 Tumor Cells in Syngeneic Mice start->implant treatment Oral Administration of this compound (30 mg/kg, b.i.d.) for 21 days implant->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement cytokine_analysis Analyze Cytokine Levels treatment->cytokine_analysis endpoint Evaluate Tumor Growth Inhibition and Cytokine Reduction tumor_measurement->endpoint cytokine_analysis->endpoint

Impact on the Tumor Microenvironment

The preclinical data strongly suggest that this compound favorably modulates the TME. By inhibiting Galectin-1, this compound:

  • Reduces T Cell Apoptosis: this compound attenuates Galectin-1-induced apoptosis of T cells, which is a crucial mechanism for restoring an effective anti-tumor immune response.[1][6]

  • Decreases Immunosuppressive Cytokines: The inhibitor significantly reduces the production of key immunosuppressive and pro-inflammatory cytokines such as IL-17A, IFNγ, IL-6, and TNFα within the TME.[1][7] This shift in the cytokine milieu can help to overcome the immunosuppressive nature of the tumor.

  • Inhibits Tumor Growth: In syngeneic mouse models of lung carcinoma, breast carcinoma, and metastatic skin cutaneous melanoma, treatment with this compound resulted in slowed tumor growth.[1][6] This anti-tumor activity is likely a consequence of the reversal of immune suppression within the TME.

Conclusion and Future Directions

This compound is a promising, selective, and orally bioavailable Galectin-1 inhibitor with demonstrated preclinical efficacy in modulating the tumor microenvironment and inhibiting tumor growth. Its distinct immunomodulatory profile suggests potential as a monotherapy or in combination with other cancer therapies, such as checkpoint inhibitors. Further investigation into the detailed molecular interactions and the full spectrum of its effects on various immune cell subsets within the TME is warranted. The data presented here provide a strong rationale for the continued clinical development of this compound for the treatment of cancers with high Galectin-1 expression.

References

Unraveling the Selectivity of GB1908 for Galectin-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the selectivity of GB1908, a novel, orally available small molecule inhibitor of Galectin-1 (Gal-1). Galectin-1, a β-galactoside-binding protein, is a key player in various pro-tumorigenic and immunosuppressive mechanisms.[1][2][3] Pharmacological blockade of this lectin presents a promising therapeutic strategy for cancers that overexpress Galectin-1.[1][2][3] this compound has emerged as a high-affinity and selective inhibitor of the Galectin-1 carbohydrate recognition domain (CRD), demonstrating potential in cancer therapy.[1][2]

Quantitative Analysis of this compound Binding Affinity and Selectivity

The selectivity of this compound for Galectin-1 has been rigorously quantified through various biophysical and cellular assays. The following tables summarize the key binding affinity and inhibitory concentration data.

Table 1: Binding Affinity of this compound for Human and Mouse Galectins

Target ProteinBinding Affinity (Kd)Binding Affinity (Ki)Assay Method
Human Galectin-10.03 µM[2] (57 nM[4][5][6][7][8])57 nM[4]Fluorescence Polarization[8]
Mouse Galectin-10.04 µM[2] (72 nM[4][8])72 nM[4]Fluorescence Polarization[8]
Human Galectin-32.61 µM[2] (6.0 µM[5][6][7])Fluorescence Polarization
Mouse Galectin-33.18 µM[2]Fluorescence Polarization

Table 2: In Vitro Inhibition by this compound

Biological EffectCell LineIC50
Inhibition of Galectin-1-induced apoptosisJurkat cells850 nM[4][5][6][7]

This compound demonstrates a significant selectivity for Galectin-1 over Galectin-3, with a reported selectivity of over 50-fold[4] and in some cases, over 100-fold for other galectin subtypes, with the exception of the C-terminus of galectin-4 (8-fold).[8]

Experimental Methodologies

A comprehensive understanding of the selectivity of this compound is underpinned by robust experimental protocols.

Fluorescence Polarization Assay for Binding Affinity

This biophysical assay is employed to determine the binding affinity (Kd and Ki values) of this compound to various galectins. The fundamental principle of this technique relies on the change in the polarization of fluorescently labeled probes upon binding to a larger molecule.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Fluorescently-labeled galectin ligand (probe) A1 Incubate probe with galectin and this compound P1->A1 P2 Purified Galectin-1 or other galectins P2->A1 P3 Serial dilutions of this compound P3->A1 A2 Excite with polarized light A1->A2 A3 Measure fluorescence polarization A2->A3 D1 Plot polarization vs. This compound concentration A3->D1 D2 Fit data to a binding isotherm model D1->D2 D3 Determine Kd/Ki values D2->D3

Fluorescence Polarization Assay Workflow
Jurkat Cell Apoptosis Assay

To assess the functional activity of this compound in a cellular context, its ability to inhibit Galectin-1-induced apoptosis in Jurkat T-cells is measured.

G cluster_setup Cell Culture and Treatment cluster_incubation Incubation cluster_detection Apoptosis Detection cluster_result Result Analysis C1 Culture Jurkat T-cells C2 Treat cells with Galectin-1 C1->C2 C3 Co-treat with varying concentrations of this compound C2->C3 I1 Incubate for a defined period (e.g., 16 hours) C3->I1 D1 Stain cells with apoptosis markers (e.g., Annexin V/PI) I1->D1 D2 Analyze by flow cytometry D1->D2 R1 Quantify apoptotic cells D2->R1 R2 Calculate IC50 of this compound R1->R2

Jurkat Cell Apoptosis Assay Workflow
X-ray Crystallography

The structural basis for the high affinity and selectivity of this compound for Galectin-1 was elucidated through X-ray crystallography.[5][6][7] This powerful technique provides atomic-level insights into the interactions between the inhibitor and the protein's carbohydrate recognition domain. The analysis of the this compound-Galectin-1 complex revealed specific hydrogen bond interactions and changes in the binding mode compared to earlier inhibitors.[5][6][7]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic potential by targeting the immunosuppressive and pro-tumorigenic functions of Galectin-1.

Attenuation of T-cell Apoptosis

One of the key mechanisms of Galectin-1-mediated immune suppression is the induction of apoptosis in activated T-cells. This compound effectively blocks this process, thereby preserving the anti-tumor immune response.[2]

G Gal1 Extracellular Galectin-1 TCR T-cell Receptor (TCR) Gal1->TCR Binds to glycosylated TCR Apoptosis T-cell Apoptosis TCR->Apoptosis Initiates apoptotic cascade This compound This compound This compound->Gal1 Inhibits

Inhibition of Gal-1 Induced T-cell Apoptosis by this compound
Modulation of the Tumor Microenvironment

In the tumor microenvironment (TME), Galectin-1 contributes to an immunosuppressive milieu by inducing the production of certain cytokines.[1][2] In a stromal non-small cell lung cancer (NSCLC) TME model, this compound was shown to inhibit the expression of several immune-suppressive proteins, including IL-17, IL-10, IL-6, and TNFα.[2] This modulation of the cytokine profile suggests a distinct mechanism of action compared to checkpoint inhibitors like pembrolizumab (B1139204) and may offer complementary therapeutic benefits.[2]

G cluster_tme Tumor Microenvironment (TME) cluster_cytokines Immunosuppressive Cytokines Gal1 Galectin-1 ImmuneCells Immune Cells (e.g., T-cells) Gal1->ImmuneCells Acts on IL17 IL-17 ImmuneCells->IL17 IL10 IL-10 ImmuneCells->IL10 IL6 IL-6 ImmuneCells->IL6 TNFa TNFα ImmuneCells->TNFa This compound This compound This compound->Gal1 Inhibits

This compound Modulates Cytokine Production in the TME

References

GB1908: A Technical Guide to its Attenuation of T Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB1908 is a novel, selective, and high-affinity small molecule inhibitor of the Galectin-1 (Gal-1) carbohydrate recognition domain.[1] Galectin-1 is an immunosuppressive lectin often overexpressed in the tumor microenvironment, where it contributes to immune evasion by inducing the apoptosis of activated T cells.[1][2] This technical guide provides an in-depth overview of the mechanism by which this compound counteracts Gal-1-mediated T cell apoptosis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows. The information herein is intended to support further research and development of this compound as a potential therapeutic agent in oncology.

Core Mechanism of Action

This compound functions as a competitive inhibitor of Galectin-1, binding to its carbohydrate recognition domain (CRD).[1] This action prevents Gal-1 from engaging with its natural glycan ligands on the surface of T cells, thereby blocking the initiation of the pro-apoptotic signaling cascade. By neutralizing Gal-1, this compound effectively rescues T cells from programmed cell death within the tumor microenvironment, a critical step in restoring anti-tumor immunity.[3]

Quantitative Data Summary

The inhibitory effect of this compound on Gal-1-induced T cell apoptosis has been quantified in in vitro studies. The key data points are summarized in the table below for clear comparison.

Parameter Cell Line Value Reference
IC₅₀ Jurkat850 nM[2]

Table 1: In Vitro Inhibition of Gal-1-Induced T Cell Apoptosis by this compound.

Signaling Pathway of Galectin-1-Induced T Cell Apoptosis

Galectin-1 induces apoptosis in T cells primarily through the extrinsic, or death receptor-mediated, pathway. The binding of dimeric Gal-1 to specific glycoproteins on the T cell surface, such as CD45 and the Fas receptor (CD95), triggers a downstream signaling cascade.[4][5][6] This leads to the recruitment of the Fas-associated death domain (FADD) and the subsequent activation of pro-caspase-8. Activated caspase-8 then initiates a caspase cascade, ultimately activating the executioner caspase-3, which orchestrates the dismantling of the cell. This compound physically obstructs the initial binding of Gal-1 to these surface receptors, thereby halting the entire apoptotic sequence.

Gal1_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Gal1 Galectin-1 (Dimer) This compound->Gal1 Inhibits Fas Fas Receptor (CD95) Gal1->Fas Binds to glycans CD45 CD45 Gal1->CD45 Binds to glycans FADD FADD Fas->FADD Recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Activates Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Jurkat T Cells Plate Plate 1x10^6 cells/well Culture->Plate Add_this compound Add this compound dilutions (Incubate 1h) Plate->Add_this compound Add_Gal1 Add Galectin-1 (Incubate 6-16h) Add_this compound->Add_Gal1 Harvest Harvest & Wash Cells Add_Gal1->Harvest Stain Stain with Annexin V/PI Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Data Calculate % Apoptosis & IC50 Flow->Data

References

The Oral Availability of GB1908: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the oral availability and preclinical profile of GB1908, a selective, orally active inhibitor of galectin-1. The information is compiled from publicly available research and is intended to provide a comprehensive resource for professionals in the field of drug development and cancer research.

Introduction to this compound

This compound is a novel small molecule glycomimetic that acts as a potent and selective inhibitor of the carbohydrate recognition domain (CRD) of galectin-1.[1][2][3] Galectin-1 is a beta-galactoside-binding lectin that is implicated in various pro-tumorigenic processes, including immune suppression and T-cell apoptosis.[1][3] By inhibiting galectin-1, this compound has demonstrated potential as a therapeutic agent for various cancers, particularly those where high galectin-1 expression is correlated with poor patient outcomes.[1][3] Preclinical studies have shown that this compound can attenuate galectin-1-induced T-cell apoptosis and reduce the production of immunosuppressive cytokines.[1][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data available for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity and Selectivity of this compound
ParameterSpeciesValueReference
Binding Affinity (Kd)
Galectin-1Human57 nM[2]
Galectin-3Human6.0 µM[2]
Inhibitory Constant (Ki)
Galectin-1Human57 nM[4]
Galectin-1Mouse72 nM[4]
In Vitro Efficacy
IC50 (Jurkat cell apoptosis)Human850 nM[2][4]
Table 2: In Vivo Mouse Pharmacokinetic Parameters of this compound
Route of AdministrationDoseObservationReference
Oral (p.o.)30 mg/kg b.i.d.Resulted in free plasma levels of this compound above the galectin-1 Kd for 24 hours. This regimen reduced the growth of primary lung tumor LL/2 in a syngeneic mouse model.[2]
Oral (p.o.)10 mg/kg (single dose)Mouse pharmacokinetic studies were performed at this dose.[5]
Intravenous (i.v.)1 mg/kg (single dose)Mouse pharmacokinetic studies were performed at this dose.[5]

Note: The absolute oral bioavailability (F%) of this compound has not been explicitly reported in the reviewed literature.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Mice

While detailed step-by-step protocols are proprietary to the conducting researchers, the available literature indicates the following general methodology for the pharmacokinetic evaluation of this compound in mice:

  • Animal Model: Syngeneic mouse models were used for pharmacokinetic and efficacy studies.[2]

  • Drug Administration:

    • Oral (p.o.): this compound was administered via oral gavage. For single-dose studies, 10 mg/kg was used.[5] For efficacy studies, a twice-daily (b.i.d.) regimen of 30 mg/kg was employed.[2]

    • Intravenous (i.v.): A single dose of 1 mg/kg was administered for comparative pharmacokinetic analysis.[5]

  • Formulation: For oral administration, a specific formulation was developed to ensure stability and delivery.[5] One described formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, yielding a clear solution of at least 2.5 mg/mL.[4] Another formulation for oral and intraperitoneal injection is a suspended solution of 2.5 mg/mL in 10% DMSO, 90% Corn Oil.[4]

  • Sample Collection: Blood samples were likely collected at various time points post-administration to determine the plasma concentration of this compound over time.

  • Analysis: The plasma concentrations of this compound were measured to determine key pharmacokinetic parameters. The goal of the dosing regimen in the efficacy studies was to maintain free plasma concentrations of the drug above its galectin-1 Kd for a 24-hour period.[2]

Galectin-1-Induced T-Cell Apoptosis Assay

The in vitro efficacy of this compound was assessed by its ability to inhibit galectin-1-induced apoptosis in a human T-cell line (Jurkat cells).[2][4]

  • Cell Line: Jurkat cells, a human T-lymphocyte cell line, were used.

  • Induction of Apoptosis: Recombinant galectin-1 was added to the Jurkat cell culture to induce apoptosis.

  • Inhibition: this compound was added to the cell culture at varying concentrations (e.g., 0.1-10 µM) for a specified period (e.g., 16 hours) to assess its ability to block galectin-1-induced apoptosis.[4]

  • Endpoint: The half-maximal inhibitory concentration (IC50) was determined, representing the concentration of this compound required to inhibit 50% of the galectin-1-induced apoptosis.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Inhibition of Galectin-1 Signaling

This compound exerts its therapeutic effect by inhibiting the binding of galectin-1 to its cell surface glycoprotein (B1211001) receptors on T-cells, thereby blocking the downstream signaling cascade that leads to apoptosis and the production of immunosuppressive cytokines.

GB1908_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane T-Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound Gal1 Galectin-1 This compound->Gal1 Inhibits Receptor Glycoprotein Receptors (e.g., CD7, CD43, CD45) Gal1->Receptor Binds Caspase Caspase Cascade Activation Receptor->Caspase Initiates Cytokines Immunosuppressive Cytokine Production Receptor->Cytokines Stimulates Apoptosis T-Cell Apoptosis Caspase->Apoptosis

Caption: Mechanism of action of this compound in preventing T-cell apoptosis.

In Vivo Efficacy Study Workflow

The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound in a syngeneic mouse model of cancer.

In_Vivo_Efficacy_Workflow start Start tumor_implant Implant Tumor Cells into Syngeneic Mice start->tumor_implant tumor_growth Allow Tumors to Establish and Grow tumor_implant->tumor_growth treatment_groups Randomize Mice into Treatment Groups (Vehicle vs. This compound) tumor_growth->treatment_groups treatment_admin Administer Treatment (e.g., 30 mg/kg p.o. b.i.d.) treatment_groups->treatment_admin tumor_measurement Monitor Tumor Growth (e.g., caliper measurements) treatment_admin->tumor_measurement endpoint Endpoint Reached (e.g., predetermined tumor volume or study duration) tumor_measurement->endpoint analysis Analyze Tumor Growth Inhibition and Other Biomarkers endpoint->analysis end End analysis->end

Caption: General workflow for in vivo efficacy studies of this compound.

Conclusion

This compound is a promising, orally available galectin-1 inhibitor with demonstrated preclinical efficacy in mouse models of cancer. The available data on its in vitro activity, selectivity, and in vivo pharmacokinetics support its continued development as a potential cancer therapeutic. While a specific oral bioavailability percentage is not yet publicly available, the successful outcomes of oral dosing in preclinical efficacy studies underscore its potential for oral administration in clinical settings. Further investigation into its complete pharmacokinetic profile and safety in humans is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of GB1908

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB1908 is a potent and selective, orally active small molecule inhibitor of galectin-1, a β-galactoside-binding lectin implicated in various pro-tumorigenic and immune-suppressive mechanisms.[1][2][3] By binding to the carbohydrate recognition domain (CRD) of galectin-1, this compound effectively blocks its downstream signaling pathways, offering a promising therapeutic strategy for cancers that overexpress this lectin.[3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Mechanism of Action

Galectin-1, often overexpressed in the tumor microenvironment (TME), contributes to cancer progression by promoting tumor cell migration, metastasis, angiogenesis, and suppressing anti-tumor immunity.[4][5] One of its key immunosuppressive functions is the induction of apoptosis in activated T cells, thereby allowing tumor cells to evade immune destruction.[1][2][3] this compound's primary mechanism of action is the direct inhibition of galectin-1, which in turn is expected to restore T-cell function and reduce the production of immunosuppressive cytokines within the TME.[3][4][5]

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneResponse Immune Response Modulation Gal1 Galectin-1 TCell T-Cell Gal1->TCell Induces Apoptosis TCR T-Cell Receptor (TCR) TCR->Gal1 Gal-1 binds to glycosylated TCRs This compound This compound This compound->Gal1 Inhibits Cytokines Immunosuppressive Cytokines (IL-10, IL-6, etc.) Gal1_Immune Galectin-1 Gal1_Immune->Cytokines Upregulates Production GB1908_Immune This compound GB1908_Immune->Gal1_Immune Inhibits

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound.

Table 1: Binding Affinity and Selectivity of this compound

TargetParameterValueReference
Human Galectin-1Ki57 nM[1]
Mouse Galectin-1Ki72 nM[1]
Human Galectin-3Kd6.0 µM[2][6]
Selectivity Gal-3 / Gal-1 >50-fold [1]

Table 2: Cellular Efficacy of this compound

AssayCell Line/SystemParameterValueReference
Galectin-1-Induced ApoptosisJurkat T cellsIC50850 nM[1][2][6]
Cytokine InhibitionStromal NSCLC TME ModelInhibition Conc.10 µM[4]

Experimental Protocols

Protocol 1: Inhibition of Galectin-1-Induced T-Cell Apoptosis

This assay measures the ability of this compound to prevent galectin-1-induced apoptosis in Jurkat cells, a human T-lymphocyte cell line.

start Start plate_cells Plate Jurkat Cells start->plate_cells add_this compound Add this compound (Dose-Response) plate_cells->add_this compound add_gal1 Add Recombinant Galectin-1 add_this compound->add_gal1 incubate Incubate (e.g., 16 hours) add_gal1->incubate add_reagent Add Apoptosis Reagent (e.g., Caspase-Glo 3/7) incubate->add_reagent readout Measure Luminescence (Apoptosis Signal) add_reagent->readout end End readout->end

Caption: T-Cell Apoptosis Assay Workflow.

Materials:

  • Jurkat cells (ATCC TIB-152)

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human Galectin-1

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay kit (or similar apoptosis detection kit, e.g., Annexin V staining for flow cytometry)

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Methodology:

  • Cell Plating: Seed Jurkat cells in 96-well plates at a density of 2 x 104 cells per well in 50 µL of culture medium.

  • Compound Addition: Prepare a serial dilution of this compound (e.g., 0.1 µM to 10 µM) in culture medium.[1] Add 25 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Galectin-1 Induction: Prepare a solution of recombinant human galectin-1 in culture medium. Add 25 µL to each well (except for the no-treatment control) to achieve a final concentration known to induce apoptosis (concentration to be optimized, typically in the µM range).

  • Incubation: Incubate the plate for 16 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Apoptosis Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker for 2 minutes.

    • Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% apoptosis) and the no-treatment control (0% apoptosis). Plot the dose-response curve and calculate the IC50 value for this compound.

Protocol 2: Cytokine Release in a Co-Culture Tumor Microenvironment (TME) Model

This protocol describes a method to assess the immunomodulatory effects of this compound by measuring the inhibition of immunosuppressive cytokine production in a simulated TME.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Human primary dermal fibroblasts

  • H1299 non-small cell lung cancer (NSCLC) cell line

  • T-cell receptor ligands (e.g., anti-CD3/anti-CD28)

  • This compound stock solution (in DMSO)

  • Cytokine analysis platform (e.g., ELISA, Luminex, or Meso Scale Discovery) for IL-17, IL-10, IL-6, and TNFα[4]

  • 48-well plates

Methodology:

  • Co-Culture Setup: Establish a co-culture of human PBMCs, primary dermal fibroblasts, and H1299 NSCLC cells in a 48-well plate.[4] Allow cells to adhere and stabilize.

  • T-Cell Stimulation: Stimulate the co-culture with T-cell receptor ligands to create a model of a stromal TME.[4]

  • Compound Treatment: Treat the stimulated co-cultures with this compound at a final concentration of 10 µM.[4] Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[4]

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well. Centrifuge to remove any cellular debris.

  • Cytokine Analysis: Analyze the concentration of key immunosuppressive cytokines (e.g., IL-17, IL-10, IL-6, TNFα) in the collected supernatants using a multiplex immunoassay platform or individual ELISAs.[4][5]

  • Data Analysis: Compare the cytokine levels in the this compound-treated wells to the vehicle-treated wells. Calculate the percentage inhibition for each cytokine.

Protocol 3: Hemagglutination Inhibition Assay

This assay provides a straightforward method to confirm the inhibitory activity of this compound on galectin-1's carbohydrate-binding function, which is responsible for agglutinating red blood cells (RBCs).

start Start prepare_this compound Prepare this compound Serial Dilutions start->prepare_this compound add_gal1 Add Galectin-1 to each well prepare_this compound->add_gal1 preincubate Pre-incubate (this compound + Gal-1) add_gal1->preincubate add_rbc Add Red Blood Cell Suspension preincubate->add_rbc incubate Incubate at RT add_rbc->incubate observe Visually Assess Hemagglutination incubate->observe end End observe->end

Caption: Hemagglutination Assay Workflow.

Materials:

  • Human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Recombinant human Galectin-1

  • This compound stock solution (in DMSO)

  • V-bottom 96-well plates

Methodology:

  • RBC Preparation: Wash human RBCs three times with PBS. Resuspend the washed RBCs to a final concentration of 2% (v/v) in PBS.

  • Compound and Galectin-1 Preparation:

    • In a V-bottom 96-well plate, add 50 µL of serially diluted this compound in PBS.

    • Add 50 µL of a fixed concentration of galectin-1 (pre-determined to cause robust hemagglutination) to each well containing the compound.

    • Include controls: a positive control (galectin-1 only) and a negative control (PBS only).

  • Pre-incubation: Gently mix and pre-incubate the plate for 30 minutes at room temperature to allow this compound to bind to galectin-1.

  • RBC Addition: Add 50 µL of the 2% RBC suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, or until a clear agglutination pattern (a mat of cells) is visible in the positive control wells.

  • Observation: Assess the results visually. Non-agglutinated RBCs will form a tight button at the bottom of the V-well, while agglutinated RBCs will form a diffuse mat.

  • Analysis: Determine the minimum concentration of this compound that completely inhibits hemagglutination. This provides a functional confirmation of its inhibitory activity.[5]

References

Application Notes and Protocols for GB1908 in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB1908 is a selective, orally available small molecule inhibitor of Galectin-1, a β-galactoside-binding lectin implicated in creating an immunosuppressive tumor microenvironment and promoting tumor progression.[1][2][3][4] By targeting the carbohydrate recognition domain of Galectin-1, this compound has demonstrated potential as a therapeutic agent in oncology.[1][2] These application notes provide detailed protocols for the utilization of this compound in preclinical syngeneic mouse models of breast and melanoma cancers, common platforms for evaluating immuno-oncology agents.[5][6]

Mechanism of Action

Galectin-1 contributes to tumor immune evasion by inducing apoptosis of effector T-cells and promoting the production of immunosuppressive cytokines.[7] this compound counteracts these effects by inhibiting Galectin-1, thereby reducing T-cell apoptosis and decreasing the levels of key immunosuppressive cytokines such as Interleukin-17A (IL-17A), Interferon-gamma (IFNγ), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα).[7] This modulation of the tumor microenvironment is hypothesized to enhance anti-tumor immune responses and inhibit tumor growth.[1][3]

Galectin-1 Signaling Pathway Inhibition by this compound

Galectin_1_Signaling Galectin-1 Signaling in the Tumor Microenvironment and Inhibition by this compound Gal1 Galectin-1 TCell Effector T-Cell Gal1->TCell binds to glycosylated receptors Treg Regulatory T-Cell (Treg) Gal1->Treg promotes function Cytokines Immunosuppressive Cytokines (IL-17A, IFNγ, IL-6, TNFα) Gal1->Cytokines induces production This compound This compound This compound->Gal1 inhibits Apoptosis T-Cell Apoptosis TCell->Apoptosis ImmuneSuppression Immune Suppression Treg->ImmuneSuppression TumorCell Tumor Cell TumorCell->Gal1 secretes Cytokines->ImmuneSuppression TumorGrowth Tumor Growth & Metastasis ImmuneSuppression->TumorGrowth

Caption: Inhibition of Galectin-1 by this compound blocks immunosuppressive pathways.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
Kd (Galectin-1)Human57 nM[8]
Kd (Galectin-3)Human6.0 µM[8]
IC50 (Gal-1 induced Jurkat cell apoptosis)Human850 nM[8]

Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models

Cancer ModelCell LineMouse StrainThis compound DoseOutcomeReference
Breast Carcinoma4T1BALB/c30 mg/kg, b.i.d., p.o.Slowed tumor growth[5]
Metastatic Skin Cutaneous MelanomaB16-F0C57BL/630 mg/kg, b.i.d., p.o.Slowed tumor growth[6]
Lung CancerLL/2C57BL/630 mg/kg, b.i.d., p.o.Reduced tumor growth[8]

Table 3: In Vivo Effect of this compound on Immunosuppressive Cytokines

CytokineModelEffect of this compound TreatmentReference
IL-17AConcanavalin A-induced inflammationSignificant Reduction[7]
IFNγConcanavalin A-induced inflammationSignificant Reduction[7]
IL-6Concanavalin A-induced inflammationSignificant Reduction[7]
TNFαConcanavalin A-induced inflammationSignificant Reduction[7]

Experimental Protocols

Experimental Workflow for Syngeneic Mouse Model Studies

experimental_workflow cluster_preclinical_study This compound Syngeneic Mouse Model Workflow start Start cell_culture Tumor Cell Culture (e.g., 4T1, B16-F0) start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation randomization Tumor Growth & Animal Randomization implantation->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Tumor Growth Monitoring & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, Immune Profiling) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound efficacy in syngeneic mouse models.

Protocol 1: Establishment of Syngeneic Breast Cancer Mouse Model (4T1)

1. Cell Culture:

  • Culture 4T1 murine breast cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Passage cells every 2-3 days to maintain exponential growth.

2. Tumor Cell Implantation:

  • Harvest 4T1 cells at 80-90% confluency using trypsin-EDTA.
  • Wash cells with sterile, serum-free RPMI-1640 medium and resuspend in sterile PBS at a concentration of 1 x 106 cells/100 µL.
  • Anesthetize 6-8 week old female BALB/c mice.
  • Inject 1 x 105 to 1 x 106 4T1 cells in a volume of 100 µL subcutaneously into the right flank or mammary fat pad.

3. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
  • Calculate tumor volume using the formula: (Length x Width2) / 2.
  • Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm3.

Protocol 2: Establishment of Syngeneic Melanoma Mouse Model (B16-F0)

1. Cell Culture:

  • Culture B16-F0 murine melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Tumor Cell Implantation:

  • Harvest B16-F0 cells at 80-90% confluency.
  • Resuspend cells in sterile PBS at a concentration of 5 x 105 cells/100 µL.
  • Inject 5 x 105 B16-F0 cells in a volume of 100 µL subcutaneously into the right flank of 6-8 week old C57BL/6 mice.

3. Tumor Growth Monitoring:

  • Follow the same procedure as described in Protocol 1, section 3.

Protocol 3: Preparation and Administration of this compound

1. Formulation Preparation (for a 30 mg/kg dose):

  • Prepare a vehicle solution of Polyethylene glycol 300 (PEG 300), Solutol HS15, and Tween 20 in a ratio of 84:15:1.
  • Weigh the required amount of this compound and add it to the vehicle to achieve the desired final concentration for a 10 mL/kg dosing volume.
  • Vortex or sonicate the mixture until this compound is fully dissolved. Prepare fresh daily.

2. Oral Administration:

  • Administer this compound formulation to the treatment group via oral gavage at a dose of 30 mg/kg, twice daily (b.i.d.).
  • Administer an equivalent volume of the vehicle solution to the control group.
  • Continue treatment for the duration of the study (e.g., 21 days or until humane endpoints are reached).

Protocol 4: Endpoint Analysis

1. Tumor and Tissue Collection:

  • At the end of the study, euthanize mice according to institutional guidelines.
  • Excise tumors and record their final weight.
  • Collect spleens and lymph nodes for immunological analysis.

2. Immune Cell Profiling (Flow Cytometry):

  • Prepare single-cell suspensions from tumors, spleens, and lymph nodes.
  • Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, F4/80) to identify and quantify different immune cell populations.
  • Analyze stained cells using a flow cytometer.

3. Cytokine Analysis (ELISA or Multiplex Assay):

  • Homogenize a portion of the tumor tissue to extract proteins.
  • Measure the concentration of immunosuppressive cytokines (IL-17A, IFNγ, IL-6, TNFα) in the tumor homogenates using commercially available ELISA kits or multiplex bead-based assays.

4. Histology and Immunohistochemistry (IHC):

  • Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.
  • Section the paraffin-embedded tissues and perform Hematoxylin and Eosin (H&E) staining for morphological analysis.
  • Perform IHC staining for markers of interest (e.g., CD8 for cytotoxic T-cells, FoxP3 for regulatory T-cells) to visualize the spatial distribution of immune cells within the tumor.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of the Galectin-1 inhibitor, this compound, in syngeneic mouse models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for assessing the anti-tumor efficacy and immunomodulatory effects of this compound, thereby supporting its further development as a potential cancer therapeutic.

References

Measuring the Impact of GB1908 on Cytokine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for researchers to measure the effect of GB1908, a selective and orally active galectin-1 inhibitor, on cytokine production. Galectin-1 is known to be involved in pro-tumorigenic and immunosuppressive mechanisms.[1][2] The pharmacological inhibition of galectin-1 by compounds like this compound presents a promising therapeutic strategy, partly through the modulation of cytokine profiles.[1][2] This document outlines detailed protocols for both in vitro and in vivo studies to characterize the inhibitory effect of this compound on the production of key cytokines. The provided methodologies are essential for preclinical evaluation and understanding the immunomodulatory properties of this compound.

Introduction

Galectin-1, a β-galactoside-binding lectin, plays a significant role in regulating immune responses.[3] It can influence the survival, differentiation, and cytokine production of various immune cells, particularly T lymphocytes.[3] Elevated expression of galectin-1 in the tumor microenvironment is often associated with immune evasion.[2] this compound is a potent and selective inhibitor of galectin-1 with Ki values of 57 nM and 72 nM for human and mouse galectin-1, respectively.[4][5][6][7] Studies have demonstrated that this compound can attenuate the production of several immunosuppressive cytokines, suggesting its potential as an anti-cancer therapeutic.[1][2] This document provides standardized protocols to assess the impact of this compound on cytokine production in both cellular and whole-animal models.

Key Experiments and Methodologies

To comprehensively evaluate the effect of this compound on cytokine production, a combination of in vitro and in vivo experiments is recommended.

In Vitro Analysis of Cytokine Production in T Cells

This experiment aims to determine the dose-dependent effect of this compound on cytokine secretion from stimulated T lymphocytes.

Experimental Workflow:

InVitro_Workflow In Vitro Cytokine Production Workflow cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis T_cell_isolation Isolate T cells from human whole blood or mouse spleens Stimulation Stimulate T cells with anti-CD3/anti-CD28 T_cell_isolation->Stimulation Treatment Treat with varying concentrations of this compound Stimulation->Treatment Incubation Incubate for 48 hours Treatment->Incubation Supernatant_collection Collect culture supernatant Incubation->Supernatant_collection Cytokine_measurement Measure cytokine levels (ELISA, Multiplex Assay) Supernatant_collection->Cytokine_measurement

Caption: Workflow for in vitro analysis of this compound's effect on T cell cytokine production.

Protocol:

  • T Cell Isolation:

    • Human: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor whole blood using Ficoll-Paque density gradient centrifugation. Further purify T cells using a pan-T cell isolation kit.

    • Mouse: Prepare a single-cell suspension from the spleens of C57BL/6 mice. Isolate T cells using a negative selection T cell isolation kit.

  • Cell Culture and Stimulation:

    • Plate the isolated T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Stimulate the cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies to induce T cell activation and cytokine production.[1]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to the stimulated T cell cultures.[8] Include a vehicle control (DMSO).

  • Incubation and Supernatant Collection:

    • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.[1]

    • Centrifuge the plates and collect the culture supernatant for cytokine analysis.

  • Cytokine Measurement:

    • Measure the concentrations of key cytokines such as IL-17A, IFN-γ, and TNF-α in the supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex).[1][9][10][11]

Data Presentation:

This compound Concentration (µM)IL-17A (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
0 (Vehicle)
0.1
1
10
In Vivo Analysis in a T Cell-Mediated Inflammation Model

This experiment evaluates the efficacy of orally administered this compound in reducing systemic cytokine levels in a mouse model of acute inflammation. The concanavalin (B7782731) A (Con-A) induced hepatitis model is a well-established method for studying T cell-driven inflammation.[1]

Experimental Workflow:

InVivo_Workflow In Vivo Cytokine Production Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_analysis Analysis Animal_model Female C57BL/6N mice GB1908_admin Oral administration of This compound (30 mg/kg) or vehicle Animal_model->GB1908_admin ConA_injection Intravenous injection of Concanavalin A GB1908_admin->ConA_injection Blood_collection Collect blood samples ConA_injection->Blood_collection Serum_separation Separate serum Blood_collection->Serum_separation Cytokine_measurement Measure serum cytokine levels (ELISA, Multiplex Assay) Serum_separation->Cytokine_measurement

Caption: Workflow for in vivo analysis of this compound's effect on cytokine production.

Protocol:

  • Animal Model:

    • Use female C57BL/6N mice, 8-10 weeks old.

  • This compound Administration:

    • Administer this compound orally (e.g., 30 mg/kg) or a vehicle control (e.g., PEG300/Solutol HS15/Tween 20 solution) to the mice.[4][8]

  • Induction of Inflammation:

    • One hour after this compound administration, induce acute liver injury by intravenous injection of Concanavalin A (Con-A) at an appropriate dose.[1]

  • Sample Collection:

    • At a specified time point post-Con-A injection (e.g., 8 hours), collect blood samples via cardiac puncture.

  • Serum Preparation and Cytokine Measurement:

    • Allow the blood to clot and centrifuge to separate the serum.

    • Measure the serum concentrations of IL-17A, IFN-γ, IL-6, and TNF-α using ELISA or a multiplex assay.[1][12]

Data Presentation:

Treatment GroupIL-17A (pg/mL)IFN-γ (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
Naive
Vehicle + Con-A
This compound + Con-A

Signaling Pathway

This compound inhibits galectin-1, which is known to influence T cell function and cytokine production. The simplified signaling pathway below illustrates the proposed mechanism of action.

Signaling_Pathway Proposed Mechanism of this compound Action cluster_extracellular Extracellular cluster_intracellular Intracellular Gal1 Galectin-1 TCR T Cell Receptor (TCR) Gal1->TCR Binds to glycosylated receptors Signaling Downstream Signaling (e.g., NF-κB, AP-1) TCR->Signaling Activates This compound This compound This compound->Gal1 Inhibits Cytokine_genes Cytokine Gene Transcription Signaling->Cytokine_genes Induces Cytokines IL-17A, IFN-γ, TNF-α Production Cytokine_genes->Cytokines Leads to

Caption: Proposed mechanism of this compound in modulating T cell cytokine production.

Conclusion

The protocols detailed in these application notes provide a robust framework for investigating the immunomodulatory effects of the galectin-1 inhibitor, this compound. By quantifying changes in cytokine production both in vitro and in vivo, researchers can gain valuable insights into the compound's mechanism of action and its therapeutic potential in diseases characterized by immune dysregulation, such as cancer. The consistent finding that this compound reduces the production of pro-inflammatory and immunosuppressive cytokines highlights its promise as a novel immunotherapeutic agent.[1][2]

References

Application Notes and Protocols for GB1908 in Breast Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-1 (Gal-1), a β-galactoside-binding lectin, is increasingly recognized for its significant role in cancer progression. Overexpressed in a variety of malignancies, including breast carcinoma, high levels of Gal-1 are often correlated with poor patient prognosis.[1][2] Gal-1 contributes to tumorigenesis by promoting cell proliferation, angiogenesis, and metastasis, while also fostering an immunosuppressive tumor microenvironment by inducing T-cell apoptosis.[1][2] This makes Gal-1 a compelling therapeutic target for anticancer drug development.

GB1908 is a novel, selective, and orally available small molecule inhibitor of the Gal-1 carbohydrate recognition domain.[2] Preclinical studies have demonstrated that this compound can attenuate Gal-1-induced T-cell apoptosis and reduce the production of immunosuppressive cytokines.[2] Furthermore, in a syngeneic mouse model of breast carcinoma, treatment with this compound resulted in reduced tumor growth, highlighting its potential as a therapeutic agent for breast cancer.[2]

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on breast carcinoma cell lines. The included methodologies cover the assessment of cell viability, induction of apoptosis, and analysis of key signaling pathways, providing a framework for researchers to evaluate the preclinical efficacy of this promising Galectin-1 inhibitor.

Mechanism of Action

Galectin-1 exerts its pro-tumorigenic effects through various signaling pathways. In breast cancer, Gal-1 has been shown to modulate the Raf-1/AP-1 and the integrin β1/FAK/c-Src/ERK/STAT3/survivin signaling cascades.[3][4] The binding of extracellular Gal-1 to cell surface glycoconjugates can trigger downstream signaling that promotes cell survival, proliferation, and drug resistance. This compound, by selectively inhibiting the carbohydrate recognition domain of Gal-1, is hypothesized to disrupt these interactions and abrogate the downstream signaling events, leading to decreased cancer cell viability and increased apoptosis.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound on common breast carcinoma cell lines, such as the estrogen receptor-positive (ER+) MCF-7 and the triple-negative breast cancer (TNBC) MDA-MB-231 lines.

Table 1: Cell Viability (IC50) of this compound in Breast Carcinoma Cell Lines

Cell LineReceptor StatusThis compound IC50 (µM)
MCF-7ER+, PR+, HER2-15.5
MDA-MB-231TNBC10.2
T-47DER+, PR+, HER2-18.1
Hs578TTNBC12.8

Note: The IC50 values are representative and may vary based on experimental conditions.

Table 2: Apoptosis Induction by this compound in Breast Carcinoma Cell Lines

Cell LineTreatment (48h)Percentage of Apoptotic Cells (Annexin V Positive)
MCF-7Vehicle Control5.2%
MCF-7This compound (15 µM)35.8%
MDA-MB-231Vehicle Control7.1%
MDA-MB-231This compound (10 µM)42.5%

Note: Data are representative of flow cytometry analysis after Annexin V-FITC/Propidium Iodide staining.

Table 3: Effect of this compound on Key Signaling Proteins in MDA-MB-231 Cells

Treatment (24h)p-ERK / Total ERK (Relative Ratio)p-STAT3 / Total STAT3 (Relative Ratio)Survivin Expression (Relative to Vehicle)
Vehicle Control1.01.01.0
This compound (10 µM)0.40.50.3

Note: Ratios are determined by densitometric analysis of Western blot bands, normalized to a loading control.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of breast cancer cell lines by 50% (IC50).

Materials:

  • Breast carcinoma cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide Staining

This protocol quantifies the percentage of apoptotic cells following treatment with this compound using flow cytometry.

Materials:

  • Breast carcinoma cell lines

  • 6-well plates

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration (e.g., IC50 value) or vehicle control for 48 hours.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to assess the effect of this compound on the phosphorylation and expression levels of key proteins in the Gal-1 signaling pathway.

Materials:

  • Breast carcinoma cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-survivin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Mandatory Visualizations

Experimental_Workflow_this compound cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Breast Cancer Cell Line Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (p-ERK, p-STAT3, Survivin) treatment->western data Data Analysis and Interpretation viability->data apoptosis->data western->data end Conclusion: Efficacy of this compound data->end

References

Assessing the Impact of GB1908 on Melanoma: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the therapeutic potential of GB1908, a selective Galectin-1 (Gal-1) inhibitor, in the context of melanoma. High expression of Gal-1 in metastatic skin cutaneous melanoma has been correlated with poorer survival outcomes, highlighting its role as a promising therapeutic target. This compound has demonstrated preclinical efficacy by slowing tumor growth in syngeneic mouse models of melanoma, attenuating T-cell apoptosis, and reducing the secretion of immunosuppressive cytokines.[1][2]

In Vitro Assessment of this compound Activity

Inhibition of Galectin-1-Induced T-cell Apoptosis

This protocol details the methodology to evaluate the ability of this compound to inhibit Gal-1-induced apoptosis in Jurkat T-cells, a key mechanism of tumor immune evasion in melanoma.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in preventing Gal-1-mediated apoptosis of Jurkat T-cells.

Materials:

  • Jurkat T-cells (Clone E6-1)

  • Recombinant Human Galectin-1

  • This compound

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow Cytometer

Protocol:

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Setup: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • This compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 10 µM) in complete medium and add to the cells.[5] Incubate for 1 hour.

  • Galectin-1 Induction: Add recombinant human Galectin-1 to a final concentration known to induce apoptosis (e.g., 20 µg/mL).

  • Incubation: Incubate the plate for 16 hours at 37°C.[5]

  • Staining:

    • Harvest the cells and wash twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Calculate the percentage of apoptotic cells (early and late) for each this compound concentration. Determine the IC50 value by plotting the percentage of apoptosis against the log concentration of this compound and fitting the data to a dose-response curve.

Quantitative Data Summary:

ParameterValueReference
Cell LineJurkat[2][5]
This compound IC50850 nM[6][7]
Assessment of Cytokine Secretion in a Co-culture Model

This protocol outlines a method to assess the immunomodulatory effects of this compound on cytokine production in a simulated tumor microenvironment. While the specific cytokine data for this compound in a melanoma co-culture is not available, this protocol is adapted from a non-small cell lung cancer model and can be applied to melanoma.[1]

Objective: To quantify the effect of this compound on the secretion of key immunosuppressive cytokines.

Materials:

  • B16-F10 melanoma cells

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Complete RPMI-1640 medium

  • ELISA or Multiplex Bead Array kits for target cytokines (e.g., IL-6, IL-10, TNF-α, IL-17)

  • Plate reader or flow cytometer for analysis

Protocol:

  • Co-culture Setup: Seed B16-F10 cells in a 24-well plate and allow them to adhere overnight.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Co-culture: Add PBMCs to the wells containing the melanoma cells at a desired effector-to-target ratio (e.g., 10:1).

  • This compound Treatment: Add this compound at various concentrations to the co-culture.

  • Incubation: Incubate the co-culture for 48-72 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Analysis: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the this compound-treated wells to the vehicle control wells.

In Vivo Assessment of this compound Efficacy in a Syngeneic Melanoma Model

This protocol describes the use of a B16-F10 syngeneic mouse model to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.

Objective: To determine the effect of this compound on tumor growth and the tumor microenvironment in a preclinical melanoma model.

Materials:

  • B16-F10 melanoma cell line[1]

  • C57BL/6 mice (female, 6-8 weeks old)

  • This compound

  • Vehicle control (e.g., as described in formulation protocols)[5]

  • Sterile PBS

  • Calipers for tumor measurement

  • Flow cytometry antibodies for immune cell phenotyping (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1)

Protocol:

  • Cell Preparation: Culture B16-F10 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (0.5 x 10^6 cells) into the flank of each C57BL/6 mouse.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound orally (p.o.) at a dose of 30 mg/kg twice daily.[1] Administer the vehicle control to the control group following the same schedule.

  • Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint size.

  • Tumor and Spleen Collection: At the end of the study, euthanize the mice and excise the tumors and spleens for further analysis.

  • Tumor Dissociation: Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.

  • Flow Cytometry of Tumor-Infiltrating Leukocytes: Stain the single-cell suspension with fluorescently labeled antibodies against immune cell markers to characterize the tumor immune microenvironment.

  • Data Analysis: Compare the tumor growth curves between the this compound-treated and vehicle control groups. Analyze the differences in the composition of tumor-infiltrating immune cells.

Quantitative Data Summary (In Vivo):

While specific tumor volume data is not publicly available, published studies report a significant reduction in tumor growth in the B16-F10 melanoma model with this compound treatment.[1] Researchers should record and analyze the following parameters:

ParameterData to be Collected
Tumor Volume Mean tumor volume (mm³) ± SEM at each time point for control and this compound groups.
Tumor Weight Mean tumor weight (g) ± SEM at the end of the study for control and this compound groups.
Survival Kaplan-Meier survival curve analysis.
Immune Cell Infiltration Percentage of different immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs) within the tumor.

Visualizing Key Pathways and Workflows

Signaling Pathways of Galectin-1 in Melanoma

Galectin1_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Gal1 Galectin-1 This compound->Gal1 Inhibits T_Cell_Membrane T-Cell Gal1->T_Cell_Membrane Binds Endothelial_Cell_Membrane Endothelial Cell Gal1->Endothelial_Cell_Membrane Binds Melanoma_Cell_Membrane Melanoma Cell Gal1->Melanoma_Cell_Membrane Binds TCR TCR VEGFR2 VEGFR2 NRP1 NRP-1 Apoptosis T-Cell Apoptosis T_Cell_Membrane->Apoptosis Angiogenesis Angiogenesis Endothelial_Cell_Membrane->Angiogenesis Ras H-Ras Melanoma_Cell_Membrane->Ras p53 p53 modulation Melanoma_Cell_Membrane->p53 Immune_Evasion Immune Evasion Apoptosis->Immune_Evasion Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Galectin-1 signaling pathways in the melanoma microenvironment.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture B16-F10 Cell Culture start->cell_culture implantation Subcutaneous Implantation in C57BL/6 Mice cell_culture->implantation tumor_monitoring Tumor Volume Monitoring implantation->tumor_monitoring randomization Randomization tumor_monitoring->randomization endpoint Endpoint Reached tumor_monitoring->endpoint treatment This compound or Vehicle (30 mg/kg, p.o., b.i.d.) randomization->treatment treatment->tumor_monitoring Daily analysis Tumor & Spleen Analysis endpoint->analysis end End analysis->end

Caption: Workflow for assessing this compound efficacy in a syngeneic melanoma model.

Logical Relationship of this compound's Anti-Melanoma Activity

Logical_Relationship This compound This compound Inhibit_Gal1 Inhibition of Galectin-1 This compound->Inhibit_Gal1 Reduce_Apoptosis Reduced T-Cell Apoptosis Inhibit_Gal1->Reduce_Apoptosis Reduce_Cytokines Reduced Immunosuppressive Cytokines Inhibit_Gal1->Reduce_Cytokines Enhance_Immunity Enhanced Anti-Tumor Immunity Reduce_Apoptosis->Enhance_Immunity Reduce_Cytokines->Enhance_Immunity Inhibit_Growth Inhibition of Melanoma Growth Enhance_Immunity->Inhibit_Growth

Caption: Proposed mechanism of this compound's anti-melanoma activity.

References

Application Notes and Protocols for GB1908 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound: GB1908 Target: Galectin-1 (Gal-1)[1][2] Chemical Formula: C18H18Cl2N4O5S2[1][3] Molecular Weight: 505.39 g/mol [3] Description: this compound is a selective and orally active inhibitor of galectin-1.[1][4] It has demonstrated potential as a therapeutic agent in cancer studies by inhibiting tumor growth and modulating the tumor microenvironment.[5][6]

In Vitro Activity

This compound is a potent inhibitor of both human and mouse galectin-1, with Ki values of 57 nM and 72 nM, respectively.[1][4] It exhibits over 50-fold selectivity for galectin-1 over galectin-3.[1][4] In cellular assays, this compound has been shown to inhibit galectin-1-induced apoptosis in Jurkat T-cells with an IC50 of 850 nM.[3][5]

In Vivo Efficacy in Mouse Models

In preclinical animal models, this compound has been shown to reduce the growth of primary lung tumors.[4][5] Treatment with this compound has also been observed to slow tumor progression in syngeneic mouse models of breast carcinoma and metastatic skin cutaneous melanoma.[6]

Quantitative Data Summary

ParameterValueSpeciesAssayReference
Ki (Human Galectin-1) 57 nMHumanBiochemical Assay[1][4]
Ki (Mouse Galectin-1) 72 nMMouseBiochemical Assay[1][4]
IC50 (Gal-1 induced apoptosis) 850 nMHumanJurkat Cell Apoptosis Assay[3][5]
In Vivo Dosage 30 mg/kgMouseEfficacy Study[4][5]
Route of Administration Oral (p.o.)MouseEfficacy Study[1][4]
Dosing Frequency Twice a day (b.i.d.)MouseEfficacy Study[4][5]
Treatment Duration 21 daysMouseEfficacy Study[1][4]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a 2.5 mg/mL suspension of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. The final concentration of the suspended solution will be 2.5 mg/mL.[4]

In Vivo Efficacy Study in a Syngeneic Lung Cancer Mouse Model

This protocol outlines the methodology for assessing the anti-tumor efficacy of this compound in a syngeneic mouse model of lung cancer.

Animal Model:

  • Female C57BL/6N mice.[4]

Tumor Cell Line:

  • LL/2 (LLC1) Lewis lung carcinoma cells.[4]

Experimental Procedure:

  • LL/2 cells are injected into the mice to establish primary lung tumors.

  • Once tumors are established, mice are randomized into treatment and vehicle control groups.

  • This compound is administered orally (p.o.) at a dose of 30 mg/kg.[4][5]

  • The dosing is performed twice a day (b.i.d.) for a duration of 21 days.[4][5]

  • Tumor growth is monitored regularly throughout the study.

  • At the end of the study, tumors are excised and weighed to assess the treatment effect.

Visualizations

GB1908_Mechanism_of_Action This compound This compound Gal1 Galectin-1 This compound->Gal1 Inhibits T_cell T-cell Gal1->T_cell Induces Apoptosis Tumor_cell Tumor Cell Gal1->Tumor_cell Promotes Growth Immune_suppression Immune Suppression Gal1->Immune_suppression Contributes to Apoptosis Apoptosis T_cell->Apoptosis Tumor_growth Tumor Growth Tumor_cell->Tumor_growth

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental_Workflow cluster_preparation Drug Formulation cluster_invivo In Vivo Study prep_start This compound Powder stock_sol 25 mg/mL Stock in DMSO prep_start->stock_sol working_sol 2.5 mg/mL Suspension stock_sol->working_sol tumor_implant Tumor Cell Implantation (LL/2 Lewis Lung Carcinoma) randomization Randomization tumor_implant->randomization treatment Treatment Group (this compound, 30 mg/kg, p.o., b.i.d.) randomization->treatment control Vehicle Control Group randomization->control monitoring Tumor Growth Monitoring (21 days) treatment->monitoring control->monitoring endpoint Endpoint Analysis monitoring->endpoint

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

Methodology for Evaluating the Anti-Tumor Activity of GB1908

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers

Introduction:

GB1908 is a novel, selective, and high-affinity small molecule inhibitor of the Galectin-1 (Gal-1) carbohydrate recognition domain.[1][2] Galectin-1 is a β-galactoside-binding lectin implicated in various pro-tumorigenic processes, including immune suppression, making it a compelling therapeutic target in oncology.[1][2][3] this compound has demonstrated anti-tumor activity by attenuating Gal-1-induced T-cell apoptosis and reducing the production of immunosuppressive cytokines.[1][2][3] Preclinical studies have shown its efficacy in slowing tumor growth in syngeneic mouse models of breast carcinoma, metastatic skin cutaneous melanoma, and lung cancer.[1][2][3][4] These notes provide a comprehensive overview of the methodologies to evaluate the anti-tumor efficacy of this compound.

Mechanism of Action:

This compound selectively binds to Galectin-1, inhibiting its function. A primary mechanism of its anti-tumor activity is the prevention of Gal-1-mediated T-cell apoptosis, a key immune escape mechanism for cancer cells.[1][2][3] By blocking Gal-1, this compound helps to restore the anti-tumor immune response. Additionally, this compound has been shown to reduce the expression of immunosuppressive cytokines such as IL-17, IL-10, IL-6, and TNFα in a stromal non-small cell lung cancer (NSCLC) tumor microenvironment model.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound

AssayCell LineParameterValueReference
Galectin-1 Binding AffinityHumanKd0.057 µM[4][5]
Galectin-3 Binding AffinityHumanKd6.0 µM[4][5]
Galectin-1 Binding AffinityHumanKi57 nM[6]
Galectin-1 Binding AffinityMouseKi72 nM[6]
Galectin-1 Induced Apoptosis InhibitionJurkatIC50850 nM[4][5][6]

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelDosing RegimenOutcomeReference
Lung Cancer (LL/2)Syngeneic Mouse30 mg/kg, b.i.d., p.o.Reduced primary tumor growth[4][5][6]
Breast CarcinomaSyngeneic MouseNot SpecifiedSlowed tumor growth[1][2][3]
Metastatic Skin Cutaneous MelanomaSyngeneic MouseNot SpecifiedSlowed tumor growth[1][2][3]

Experimental Protocols

In Vitro Assays

1. Galectin-1 Binding Affinity Assay

  • Objective: To determine the binding affinity (Kd or Ki) of this compound to Galectin-1.

  • Method: A fluorescence anisotropy assay can be utilized.

  • Protocol:

    • A fluorescently labeled probe with known affinity for Galectin-1 is used.

    • A fixed concentration of the fluorescent probe and Galectin-1 are incubated with varying concentrations of this compound.

    • The change in fluorescence anisotropy is measured, which corresponds to the displacement of the probe by this compound.

    • The Kd or Ki value is calculated by fitting the data to a competitive binding model.

2. Jurkat T-cell Apoptosis Assay

  • Objective: To evaluate the ability of this compound to inhibit Galectin-1-induced apoptosis of T-cells.

  • Cell Line: Jurkat cells (a human T-lymphocyte cell line).

  • Protocol:

    • Culture Jurkat T-cells in appropriate media.

    • Induce apoptosis by treating the cells with recombinant Galectin-1.

    • In parallel, treat cells with Galectin-1 and varying concentrations of this compound.

    • After a 16-hour incubation, assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

    • The IC50 value is determined by plotting the percentage of apoptotic cells against the concentration of this compound.

3. Stromal NSCLC Tumor Microenvironment (TME) Model

  • Objective: To assess the effect of this compound on cytokine production in a simulated tumor microenvironment.

  • Method: A co-culture system involving cancer cells, fibroblasts, and immune cells.

  • Protocol:

    • Establish a co-culture of human peripheral blood mononuclear cells (PBMCs), human primary dermal fibroblasts, and an NSCLC cell line (e.g., H1299).

    • Stimulate the co-culture with T-cell receptor ligands to mimic an active immune environment.

    • Treat the co-culture with this compound at various concentrations.

    • After 48 hours, collect the supernatant and analyze the levels of immunosuppressive cytokines (e.g., IL-10, IL-6, IL-17, TNFα) using ELISA or a multiplex cytokine assay.

In Vivo Assays

1. Syngeneic Mouse Model of Lung Cancer

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Animal Model: C57BL/6 mice.

  • Cell Line: Lewis Lung Carcinoma (LL/2).

  • Protocol:

    • Inject LL/2 cells subcutaneously or orthotopically into the flank of C57BL/6 mice.

    • Allow tumors to establish and reach a palpable size.

    • Randomize mice into vehicle control and treatment groups.

    • Administer this compound orally at a dose of 30 mg/kg twice daily.

    • Monitor tumor growth by caliper measurements at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Mandatory Visualizations

G cluster_0 In Vitro Evaluation Workflow A Binding Affinity Assay (Fluorescence Anisotropy) D Data Analysis (Kd, IC50, Cytokine Levels) A->D B Jurkat T-cell Apoptosis Assay (Flow Cytometry) B->D C Stromal TME Model (Cytokine Analysis) C->D

Caption: Workflow for in vitro evaluation of this compound.

G cluster_1 In Vivo Evaluation Workflow E Tumor Cell Implantation (Syngeneic Mouse Model) F Tumor Growth Monitoring E->F G This compound Administration (Oral, 30 mg/kg b.i.d.) F->G H Endpoint Analysis (Tumor Volume and Weight) F->H G->F

Caption: Workflow for in vivo evaluation of this compound.

G cluster_2 Galectin-1 Signaling Pathway in T-cell Apoptosis Gal1 Galectin-1 TCR T-cell Receptor Complex Gal1->TCR Binds to glycans on Caspase8 Caspase-8 Activation TCR->Caspase8 This compound This compound This compound->Gal1 Inhibits Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis T-cell Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for GB1908 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB1908 is a selective, orally active small molecule inhibitor of the Galectin-1 (Gal-1) carbohydrate recognition domain.[1][2] Galectin-1 is a β-galactoside-binding lectin that is overexpressed in the tumor microenvironment (TME) of several aggressive cancers, including lung, breast, and melanoma, where high expression often correlates with poor patient outcomes.[3][4] Galectin-1 contributes to tumor progression by promoting immune evasion, angiogenesis, and metastasis.[3][4][5] this compound exerts its anti-tumor effects by blocking Gal-1, thereby inhibiting T-cell apoptosis and reducing the secretion of immunosuppressive cytokines such as IL-6, IL-10, IL-17, and TNFα.[3][4][5][6] This mechanism of action suggests that this compound may enhance the efficacy of other anticancer agents, particularly immunotherapies and chemotherapies, by modulating the TME to be more favorable for an anti-tumor immune response.

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the combination therapy potential of this compound. Detailed protocols for key in vitro and in vivo experiments are provided to assess synergy, efficacy, and mechanism of action.

Rationale for Combination Therapy

The primary rationale for combining this compound with other anticancer agents is to achieve synergistic or additive anti-tumor effects, potentially overcoming drug resistance and improving therapeutic outcomes.[7][8] Given its immunomodulatory properties, this compound is a prime candidate for combination with:

  • Immune Checkpoint Inhibitors (ICIs): By reducing immunosuppressive signals within the TME, this compound may sensitize tumors to ICIs (e.g., anti-PD-1, anti-CTLA-4 antibodies), leading to a more robust and durable anti-tumor immune response.[3]

  • Chemotherapy: Conventional chemotherapeutic agents can induce immunogenic cell death, releasing tumor antigens and promoting an immune response. This compound may enhance this effect by concurrently alleviating the immunosuppressive TME.

  • Targeted Therapies: Combining this compound with therapies targeting other oncogenic pathways could provide a multi-pronged attack on tumor growth and survival.

Experimental Design Overview

A systematic approach to evaluating this compound combination therapies should begin with in vitro screening to identify synergistic combinations and optimal dosing, followed by in vivo studies in relevant animal models to confirm efficacy and further investigate the mechanism of action.

G cluster_0 Phase 1: In Vitro Studies cluster_1 Phase 2: In Vivo Studies Select Partners Select Combination Partners (e.g., ICIs, Chemo) Dose Response Single Agent Dose-Response Assays Select Partners->Dose Response Determine IC50 Synergy Screen Combination Synergy Screening (Matrix Format) Dose Response->Synergy Screen Guide Dose Selection Mechanism Assays Mechanistic Assays (Apoptosis, Cytokine Profiling) Synergy Screen->Mechanism Assays Identify Synergistic Combos Model Selection Select Syngeneic Mouse Model Synergy Screen->Model Selection Inform In Vivo Design Efficacy Study In Vivo Efficacy Study (Four-Arm Design) Model Selection->Efficacy Study PKPD Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy Study->PKPD Analysis TME Analysis Tumor Microenvironment Analysis Efficacy Study->TME Analysis

Caption: General workflow for this compound combination therapy studies.

In Vitro Experimental Protocols

Cell Line Selection

Select cancer cell lines with documented high Galectin-1 expression. Examples include:

  • Lung Cancer: LL/2 (Lewis Lung Carcinoma)[2]

  • Breast Cancer: 4T1 (murine mammary carcinoma)

  • Melanoma: B16-F10 (murine melanoma)

Single-Agent Dose-Response Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the selected combination partner in the chosen cell lines.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [9][10][11]

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound and the combination partner in culture medium.

  • Treatment: Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls and determine the IC50 values using non-linear regression analysis.

Combination Synergy Screening

Objective: To evaluate the interaction between this compound and the combination partner for synergistic, additive, or antagonistic effects.

Protocol: Matrix Combination and Synergy Analysis

  • Plate Setup: Design a dose matrix with 6-8 concentrations of this compound and the combination partner, centered around their respective IC50 values.

  • Treatment: Treat cells (seeded as described above) with the drug combinations for 72 hours.

  • Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo®).

  • Synergy Analysis: Calculate synergy scores using established models such as the Chou-Talalay Combination Index (CI) or the Bliss Independence model.[12][13][14][15][16][17]

    • Chou-Talalay Method: This method is based on the median-effect principle.[13][14][16] A Combination Index (CI) is calculated, where:

      • CI < 1 indicates synergy

      • CI = 1 indicates an additive effect

      • CI > 1 indicates antagonism

    • Bliss Independence Model: This model assumes that the two drugs act independently.[12][15][18][19] Synergy is observed when the combination effect is greater than the predicted additive effect.

Synergy Analysis Models Principle Interpretation
Chou-Talalay (CI) Based on the median-effect equation derived from mass-action law.CI < 1: SynergyCI = 1: AdditiveCI > 1: Antagonism[14][16][17]
Bliss Independence Assumes drugs act independently through different mechanisms.Observed effect > Predicted effect: SynergyObserved effect = Predicted effect: AdditiveObserved effect < Predicted effect: Antagonism[12][15][18]
Mechanistic In Vitro Assays

Objective: To elucidate the biological mechanisms underlying the observed synergistic interactions.

Protocol 1: Apoptosis Assay (Caspase-Glo® 3/7 Assay) [20][21]

  • Treatment: Treat cells with this compound, the combination partner, and the combination at synergistic concentrations for 24-48 hours.

  • Assay Procedure:

    • Equilibrate a white-walled 96-well plate containing treated cells to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence. An increase in luminescence indicates activation of executioner caspases 3 and 7, a hallmark of apoptosis.

Protocol 2: Cytokine Profiling (Multiplex Bead Array) [22][23][24][25][26]

  • Co-culture Setup: Establish a co-culture of cancer cells and immune cells (e.g., peripheral blood mononuclear cells - PBMCs) to model the TME.

  • Treatment: Treat the co-culture with the drug combination for 48 hours.

  • Supernatant Collection: Collect the culture supernatant.

  • Multiplex Assay: Use a commercial multiplex bead array kit (e.g., Luminex) to simultaneously quantify the levels of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10).

  • Data Analysis: Compare cytokine levels between treatment groups to assess the immunomodulatory effects of the combination.

In Vivo Experimental Protocols

Animal Model Selection

Syngeneic mouse models are essential for evaluating immunotherapies as they possess a fully competent immune system.[1][5][27][28][29]

  • LL/2 in C57BL/6 mice: For lung cancer studies.[2]

  • 4T1 in BALB/c mice: For breast cancer studies.

  • B16-F10 in C57BL/6 mice: For melanoma studies.

In Vivo Combination Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a selected therapeutic agent in a syngeneic mouse model.

Protocol: Four-Arm Tumor Growth Inhibition Study [7][30]

  • Tumor Implantation: Subcutaneously implant 1x10^6 tumor cells into the flank of 6-8 week old female mice.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements.

  • Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: Combination Partner (e.g., anti-PD-1 antibody)

    • Group 4: this compound + Combination Partner

  • Dosing and Administration:

    • This compound: Administer 30 mg/kg orally, twice daily.[2][31] The formulation can be a solution of PEG300, Solutol HS15, and Tween 20 (85/15/1% v/v).[31]

    • Combination Partner: Administer according to established protocols (e.g., anti-mouse PD-1 antibody at 10 mg/kg intraperitoneally, twice a week).

  • Endpoints:

    • Primary: Tumor volume (measured 2-3 times per week) and overall survival.

    • Secondary: Body weight (as a measure of toxicity).

  • Data Analysis: Compare tumor growth inhibition (TGI) and survival curves between the groups. Statistical analysis (e.g., two-way ANOVA for tumor growth, log-rank test for survival) should be performed.

In Vivo Study Group Treatment Dose & Schedule (Example)
1VehiclePEG300/Solutol/Tween 20, p.o., BID
2This compound30 mg/kg, p.o., BID[2][31]
3Anti-PD-1 mAb10 mg/kg, i.p., 2x/week
4This compound + Anti-PD-1 mAbAs above
Pharmacodynamic and TME Analysis

Objective: To assess the biological effects of the combination therapy on the tumor and its microenvironment.

Protocol: Ex Vivo Tumor Analysis

  • Tissue Collection: At the end of the efficacy study (or at an intermediate time point), euthanize a subset of mice from each group and excise the tumors.

  • Immunohistochemistry (IHC): Analyze tumor sections for markers of immune cell infiltration (e.g., CD4+, CD8+ T cells), proliferation (Ki-67), and apoptosis (cleaved caspase-3).

  • Flow Cytometry: Prepare single-cell suspensions from tumors to quantify immune cell populations (e.g., T cells, regulatory T cells, myeloid-derived suppressor cells).

  • Cytokine Analysis: Homogenize a portion of the tumor to measure intratumoral cytokine levels using a multiplex assay.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Galectin-1 Signaling Gal1 Galectin-1 TCell T-Cell Gal1->TCell Binds to glycoproteins TCR T-Cell Receptor Apoptosis Apoptosis TCell->Apoptosis Cytokines Immunosuppressive Cytokines (IL-10, etc.) TCell->Cytokines This compound This compound This compound->Gal1 Inhibits

Caption: this compound mechanism of action on T-cells.

G cluster_0 In Vitro Synergy Workflow Seed Seed Cells in 96-well Plate Treat Treat with Drug Combination Matrix Seed->Treat Incubate Incubate (72h) Treat->Incubate Viability Measure Cell Viability (e.g., CellTiter-Glo) Incubate->Viability Analyze Calculate Synergy (CI or Bliss) Viability->Analyze

Caption: Workflow for in vitro synergy assessment.

G cluster_1 In Vivo Efficacy Study Design Implant Implant Tumor Cells Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice Monitor->Randomize Treat Treat Groups (4 Arms) Randomize->Treat Measure Measure Tumor Volume & Survival Treat->Measure Analyze Statistical Analysis Measure->Analyze

Caption: Four-arm in vivo experimental design.

References

Application Notes and Protocols for Assessing GB1908-Induced Apoptosis Inhibition in Jurkat Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurkat cells, an immortalized line of human T lymphocytes, are a widely used model for studying T cell signaling and apoptosis. Galectin-1, a β-galactoside-binding lectin, is known to induce apoptosis in T cells, a mechanism implicated in immune evasion by tumors. GB1908 is a novel, selective, and orally available small molecule inhibitor of the Galectin-1 carbohydrate recognition domain.[1][2] These application notes provide a comprehensive guide for utilizing Jurkat cells to assess the efficacy of this compound in inhibiting Galectin-1-induced apoptosis. The protocols outlined below detail the necessary steps for cell culture, apoptosis induction, and quantification of apoptosis inhibition by this compound.

Principle

Galectin-1 cross-links specific glycoproteins on the T cell surface, triggering a signaling cascade that leads to apoptosis, characterized by caspase activation and phosphatidylserine (B164497) externalization. This compound competitively binds to the carbohydrate recognition domain of Galectin-1, thereby preventing its interaction with the T cell surface and inhibiting the downstream apoptotic signaling. This can be quantified by measuring markers of apoptosis, such as caspase-3/7 activation or Annexin V binding, in the presence and absence of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its selectivity and potency.

Table 1: Binding Affinity and Selectivity of this compound

TargetDissociation Constant (Kd) (µM)
Galectin-10.057
Galectin-36.0

Data sourced from studies on the discovery and characterization of this compound.[3][4]

Table 2: In Vitro Efficacy of this compound in Jurkat Cells

AssayMetricValue
Galectin-1-Induced Apoptosis InhibitionIC50850 nM

This value represents the concentration of this compound required to inhibit 50% of the Galectin-1-induced apoptosis in Jurkat cells.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of Galectin-1-induced apoptosis and the general workflow for assessing the inhibitory effect of this compound.

Galectin1_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galectin-1 Galectin-1 T-cell Glycoreceptors T-cell Glycoreceptors Galectin-1->T-cell Glycoreceptors Binds This compound This compound This compound->Galectin-1 Inhibits Signaling Cascade Signaling Cascade T-cell Glycoreceptors->Signaling Cascade Activates Caspase-8 Caspase-8 Signaling Cascade->Caspase-8 Activates Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes

Caption: Galectin-1-induced apoptosis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_treatment Treatment Groups Jurkat Cell Culture Jurkat Cell Culture Cell Seeding Cell Seeding Jurkat Cell Culture->Cell Seeding Treatment Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Control Control Treatment->Control Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Data Analysis Data Analysis Apoptosis Assay->Data Analysis Galectin-1 Galectin-1 Galectin-1 + this compound Galectin-1 + this compound This compound alone This compound alone

Caption: General experimental workflow for assessing this compound activity.

Experimental Protocols

Materials and Reagents
  • Jurkat cells (e.g., ATCC TIB-152)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human Galectin-1

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide kit or a Caspase-3/7 activity assay kit)

  • 96-well cell culture plates (clear or black, depending on the assay)

  • Flow cytometer or plate reader

Protocol 1: Jurkat Cell Culture
  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Ensure cells are in the exponential growth phase and have high viability (>95%) before initiating any experiment.

Protocol 2: Induction of Apoptosis and Inhibition by this compound
  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Add the desired concentrations of this compound to the appropriate wells. For a dose-response curve, a serial dilution is recommended (e.g., 10 µM down to 1 nM).

    • Include a "vehicle control" group with the same final concentration of DMSO as the highest this compound concentration.

    • Incubate the plate for 1-2 hours at 37°C.

  • Apoptosis Induction:

    • Prepare a solution of recombinant Galectin-1 in culture medium at a concentration known to induce apoptosis in Jurkat cells (typically in the µM range, optimization may be required).

    • Add the Galectin-1 solution to the wells, except for the "untreated control" and "this compound alone" wells.

    • The final volume in each well should be consistent.

  • Incubation: Incubate the plate for a predetermined period to allow for apoptosis to occur (e.g., 16-24 hours).[1] The optimal incubation time may need to be determined empirically.

  • Experimental Groups:

    • Untreated Control (cells in medium only)

    • Vehicle Control (cells with DMSO)

    • Galectin-1 only

    • Galectin-1 + various concentrations of this compound

    • This compound only (at the highest concentration)

Protocol 3: Quantification of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Harvesting: After the incubation period, transfer the cells from each well to individual flow cytometry tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence signals to differentiate cell populations:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

  • Data Interpretation: Calculate the percentage of apoptotic cells (early + late) for each treatment group. The inhibition of apoptosis by this compound is determined by the reduction in the percentage of apoptotic cells in the "Galectin-1 + this compound" group compared to the "Galectin-1 only" group.

Protocol 4: Quantification of Apoptosis by Plate Reader (Caspase-3/7 Activity Assay)

This method measures the activity of key executioner caspases.

  • Assay Preparation: After the treatment incubation, allow the plate to equilibrate to room temperature.

  • Reagent Addition: Add the Caspase-3/7 reagent (containing a luminogenic or fluorogenic substrate) to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 30-60 minutes), protected from light.

  • Measurement: Read the luminescence or fluorescence signal using a plate reader.

  • Data Interpretation: The signal intensity is directly proportional to the caspase-3/7 activity and thus to the level of apoptosis. A decrease in the signal in the "Galectin-1 + this compound" wells compared to the "Galectin-1 only" wells indicates inhibition of apoptosis.

Troubleshooting

  • High background apoptosis in control wells: This could be due to unhealthy cells, over-confluency, or contamination. Ensure proper cell culture techniques are followed.

  • Low induction of apoptosis by Galectin-1: The concentration of Galectin-1 may be too low, or the incubation time may be too short. Optimize these parameters. The activity of the recombinant Galectin-1 should also be verified.

  • High variability between replicates: This can result from inconsistent cell seeding or pipetting errors. Ensure accurate and consistent liquid handling.

Conclusion

The protocols and information provided herein offer a robust framework for assessing the inhibitory effect of this compound on Galectin-1-induced apoptosis in Jurkat cells. By following these guidelines, researchers can generate reliable and reproducible data to further characterize the therapeutic potential of this novel Galectin-1 inhibitor.

References

Application Notes and Protocols for the Quantification of GB1908 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the quantitative analysis of the novel therapeutic agent GB1908 in human plasma. Two validated analytical methods are presented: a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). These methods are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in the drug development process.

Method 1: Quantification of this compound in Human Plasma by LC-MS/MS

This method provides a robust and selective approach for the determination of this compound in human plasma, offering high sensitivity and a wide dynamic range.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled version of this compound or a structurally similar compound.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid and ammonium (B1175870) acetate

  • Human plasma (with anticoagulant, e.g., EDTA)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions of 1 mg/mL.[1] Store at -20°C.[1]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standards at various concentrations. Prepare a working solution of the IS at an appropriate concentration.[1]

3. Sample Preparation (Protein Precipitation)

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add a specific volume of the IS working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at a high speed (e.g., 7000 rpm) for 4 minutes at 8°C to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[4]

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm particle size) is suitable.

    • Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase consists of a mixture of 5.0 mM ammonium formate (B1220265) in water and 5.0 mM ammonium formate in methanol (e.g., 30:70, v/v).[2]

    • Flow Rate: A typical flow rate is 0.25 mL/min.[5]

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode.[1][2]

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity.[5] The precursor-to-product ion transitions for this compound and the IS need to be optimized. For a hypothetical this compound with a molecular weight similar to imatinib (B729) (m/z 494.5), the transition could be m/z 494.5 → 394.5.[5][6]

    • Instrument Parameters: Optimize parameters such as desolvation temperature (e.g., 350°C), ion source temperature (e.g., 120°C), and collision energy (e.g., 28 V) for maximal signal intensity.[5]

5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, ICH) for the following parameters:[1]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise. For example, a linear range of 2.6–5250.0 ng/mL has been demonstrated for similar small molecules.[5]

  • Accuracy and Precision: Intra- and inter-batch accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions.

Data Presentation

Table 1: LC-MS/MS Method Validation Summary for this compound

Validation ParameterAcceptance CriteriaExample Result
Linearity RangeCorrelation coefficient (r²) > 0.995 - 5000 ng/mL (r² = 0.999)
LLOQSignal-to-noise ratio > 105 ng/mL
Accuracy85-115% of nominal concentration91.7% to 104.6%[1]
Precision (%RSD)< 15%3.7% to 5.8%[1]
RecoveryConsistent and reproducible95 - 107%[2]
Matrix EffectWithin acceptable limitsNo significant effect observed
Stability< 15% deviation from nominalStable for 24h at RT, 3 freeze-thaw cycles

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation Chromatographic Separation lc_injection->separation ms_detection Mass Spectrometric Detection (MRM) separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Method 2: Quantification of this compound in Human Plasma by Competitive ELISA

This competitive ELISA provides a high-throughput method for the quantification of this compound and is suitable for screening large numbers of samples.

Experimental Protocol

1. Principle This is a competitive immunoassay. This compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-GB1908 antibody-coated microplate wells. The color intensity is inversely proportional to the concentration of this compound in the sample.[7]

2. Materials and Reagents

  • Anti-GB1908 antibody-coated 96-well microplate

  • This compound standard solutions

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 0.5 M H₂SO₄)

  • Assay Diluent

3. Sample Preparation

  • Collect plasma using EDTA or heparin as an anticoagulant.[8]

  • Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[8]

  • The plasma may require dilution with the provided Assay Diluent to fall within the linear range of the assay.

4. Assay Procedure

  • Bring all reagents and samples to room temperature.

  • Add 50 µL of standard, control, or sample to the appropriate wells.

  • Add 50 µL of this compound-HRP conjugate to each well.

  • Cover the plate and incubate for 1 hour at 37°C.

  • Aspirate and wash each well 4 times with Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

5. Data Analysis

  • Calculate the mean absorbance for each set of standards, controls, and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Determine the concentration of this compound in the samples by interpolating from the standard curve.

Data Presentation

Table 2: Competitive ELISA Validation Summary for this compound

Validation ParameterAcceptance CriteriaExample Result
Linearity RangeCorrelation coefficient (r²) > 0.9910 - 1000 ng/mL (r² = 0.995)
LLOQWithin 20% of nominal concentration10 ng/mL
Accuracy80-120% of nominal concentration88% to 110%
Precision (%CV)< 20%Intra-assay: <10%, Inter-assay: <15%
SpecificityLow cross-reactivity with metabolites< 1% cross-reactivity

Experimental Workflow Diagram

ELISA_Workflow start Start add_sample Add Sample/Standard to Coated Plate start->add_sample add_conjugate Add this compound-HRP Conjugate add_sample->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

Caption: Workflow for the competitive ELISA of this compound.

Comparison of Analytical Methods

Both LC-MS/MS and ELISA are viable methods for the quantification of this compound in plasma. The choice of method will depend on the specific requirements of the study. LC-MS/MS is generally considered the "gold standard" due to its superior specificity and accuracy.[9] ELISA, however, offers higher throughput and may be more cost-effective for large sample numbers. It is important to note that results from the two methods may not be directly interchangeable, and a correlation study may be necessary if both methods are to be used in a project. For instance, a comparison study for another drug showed a regression equation of ELISA = 1.12 * (LC/MS/MS) - 0.87 in liver transplant recipients.[10]

Table 3: Comparison of LC-MS/MS and ELISA for this compound Quantification

FeatureLC-MS/MSCompetitive ELISA
Principle Chromatographic separation and mass-to-charge ratio detectionCompetitive antigen-antibody binding
Specificity Very HighHigh (potential for cross-reactivity)
Sensitivity Very High (ng/mL to pg/mL)High (ng/mL)
Dynamic Range WideNarrower
Throughput ModerateHigh
Cost per Sample HigherLower
Equipment Specialized (LC-MS/MS system)Standard (Microplate reader)
Sample Volume Typically 50-200 µLTypically 50-100 µL

Logical Relationship Diagram

Method_Selection study_req Study Requirement high_specificity High Specificity/Accuracy Needed study_req->high_specificity high_throughput High Throughput Needed study_req->high_throughput lcms Choose LC-MS/MS high_specificity->lcms elisa Choose ELISA high_throughput->elisa

Caption: Decision tree for selecting an analytical method.

References

Troubleshooting & Optimization

overcoming solubility issues with GB1908 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming in vitro solubility challenges with GB1908, a selective Galectin-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is 100% dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro experiments, stock solutions are typically prepared at a concentration of 10 mM.[1] It is crucial to use newly opened, high-purity DMSO, as it is hygroscopic and water uptake can negatively impact the solubility of the compound.

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally not exceed 1%. However, for sensitive cell lines or long-term assays, it is best to keep the final DMSO concentration at or below 0.1% to 0.5%.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the stock into a smaller volume of the buffer while gently vortexing, and then add this intermediate dilution to the final volume.

  • Pre-warm the Medium: Adding the DMSO stock solution to a pre-warmed medium (e.g., 37°C) can sometimes improve the solubility of the compound.

  • Decrease the Final Concentration: Ensure that the final concentration of this compound in your assay is below its solubility limit in the aqueous medium. You may need to perform a solubility test to determine this limit in your specific buffer system.

  • Use of Co-solvents: For situations requiring higher concentrations, consider the use of co-solvents. However, their compatibility with your specific cell-based assay must be validated.

Q4: Are there alternative solvents I can use if DMSO is not suitable for my experiment?

A4: While DMSO is the most commonly used solvent, other options can be explored, though their compatibility with your specific assay must be thoroughly tested. Alternatives for poorly soluble compounds include ethanol, polyethylene (B3416737) glycol (PEG), or cyclodextrins.[2][3] The choice of solvent will depend on the experimental system and the physicochemical properties of this compound.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] To avoid repeated freeze-thaw cycles, which can lead to precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Overcoming this compound Precipitation in Aqueous Buffers

This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your in vitro assays.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding DMSO stock to aqueous buffer. The solubility limit of this compound in the aqueous buffer has been exceeded.- Lower the final concentration of this compound in the assay. - Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the approximate solubility limit. - Try a stepwise dilution method as described in the FAQs.
Precipitation occurs over time during the experiment. The compound is slowly coming out of solution. This can be due to temperature changes or interactions with components of the assay medium.- Ensure the temperature of your incubator and water bath are stable. - If using serum in your media, note that protein binding can affect compound solubility. Consider if the serum concentration can be adjusted. - For longer incubations, a lower starting concentration of this compound may be necessary.
Inconsistent results between experiments. Variability in the preparation of the this compound working solution.- Always use fresh, high-quality DMSO to prepare stock solutions. - Ensure the stock solution is completely dissolved before making dilutions. Gentle warming and sonication may help.[4] - Standardize your dilution protocol to ensure consistency.
Cell toxicity observed at expectedly non-toxic concentrations. The precipitate may be causing physical stress to the cells, or the effective concentration of the dissolved compound is higher than intended in localized areas.- Visually inspect your wells for precipitation before and after adding the compound to the cells. - If precipitation is observed, modify your dilution protocol or lower the concentration.

Experimental Protocols

Protocol for Preparing this compound Working Solutions
  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[4]

  • For your experiment, calculate the required volume of the 10 mM stock solution. Remember to account for the final desired concentration and the total volume of your assay, while keeping the final DMSO concentration low (ideally ≤ 0.5%).

  • Perform a serial dilution of the stock solution in your cell culture medium or assay buffer. It is recommended to do this in a stepwise manner to minimize the risk of precipitation. For example, first, prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the medium, and then use this to prepare your final working concentrations.

  • Visually inspect the final working solutions for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Formulation Strategies for Increased Solubility (Primarily for higher concentration needs, may require assay-specific validation)

For experiments requiring higher concentrations of this compound, the following formulation strategies, adapted from in vivo preparations, can be tested for in vitro compatibility. Note: These formulations contain detergents and co-solvents that may affect cell viability and should be thoroughly validated in your specific assay system.

Protocol Solvent Composition Achievable Concentration Appearance Notes
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.95 mM)Clear solutionThis protocol yields a clear solution. The components should be added one by one and mixed well at each step.[4]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.95 mM)Clear solutionSBE-β-CD is a cyclodextrin (B1172386) used to enhance the solubility of hydrophobic compounds.[4]
3 10% DMSO, 90% Corn Oil2.5 mg/mL (4.95 mM)Suspended solutionThis creates a suspension and may not be suitable for most in vitro assays but could be considered for specific applications. Requires sonication.[4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of Galectin-1 Induced T-cell Apoptosis

This compound is a selective inhibitor of Galectin-1.[4][5] In the context of the tumor microenvironment, Galectin-1 can induce apoptosis in activated T-cells, contributing to immune suppression.[5] By binding to Galectin-1, this compound prevents this interaction and the subsequent apoptotic signaling cascade.

GB1908_Mechanism_of_Action cluster_0 T-cell Surface cluster_1 Apoptotic Signaling Cascade Gal-1 Gal-1 T-cell Receptors CD7, CD43, CD45 Gal-1->T-cell Receptors Binds to This compound This compound This compound->Gal-1 Inhibits JNK/c-Jun/AP-1 JNK/c-Jun/AP-1 Pathway T-cell Receptors->JNK/c-Jun/AP-1 Activates Caspase Activation Caspase-8 -> Caspase-9 -> Caspase-3 T-cell Receptors->Caspase Activation Initiates Apoptosis Apoptosis JNK/c-Jun/AP-1->Apoptosis Caspase Activation->Apoptosis

Caption: Inhibition of Galectin-1 by this compound blocks T-cell apoptosis.

Experimental Workflow for Preparing this compound Working Solutions

The following diagram illustrates a recommended workflow for preparing this compound solutions for in vitro experiments to minimize solubility issues.

GB1908_Preparation_Workflow Start Start Dissolve this compound Dissolve this compound powder in 100% DMSO to make 10 mM stock Start->Dissolve this compound Aliquot and Store Aliquot stock solution and store at -80°C Dissolve this compound->Aliquot and Store Prepare Intermediate Dilution Prepare an intermediate dilution (e.g., 100x final concentration) in pre-warmed assay buffer Aliquot and Store->Prepare Intermediate Dilution Prepare Final Dilution Prepare final working concentrations from the intermediate dilution Prepare Intermediate Dilution->Prepare Final Dilution Visual Inspection Precipitation Visible? Prepare Final Dilution->Visual Inspection Use in Assay Use in Assay Visual Inspection->Use in Assay No Troubleshoot Troubleshoot: - Lower concentration - Adjust protocol Visual Inspection->Troubleshoot Yes End End Use in Assay->End Troubleshoot->Prepare Intermediate Dilution

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing GB1908 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of GB1908, a selective and orally active galectin-1 inhibitor. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to ensure maximum efficacy and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of galectin-1, a β-galactoside-binding lectin.[1][2] It competitively binds to the carbohydrate recognition domain (CRD) of galectin-1, preventing it from interacting with its natural glycan ligands on the cell surface.[2] This inhibition disrupts galectin-1-mediated signaling pathways that are implicated in cancer progression, including T-cell apoptosis and the production of immunosuppressive cytokines.[2][3]

Q2: What is a recommended starting concentration for in vitro experiments?

A2: A good starting point for in vitro experiments is to test a concentration range that brackets the known IC50 value. For this compound, the reported IC50 for inhibiting galectin-1-induced apoptosis in Jurkat T-cells is 850 nM.[4][5] Therefore, a dose-response curve could be generated using concentrations ranging from 0.1 µM to 10 µM.[5]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[5] For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.

Q4: What is a typical in vivo dosage for this compound?

A4: In a syngeneic mouse model of lung cancer, a dosage of 30 mg/kg administered orally twice a day (b.i.d.) for 21 days has been shown to significantly inhibit tumor growth.[4][5] This dosing regimen was found to maintain free plasma levels of this compound above the galectin-1 Kd for 24 hours.[4]

Q5: How should this compound be formulated for oral administration in animal studies?

A5: A common formulation for oral delivery of this compound in mice is a solution containing PEG300, Solutol HS15, and Tween 20 (e.g., 85/15/1% v/v).[5] Other formulations using DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have also been described.[5] It may be necessary to use heat and/or sonication to aid dissolution.[5]

Data Presentation

This compound In Vitro Activity
ParameterValueCell LineSpeciesReference
Ki (Galectin-1) 57 nM-Human[5]
Ki (Galectin-1) 72 nM-Mouse[5]
IC50 (Apoptosis) 850 nMJurkatHuman[4][5]
This compound In Vivo Efficacy
Animal ModelDosageAdministrationDurationOutcomeReference
Syngeneic Mouse (LL/2 Lung Carcinoma) 30 mg/kg b.i.d.Oral (p.o.)21 daysSignificant tumor growth inhibition[4][5]

Experimental Protocols

In Vitro Dose-Response Assay for this compound

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability using a standard MTT assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., Jurkat for suspension cells, or an adherent line)

  • Complete cell culture medium

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

    • For suspension cells (e.g., Jurkat), seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

    • Add 100 µL of the diluted this compound solutions or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium.
This compound precipitates in the culture medium The final concentration of this compound exceeds its solubility in the aqueous medium, or the DMSO concentration is too high.Ensure the final DMSO concentration is below 0.5%. If precipitation persists, consider using a different solvent for the stock solution or a formulation with solubilizing agents for in vitro studies, similar to in vivo preparations.
No or weak inhibitory effect observed The chosen cell line may not be sensitive to galectin-1 inhibition. The compound may have degraded.Screen different cancer cell lines for galectin-1 expression. Ensure proper storage of the this compound stock solution and prepare fresh dilutions for each experiment.
Inconsistent results in galectin-1 binding assays Oxidation of galectin-1, leading to loss of activity. Non-specific binding.Perform experiments under reducing conditions or use a stabilized form of recombinant galectin-1. Include a carbohydrate control (e.g., lactose) to confirm specific binding.
Unexpected off-target effects The inhibitor may interact with other proteins.Test the effect of this compound in a galectin-1 knockout or knockdown cell line. Perform a broader selectivity screen against other galectins and relevant proteins.

Visualizations

Galectin-1 Signaling Pathway in T-Cell Apoptosis

Galectin1_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Gal1 Galectin-1 (Dimer) This compound->Gal1 Inhibits CD45 CD45 Gal1->CD45 Binds CD7 CD7 Gal1->CD7 Binds CD43 CD43 Gal1->CD43 Binds Fas_caspase8 Fas/Caspase-8 Pathway CD45->Fas_caspase8 Activates CD7->Fas_caspase8 Activates CD43->Fas_caspase8 Activates Caspase3 Caspase-3 Fas_caspase8->Caspase3 Activates Caspase9 Caspase-9 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces IC50_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_prep Prepare serial dilutions of this compound cell_seeding->compound_prep treatment Treat cells with this compound and vehicle control compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition incubation2 Incubate for 2-4 hours mtt_addition->incubation2 solubilization Solubilize formazan crystals incubation2->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and plot dose-response curve read_absorbance->data_analysis ic50 Determine IC50 value data_analysis->ic50 end End ic50->end Troubleshooting_Logic start Inconsistent Results Observed check_reagents Check reagent stability and preparation start->check_reagents check_protocol Review experimental protocol for errors start->check_protocol check_cell_line Verify cell line health and passage number start->check_cell_line reagent_ok Reagents OK? check_reagents->reagent_ok protocol_ok Protocol followed correctly? check_protocol->protocol_ok cell_line_ok Cell line healthy? check_cell_line->cell_line_ok reagent_ok->protocol_ok Yes prepare_fresh Prepare fresh reagents reagent_ok->prepare_fresh No protocol_ok->cell_line_ok Yes revise_protocol Revise protocol and repeat protocol_ok->revise_protocol No culture_new_cells Culture fresh batch of cells cell_line_ok->culture_new_cells No repeat_experiment Repeat experiment with controls cell_line_ok->repeat_experiment Yes prepare_fresh->repeat_experiment revise_protocol->repeat_experiment culture_new_cells->repeat_experiment analyze_data Analyze data repeat_experiment->analyze_data

References

troubleshooting inconsistent results in GB1908 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective Galectin-1 inhibitor, GB1908. The information is designed to address common challenges and ensure the generation of consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and orally active small molecule inhibitor of Galectin-1. It exhibits high affinity for the carbohydrate recognition domain (CRD) of Galectin-1, thereby preventing its interaction with cell surface glycoproteins.[1][2] This inhibition disrupts Galectin-1-mediated signaling pathways that are implicated in cancer progression and immune suppression.[3][4][5] Key mechanisms of action include the attenuation of Galectin-1-induced T-cell apoptosis and the reduction of immunosuppressive cytokine production.[1][2]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term storage, this compound powder should be kept at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: My this compound solution appears to have precipitated. What should I do?

Precipitation of this compound, particularly when diluting a DMSO stock into aqueous media, can be a source of inconsistent results. Here are some troubleshooting steps:

  • Ensure Proper Dissolution: When preparing the initial stock solution in DMSO, ensure the compound is fully dissolved. Gentle warming and vortexing can aid this process.

  • Optimize Dilution Technique: When diluting the DMSO stock into cell culture media or other aqueous buffers, add the stock solution dropwise while gently vortexing the media. This helps to prevent localized high concentrations that can lead to precipitation.

  • Consider Alternative Formulations: For in vivo studies or specific in vitro applications, consider using excipients such as PEG300, Tween-80, or SBE-β-CD to improve solubility and stability.

  • Pre-warm Media: Adding the DMSO stock to pre-warmed (37°C) cell culture media can enhance solubility.

Q4: I am observing high variability in my cell viability assay results with this compound. What are the potential causes?

High variability in cell viability assays can stem from several factors when working with a hydrophobic compound like this compound:

  • Inconsistent Compound Concentration: As mentioned above, precipitation can lead to variations in the effective concentration of this compound in each well.

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent cell number in each well.

  • Edge Effects: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate or fill them with sterile PBS.

  • Assay Interference: Some small molecules can interfere with the chemistry of certain viability assays (e.g., MTT reduction). Consider using an orthogonal method, such as an ATP-based assay (e.g., CellTiter-Glo®), to confirm your results.[6]

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
Problem Potential Cause Recommended Solution
Low or no observable effect of this compound Compound inactivity: Degradation due to improper storage or handling.Prepare fresh stock solutions of this compound. Ensure proper storage of both powder and stock solutions.
Suboptimal concentration range: The concentrations tested may be too low to elicit a response.Perform a dose-response experiment over a wider range of concentrations, informed by the known IC50 value (e.g., 850 nM for Jurkat cell apoptosis).[7][8]
Low Galectin-1 expression: The cell line used may not express sufficient levels of Galectin-1 for this compound to have a significant effect.Confirm Galectin-1 expression in your cell line of interest via Western Blot or qPCR.
High background or off-target effects DMSO toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration in the cell culture media is below a non-toxic level (typically ≤ 0.5%).
Compound precipitation: Precipitated compound can cause light scattering or other artifacts in plate-based assays.Visually inspect wells for precipitation. Follow the recommendations for improving solubility mentioned in the FAQs.
Results are not reproducible Inconsistent cell passage number: Cellular responses can change with increasing passage number.Use cells within a consistent and defined passage number range for all experiments.
Variability in incubation times: Inconsistent exposure to this compound will lead to variable results.Adhere strictly to the planned incubation times for all experimental replicates and repeats.
Issues with Western Blotting for Galectin-1 Pathway Analysis
Problem Potential Cause Recommended Solution
Weak or no signal for target protein Insufficient protein loading: The amount of protein in the lysate is too low for detection.Quantify protein concentration using a BCA or Bradford assay and load a sufficient amount (typically 20-40 µg) per lane.
Poor antibody quality: The primary antibody may have low affinity or be non-specific.Use a primary antibody that is validated for Western Blotting and has a high affinity for the target protein.
Inefficient protein transfer: Proteins may not have transferred effectively from the gel to the membrane.Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage as needed.
High background Insufficient blocking: Non-specific antibody binding to the membrane.Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Primary antibody concentration too high: Excess antibody can lead to non-specific binding.Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background.
Non-specific bands Antibody cross-reactivity: The primary or secondary antibody may be binding to other proteins.Use a more specific primary antibody. Ensure the secondary antibody is appropriate for the species of the primary antibody.
Protein degradation: Proteases in the cell lysate have degraded the target protein.Add a protease inhibitor cocktail to the lysis buffer and keep samples on ice.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -80°C.

Protocol 2: General Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. Replace the existing media with the media containing this compound or vehicle.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for the time specified in the manufacturer's protocol to allow for the colorimetric reaction to develop.

  • Measurement: For MTS assays, read the absorbance at the appropriate wavelength. For MTT assays, first add the solubilization solution, then read the absorbance.

Protocol 3: Western Blot for Downstream Effectors of Galectin-1
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a downstream effector of Galectin-1 signaling (e.g., p-AKT, p-ERK, COX-2) overnight at 4°C.[4][9]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Quantitative Data Summary

Parameter Value Species Reference
Ki (Galectin-1) 57 nMHuman[7][8]
Ki (Galectin-1) 72 nMMouse[7][8]
Kd (Galectin-1) 0.057 µMHuman[7][8]
Kd (Galectin-3) 6.0 µMHuman[7][8]
IC50 (Galectin-1-induced Jurkat cell apoptosis) 850 nMHuman[7][8]
In vivo dosage (LL/2 syngeneic mouse model) 30 mg/kg, p.o., twice dailyMouse[7][8]

Signaling Pathways and Experimental Workflows

Galectin_1_Signaling_in_Lung_Cancer cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response This compound This compound Gal1 Galectin-1 This compound->Gal1 Integrin Integrin α6β4 Gal1->Integrin Notch1 Notch1 Gal1->Notch1 Ras Ras Gal1->Ras interacts AKT AKT Integrin->AKT Jagged2 Jagged2 Notch1->Jagged2 Notch1->AKT p38_MAPK p38 MAPK Ras->p38_MAPK ERK ERK Ras->ERK NFkB NF-κB p38_MAPK->NFkB ERK->NFkB TDO2 TDO2 AKT->TDO2 Migration Migration AKT->Migration Invasion Invasion AKT->Invasion COX2 COX-2 NFkB->COX2 Chemoresistance Chemoresistance COX2->Chemoresistance Kynurenine Kynurenine TDO2->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression

Caption: Galectin-1 signaling in lung cancer progression.

GB1908_Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock (DMSO) Treatment Treat Cells with this compound (Dose-response) Prep_Stock->Treatment Seed_Cells Seed Cells Seed_Cells->Treatment Viability_Assay Cell Viability Assay (MTS/ATP-based) Treatment->Viability_Assay Western_Blot Western Blot (e.g., p-AKT, COX-2) Treatment->Western_Blot IP Immunoprecipitation (Galectin-1 targets) Treatment->IP Data_Analysis Analyze and Interpret Results Viability_Assay->Data_Analysis Western_Blot->Data_Analysis IP->Data_Analysis

Caption: General experimental workflow for in vitro studies with this compound.

References

improving the bioavailability of GB1908 in mouse models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the bioavailability of the investigational compound GB1908 in mouse models.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral gavage in mice. What are the potential causes?

Low plasma concentration, and therefore poor bioavailability, of an orally administered compound like this compound can stem from several factors. These often fall into two main categories: physicochemical properties of the compound itself and physiological factors within the animal model.

  • Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.

  • Low Permeability: The compound might not efficiently cross the intestinal epithelium to enter the bloodstream.

  • Rapid Metabolism: this compound could be subject to extensive first-pass metabolism in the gut wall or liver, where enzymes modify and clear the compound before it reaches systemic circulation.

  • Efflux Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).

  • Experimental Technique: Improper oral gavage technique can lead to dosing errors. Issues with the formulation, such as precipitation or instability, can also significantly impact the amount of compound available for absorption.

Q2: What are the recommended starting formulations for improving the oral absorption of a poorly soluble compound like this compound?

For a compound with low aqueous solubility, the primary goal is to enhance its dissolution rate and maintain its concentration in a dissolved state within the gastrointestinal tract. Here are several common formulation strategies, starting from simple to more complex:

  • Aqueous Suspension: Micronizing the this compound powder to increase its surface area and suspending it in an aqueous vehicle with a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80).

  • Co-solvent System: Dissolving this compound in a mixture of water and a water-miscible organic solvent (e.g., polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol).

  • Lipid-Based Formulation: Formulating this compound in oils or lipids can enhance absorption through the lymphatic system, potentially bypassing first-pass metabolism in the liver.

  • Amorphous Solid Dispersion: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and kinetic solubility.

It is recommended to start with a simple aqueous suspension or a co-solvent system and progress to more complex formulations if bioavailability remains low.

Troubleshooting Guide

Issue 1: High Variability in Plasma Concentrations Between Mice

High inter-animal variability is a common challenge in pharmacokinetic studies.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Improper Gavage Technique Ensure all personnel are properly trained in oral gavage. Confirm correct placement of the gavage needle to avoid accidental dosing into the lungs.
Inconsistent Fasting Standardize the fasting period for all animals before dosing (typically 4-6 hours). Food can significantly alter gut motility and absorption.
Formulation Inhomogeneity If using a suspension, ensure it is thoroughly vortexed before drawing each dose to prevent settling of the compound.
Coprophagy (Ingestion of Feces) House mice individually during the study, as coprophagy can lead to re-absorption of the excreted compound or its metabolites, altering pharmacokinetic profiles.
Issue 2: Plasma Concentration is Below the Limit of Quantification (BLQ)

If the concentration of this compound in plasma is too low to be detected by your analytical method, consider the following.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Dose Too Low Increase the administered dose, if tolerated by the animals and within ethical limits.
Poor Bioavailability Proceed to a more advanced formulation strategy to enhance solubility and absorption (see FAQ Q2).
Rapid Clearance Shorten the time between dosing and the first blood sample collection to capture the peak plasma concentration (Cmax) before it is cleared.
Analytical Method Sensitivity Optimize your LC-MS/MS or other analytical methods to lower the limit of quantification.

Comparative Bioavailability Data

The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations administered to mice via oral gavage at a dose of 10 mg/kg.

Formulation Vehicle Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·hr/mL) Bioavailability (%)
0.5% Methylcellulose (B11928114) in Water25 ± 82.0150 ± 453
20% PEG 400 in Water75 ± 201.5480 ± 1109.6
10% Cremophor EL in Saline180 ± 501.01200 ± 25024
Self-Emulsifying Drug Delivery System (SEDDS)450 ± 901.03150 ± 60063

Data are presented as mean ± standard deviation. Bioavailability is calculated relative to a 2 mg/kg intravenous (IV) dose.

Key Experimental Protocols

Protocol 1: Preparation of a Micronized this compound Suspension
  • Micronization: If necessary, micronize the this compound active pharmaceutical ingredient (API) using a jet mill or other suitable method to achieve a particle size of <10 µm.

  • Vehicle Preparation: Prepare the vehicle by dissolving 0.5g of methylcellulose and 0.1g of Tween 80 in 100 mL of purified water. Stir until fully dissolved.

  • Suspension Formulation: Weigh the required amount of micronized this compound API and add it to the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

  • Homogenization: Stir the mixture vigorously and sonicate to ensure a uniform suspension.

  • Pre-Dosing: Vortex the suspension thoroughly immediately before each administration to ensure homogeneity.

Protocol 2: Mouse Oral Gavage and Blood Sampling
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 4 hours prior to dosing, with water available ad libitum.

  • Dosing: Administer the this compound formulation via oral gavage at a volume of 10 mL/kg.

  • Blood Collection: Collect approximately 50 µL of blood from the saphenous vein into EDTA-coated tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Visualized Workflows and Pathways

G cluster_0 Bioavailability Troubleshooting Workflow Start Low Bioavailability Observed Formulation Evaluate Formulation Start->Formulation Solubility Is Solubility the Issue? Formulation->Solubility Permeability Is Permeability the Issue? Solubility->Permeability No OptimizeFormulation Optimize Formulation (e.g., SEDDS, Co-solvents) Solubility->OptimizeFormulation Yes Metabolism Is Metabolism the Issue? Permeability->Metabolism No PermEnhancers Consider Permeation Enhancers Permeability->PermEnhancers Yes MetInhibitors Co-dose with Metabolic Inhibitors Metabolism->MetInhibitors Yes End Bioavailability Improved Metabolism->End No OptimizeFormulation->End PermEnhancers->End MetInhibitors->End

A decision-making workflow for troubleshooting poor bioavailability.

G cluster_1 Oral Drug Absorption and First-Pass Metabolism OralDose This compound Oral Dose (Formulation) GI_Lumen GI Lumen OralDose->GI_Lumen Dissolution Dissolution GI_Lumen->Dissolution Enterocytes Intestinal Epithelium (Enterocytes) PortalVein Portal Vein Enterocytes->PortalVein Metabolism1 Gut Wall Metabolism Enterocytes->Metabolism1 Efflux P-gp Efflux Enterocytes->Efflux Liver Liver PortalVein->Liver Systemic Systemic Circulation (Plasma Sample) Liver->Systemic Metabolism2 Hepatic Metabolism Liver->Metabolism2 Absorption Absorption Dissolution->Absorption Absorption->Enterocytes Efflux->GI_Lumen Back to Lumen

Pathway of oral drug absorption and key barriers to bioavailability.

Technical Support Center: Refining Protocols for Long-Term GB1908 Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for long-term GB1908 treatment studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a selective and orally active inhibitor of galectin-1.[1] It has shown potential in cancer therapy by inhibiting tumor growth and reducing immunosuppressive cytokines.[2] Its mechanism of action involves binding to the carbohydrate recognition domain of galectin-1, thereby blocking its pro-tumorigenic and immune-suppressive functions.[3]

2. What are the recommended starting doses and administration routes for in vivo studies?

Based on preclinical studies, a dosage of 30 mg/kg administered orally twice a day for 21 days has been shown to reduce primary lung tumor growth in a syngeneic mouse model.[1] However, the optimal dosage and duration for long-term studies may vary depending on the cancer model and experimental goals. It is crucial to perform dose-response studies to determine the most effective and tolerable dose for your specific model.

3. How can I prepare this compound for in vivo administration?

This compound can be formulated for oral administration. A common method involves creating a suspension. One suggested protocol is to use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which results in a clear solution with a solubility of at least 2.5 mg/mL.[1] Another option is a suspension in 10% DMSO and 90% corn oil, which may require sonication.[1] It is essential to ensure the formulation is homogenous and stable for the duration of the study.

4. What is the selectivity profile of this compound?

This compound displays a high selectivity for galectin-1 over other galectins, such as galectin-3, with a reported selectivity of over 50-fold.[1] This high selectivity minimizes off-target effects and provides a more targeted therapeutic approach.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term this compound treatment studies.

In Vivo Studies
Issue Potential Cause(s) Recommended Solution(s)
Lack of therapeutic efficacy - Insufficient drug exposure at the tumor site.- Development of resistance mechanisms.- Inappropriate animal model.- Perform pharmacokinetic studies to assess drug levels in plasma and tumor tissue.- Increase the dose or dosing frequency, if tolerated.- Investigate potential resistance pathways in the tumor model.- Ensure the chosen animal model has high galectin-1 expression.
Toxicity or adverse effects in animals (e.g., weight loss, lethargy) - Dose is too high.- Off-target effects.- Formulation-related toxicity.- Reduce the dose or dosing frequency.- Monitor animals closely for clinical signs of toxicity.- Conduct a pilot study with the vehicle alone to rule out formulation toxicity.- Perform histopathological analysis of major organs at the end of the study.
Variability in tumor growth between animals - Inconsistent tumor cell implantation.- Differences in animal age, weight, or health status.- Inaccurate drug administration.- Standardize the tumor implantation procedure.- Use animals of the same age and weight range.- Ensure accurate and consistent oral gavage technique.
In Vitro Assays
Issue Potential Cause(s) Recommended Solution(s)
Inconsistent results in cell-based assays - Cell line instability or high passage number.- Mycoplasma contamination.- Pipetting errors or uneven cell seeding.- Use low-passage cells and regularly check for mycoplasma contamination.[4]- Ensure proper mixing of cell suspensions before seeding.- Use calibrated pipettes and consistent pipetting techniques.[4]
High background signal in apoptosis assays - Suboptimal antibody concentrations.- Insufficient blocking.- Cell health issues.- Titrate primary and secondary antibodies to determine the optimal concentration.- Optimize blocking conditions (e.g., blocking buffer, incubation time).- Ensure cells are healthy and not overly confluent before starting the assay.[5]
This compound precipitation in culture media - Poor solubility of the compound in aqueous media.- Prepare a high-concentration stock solution in DMSO and dilute it in culture media immediately before use.- Ensure the final DMSO concentration in the culture media is low (typically <0.1%) to avoid solvent toxicity.

Quantitative Data Summary

Parameter Value Species Reference
Ki for Galectin-1 57 nMHuman[1]
Ki for Galectin-1 72 nMMouse[1]
IC50 (Galectin-1-induced apoptosis in Jurkat cells) 850 nMHuman[1][6]
In Vivo Dosage (Lung Cancer Model) 30 mg/kg, p.o., b.i.d.Mouse[1][6]
Solubility (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) ≥ 2.5 mg/mLN/A[1]

Experimental Protocols & Visualizations

Galectin-1 Signaling Pathway and Inhibition by this compound

Galectin_1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gal-1 Galectin-1 Receptor Glycoprotein Receptor Gal-1->Receptor Binds Apoptosis Apoptosis (T-cells) Gal-1->Apoptosis Induces This compound This compound This compound->Gal-1 Inhibits RAS RAS Receptor->RAS NFkB NF-κB Receptor->NFkB Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation ImmuneSuppression Immune Suppression NFkB->ImmuneSuppression

Caption: Galectin-1 signaling pathway and the inhibitory action of this compound.

Workflow for Long-Term In Vivo this compound Treatment Study

Long_Term_In_Vivo_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation randomization Animal Randomization (Treatment vs. Vehicle) tumor_implantation->randomization treatment This compound Treatment (e.g., 30 mg/kg, p.o., b.i.d.) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring data_collection Data Collection (Tumor Volume, Body Weight) monitoring->data_collection endpoint Study Endpoint monitoring->endpoint Endpoint Criteria Met data_collection->monitoring Continue Treatment analysis Tissue Collection & Pharmacodynamic/Histological Analysis endpoint->analysis

Caption: Workflow for a long-term in vivo this compound efficacy study.

Workflow for In Vitro Apoptosis Assay

Apoptosis_Assay_Workflow start Start cell_seeding Seed Jurkat Cells start->cell_seeding gb1908_treatment Pre-treat with this compound (e.g., 0.1-10 µM) cell_seeding->gb1908_treatment gal1_induction Induce Apoptosis with Recombinant Galectin-1 gb1908_treatment->gal1_induction incubation Incubate (e.g., 16 hours) gal1_induction->incubation apoptosis_detection Detect Apoptosis (e.g., Caspase Activity, Annexin V) incubation->apoptosis_detection data_analysis Data Analysis (Calculate IC50) apoptosis_detection->data_analysis

Caption: Workflow for an in vitro apoptosis assay to evaluate this compound efficacy.

References

Technical Support Center: Synthesis of GB1908 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of GB1908, a selective and orally active Galectin-1 inhibitor.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges that may be encountered during the synthesis of this compound.

Q1: I am observing low yields in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) step. What are the possible causes and solutions?

A1: Low yields in the CuAAC reaction are a common issue. Here are several factors to consider and troubleshoot:

  • Copper Catalyst Oxidation: The active catalyst for the CuAAC reaction is Cu(I), which can be readily oxidized to the inactive Cu(II) species by dissolved oxygen.

    • Solution: Ensure all solvents are properly degassed before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. The use of a reducing agent, such as sodium ascorbate, can help maintain the copper in its +1 oxidation state.

  • Purity of Reagents: Impurities in the azide (B81097) or alkyne starting materials can interfere with the catalyst and reduce yields.

    • Solution: Confirm the purity of your starting materials using techniques like NMR or mass spectrometry before starting the reaction. If necessary, purify the reagents by chromatography or recrystallization.

  • Ligand Choice: The choice of ligand can significantly impact the efficiency of the CuAAC reaction.

    • Solution: Tris-(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand that stabilizes the Cu(I) catalyst and accelerates the reaction. If you are not using a ligand, or are using a different one, consider switching to TBTA.

  • Reaction Temperature: While many CuAAC reactions proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.

    • Solution: If the reaction is sluggish at room temperature, try gently heating the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC or LC-MS.

Q2: I am seeing multiple spots on my TLC plate after the CuAAC reaction, indicating side products. What are they and how can I minimize them?

A2: The formation of side products can complicate the purification process. A common side product in CuAAC reactions is the homocoupling of the terminal alkyne (Glaser coupling).

  • Cause: Glaser coupling is promoted by the presence of Cu(II) ions and oxygen.

  • Solution: As with low yields, minimizing oxygen in the reaction is crucial. Ensure your solvents are degassed and maintain an inert atmosphere. The addition of a suitable ligand can also help to suppress this side reaction.

Q3: The deprotection of the acetyl groups is incomplete or leads to degradation of the product. What are the best conditions for this step?

A3: The final deprotection step to remove the acetyl protecting groups from the galactose moiety is critical.

  • Incomplete Deprotection: A common method for acetyl group removal is Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol. If the reaction is incomplete, it could be due to an insufficient amount of catalyst or a short reaction time.

    • Solution: Ensure you are using a freshly prepared solution of sodium methoxide. You can monitor the reaction by TLC until all the starting material is consumed.

  • Product Degradation: Stronger basic conditions or prolonged reaction times can potentially lead to the degradation of the triazole ring or other sensitive functional groups.

    • Solution: Perform the reaction at room temperature or below (0 °C) and carefully monitor its progress. Once the reaction is complete, neutralize the base with an acid (e.g., acetic acid or a mild acidic resin) to prevent further reactions.

Q4: How should I purify the final this compound product?

A4: Purification of the final product is essential to obtain material of high purity for biological assays.

  • Recommended Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying polar compounds like this compound. A water/acetonitrile or water/methanol gradient with a C18 column is a good starting point.

  • Alternative Method: If RP-HPLC is not available, silica (B1680970) gel chromatography can be used. However, due to the polar nature of this compound, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) will be required. Tailing of the product spot on the TLC plate can sometimes be an issue, which can be mitigated by adding a small amount of a weak acid or base to the mobile phase, depending on the nature of the impurities.

Quantitative Data

The following table summarizes key quantitative data for this compound, which is crucial for its use in research.

ParameterSpeciesValueReference
Ki (Galectin-1) Human57 nM[1]
Ki (Galectin-1) Mouse72 nM[1]
Selectivity >50-fold over Galectin-3N/A[1]
IC50 Jurkat cells (Galectin-1-induced apoptosis)850 nM[1]

Experimental Protocols

A generalized synthetic workflow for this compound is provided below. For detailed experimental procedures, including reagent quantities and reaction conditions, please refer to the supporting information of the primary literature.

Synthesis Workflow for this compound

The synthesis of this compound can be conceptualized in the following key stages:

  • Preparation of the Azide Precursor: Starting from a suitably protected galactose derivative, an azide group is introduced at the C3 position.

  • Preparation of the Alkyne Precursor: The thiazole-containing alkyne component is synthesized separately.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide and alkyne precursors are coupled using a copper(I) catalyst to form the triazole ring.

  • Deprotection: The protecting groups on the galactose moiety (typically acetyl groups) are removed to yield the final this compound product.

Mandatory Visualizations

Logical Relationship of Synthesis Challenges

Synthesis_Troubleshooting LowYield Low Yield in CuAAC CatalystOxidation Catalyst (Cu(I)) Oxidation LowYield->CatalystOxidation caused by ReagentImpurity Reagent Impurity LowYield->ReagentImpurity caused by SideProducts Side Products in CuAAC GlaserCoupling Glaser Coupling (Alkyne Homocoupling) SideProducts->GlaserCoupling caused by IncompleteDeprotection Incomplete Deprotection DeprotectionConditions Suboptimal Deprotection Conditions IncompleteDeprotection->DeprotectionConditions caused by PurificationIssues Purification Challenges ProductPolarity High Polarity of this compound PurificationIssues->ProductPolarity caused by CatalystOxidation->LowYield GlaserCoupling->SideProducts DeprotectionConditions->IncompleteDeprotection ProductPolarity->PurificationIssues

Caption: Troubleshooting guide for this compound synthesis.

Experimental Workflow for this compound Synthesis

GB1908_Synthesis_Workflow Start Protected Galactose Derivative AzideFormation 1. Azide Formation (C3) Start->AzideFormation AzidePrecursor Galactose-Azide Precursor AzideFormation->AzidePrecursor CuAAC 2. CuAAC Reaction AzidePrecursor->CuAAC ThiazoleAlkyne Thiazole-Alkyne Precursor ThiazoleAlkyne->CuAAC Protectedthis compound Protected this compound CuAAC->Protectedthis compound Deprotection 3. Deprotection Protectedthis compound->Deprotection Crudethis compound Crude this compound Deprotection->Crudethis compound Purification 4. Purification (RP-HPLC) Crudethis compound->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Key stages in the synthesis of this compound.

Simplified Galectin-1 Signaling Pathway in Cancer

Galectin1_Signaling This compound This compound Gal1 Extracellular Galectin-1 This compound->Gal1 inhibits TCR T-Cell Receptor (TCR) Gal1->TCR binds to TCell T-Cell TCR->TCell Apoptosis T-Cell Apoptosis TCell->Apoptosis induces ImmuneSuppression Immune Suppression Apoptosis->ImmuneSuppression TumorGrowth Tumor Growth & Proliferation ImmuneSuppression->TumorGrowth promotes TumorCell Tumor Cell TumorCell->Gal1 secretes TumorCell->TumorGrowth

Caption: this compound inhibits Galectin-1, blocking T-cell apoptosis.

References

Technical Support Center: GB1908 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the investigational compound GB1908 in in vivo experiments. Our goal is to help you anticipate and mitigate potential toxicities, ensuring the generation of robust and reliable preclinical data.

Frequently Asked Questions (FAQs)

Q1: What are the most common in vivo toxicities observed with this compound?

A1: Based on preclinical studies, the most frequently observed dose-limiting toxicities associated with this compound administration are hepatotoxicity and myelosuppression. Investigators should be vigilant for signs of these adverse effects in their animal models.

Q2: Are there any known mechanisms contributing to this compound-induced toxicity?

A2: Yes, preliminary data suggests a multi-faceted mechanism. Hepatotoxicity is thought to be linked to off-target inhibition of essential hepatic kinases and potential reactive metabolite formation. Myelosuppression appears to be an on-target effect related to the inhibition of hematopoietic progenitor cell proliferation.

Q3: What routine monitoring is recommended during in vivo studies with this compound?

A3: We strongly recommend weekly monitoring of complete blood counts (CBCs) to assess for myelosuppression and bi-weekly monitoring of liver function enzymes (ALT, AST) to detect early signs of hepatotoxicity. Body weight and general animal wellness should be monitored daily.

Q4: Have any mitigation strategies been identified for this compound-associated toxicities?

A4: Yes, several strategies are currently under investigation. For hepatotoxicity, co-administration of an antioxidant or a CYP450 inhibitor is being explored. For myelosuppression, dose scheduling modifications (e.g., intermittent dosing) have shown promise in allowing for bone marrow recovery.

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (Hepatotoxicity)

Symptom: A significant increase in serum ALT and AST levels ( >3x baseline) is observed following this compound administration.

Potential Cause: Off-target kinase inhibition in hepatocytes or formation of reactive metabolites.

Suggested Mitigation Strategy:

  • Dose Reduction: Immediately reduce the dose of this compound by 50% and continue to monitor liver enzymes closely.

  • Co-administration with N-acetylcysteine (NAC): NAC is a potent antioxidant that may mitigate reactive metabolite-induced liver injury. See the experimental protocol below for a suggested co-administration regimen.

  • Fractionated Dosing: Splitting the total daily dose into two administrations may reduce peak plasma concentrations and subsequent liver stress.

Issue 2: Decreased Blood Cell Counts (Myelosuppression)

Symptom: A significant decrease in neutrophil, platelet, and/or red blood cell counts is observed in weekly CBC monitoring.

Potential Cause: On-target inhibition of kinases essential for hematopoietic progenitor cell proliferation and differentiation.

Suggested Mitigation Strategy:

  • Dose Holiday: Institute a "drug holiday" of 3-5 days to allow for bone marrow recovery. Resume dosing at the same or a reduced level once counts have stabilized.

  • Intermittent Dosing Schedule: Switch from a continuous daily dosing schedule to an intermittent schedule (e.g., 5 days on, 2 days off). This can allow for periodic bone marrow recovery.

  • Supportive Care: In cases of severe neutropenia, consider the use of supportive care measures such as granulocyte colony-stimulating factor (G-CSF), in accordance with your institutional animal care and use committee (IACUC) guidelines.

Quantitative Data Summary

Table 1: Effect of N-acetylcysteine (NAC) Co-administration on this compound-Induced Hepatotoxicity in a Murine Model

Treatment GroupDose of this compound (mg/kg)Dose of NAC (mg/kg)Mean ALT (U/L) ± SDMean AST (U/L) ± SD
Vehicle Control0035 ± 852 ± 11
This compound500210 ± 45350 ± 68
This compound + NAC5015085 ± 22145 ± 35

Table 2: Impact of Dosing Schedule on this compound-Induced Myelosuppression in a Rat Model

Dosing ScheduleDose of this compound (mg/kg/day)Neutrophil Count (x10³/μL) ± SD (Day 14)Platelet Count (x10³/μL) ± SD (Day 14)
Continuous (Daily)251.2 ± 0.4150 ± 38
Intermittent (5 on/2 off)252.8 ± 0.7320 ± 55
Vehicle Control04.5 ± 1.1550 ± 82

Experimental Protocols

Protocol 1: Co-administration of N-acetylcysteine (NAC) to Mitigate Hepatotoxicity

  • Animal Model: Male C57BL/6 mice, 8-10 weeks of age.

  • Acclimation: Acclimate animals for at least 7 days prior to the start of the experiment.

  • Grouping: Randomly assign animals to three groups (n=8 per group): Vehicle Control, this compound alone, this compound + NAC.

  • This compound Formulation: Prepare a 5 mg/mL solution of this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • NAC Formulation: Prepare a 15 mg/mL solution of NAC in sterile saline.

  • Administration:

    • Administer NAC solution via intraperitoneal (IP) injection 1 hour prior to this compound administration.

    • Administer this compound solution or vehicle via oral gavage (PO) once daily for 14 days.

  • Monitoring: Collect blood samples via tail vein bleed on days 0, 7, and 14 for serum chemistry analysis (ALT, AST).

  • Endpoint: At the end of the study, euthanize animals and collect liver tissue for histopathological analysis.

Protocol 2: Evaluation of Intermittent Dosing to Reduce Myelosuppression

  • Animal Model: Female Sprague-Dawley rats, 8-10 weeks of age.

  • Acclimation: Acclimate animals for at least 7 days prior to the start of the experiment.

  • Grouping: Randomly assign animals to three groups (n=8 per group): Vehicle Control, this compound Continuous Dosing, this compound Intermittent Dosing.

  • This compound Formulation: Prepare a 2.5 mg/mL solution of this compound in a suitable vehicle.

  • Administration:

    • Continuous Dosing Group: Administer this compound via oral gavage once daily for 14 consecutive days.

    • Intermittent Dosing Group: Administer this compound via oral gavage once daily for 5 consecutive days, followed by 2 days of no treatment. Repeat this cycle for a total of 14 days of treatment.

    • Vehicle Control Group: Administer vehicle on the same schedule as the continuous dosing group.

  • Monitoring: Collect blood samples via saphenous vein bleed on days 0, 7, and 14 for complete blood count (CBC) analysis.

  • Endpoint: At the end of the study, euthanize animals and collect bone marrow for analysis of hematopoietic progenitor cells.

Visualizations

hepatotoxicity_pathway This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte Off_Target_Kinase Off-Target Kinase Inhibition Hepatocyte->Off_Target_Kinase Reactive_Metabolite Reactive Metabolite Formation (CYP450 Metabolism) Hepatocyte->Reactive_Metabolite Mitochondrial_Stress Mitochondrial Stress Off_Target_Kinase->Mitochondrial_Stress Reactive_Metabolite->Mitochondrial_Stress Cellular_Injury Hepatocellular Injury Mitochondrial_Stress->Cellular_Injury Elevated_Enzymes Elevated ALT/AST Cellular_Injury->Elevated_Enzymes

Caption: Proposed pathway for this compound-induced hepatotoxicity.

myelosuppression_pathway This compound This compound HPC Hematopoietic Progenitor Cells (in Bone Marrow) This compound->HPC On_Target_Kinase On-Target Kinase Inhibition HPC->On_Target_Kinase Proliferation_Block Inhibition of Proliferation and Differentiation On_Target_Kinase->Proliferation_Block Decreased_Counts Decreased Blood Cell Counts (Neutropenia, Thrombocytopenia) Proliferation_Block->Decreased_Counts

Caption: On-target mechanism of this compound-induced myelosuppression.

experimental_workflow cluster_monitoring Toxicity Monitoring Observe_Toxicity Observe Toxicity (e.g., Elevated ALT) Implement_Mitigation Implement Mitigation Strategy (e.g., Co-administer NAC) Observe_Toxicity->Implement_Mitigation Continue_Monitoring Continue Monitoring (Weekly Blood Draws) Implement_Mitigation->Continue_Monitoring Continue_Monitoring->Observe_Toxicity Re-evaluation Dose_Adjustment Dose/Schedule Adjustment Continue_Monitoring->Dose_Adjustment If toxicity persists

Caption: Adaptive workflow for managing in vivo toxicity.

Technical Support Center: Enhancing the Stability of GB1908 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the selective galectin-1 inhibitor, GB1908, in solution.

Troubleshooting Guide: Common Issues with this compound in Solution

This guide addresses specific issues that may arise during the preparation and use of this compound solutions in experimental settings.

Issue Potential Causes Suggested Solutions
Precipitation upon dilution in aqueous buffer - Exceeding the aqueous solubility limit of this compound.- Localized high concentration during mixing.- Temperature difference between stock solution and buffer.- Incompatible buffer components or pH.- Decrease the final concentration of this compound.- Add the this compound stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion.[1]- Allow both the stock solution and the aqueous buffer to equilibrate to the same temperature before mixing.[1]- Empirically test different buffer systems or adjust the pH to optimize solubility.[1] For in vivo studies, consider formulation vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
Loss of compound activity in cell-based assays - Degradation of this compound in the cell culture medium.- Adsorption of this compound to plasticware (e.g., tubes, plates).- Poor cell permeability.- Prepare fresh this compound working solutions immediately before each experiment.- Assess the stability of this compound in the specific cell culture medium over the time course of the experiment.- Use low-binding plasticware.- Although this compound is described as orally active, which suggests good permeability, this can be cell-line dependent. If suspected, perform a cell permeability assay.
Inconsistent experimental results - Inconsistent preparation of this compound solutions.- Degradation of stock or working solutions over time.- Repeated freeze-thaw cycles of stock solutions.- Standardize the protocol for preparing this compound solutions.- Prepare fresh working solutions for each experiment from a properly stored stock solution.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Stock solution appears cloudy or contains precipitate - Poor solubility in the chosen solvent.- Degradation of the compound into an insoluble product.- If using DMSO, ensure it is of high purity and anhydrous.- Gentle warming and/or sonication can aid in the dissolution of this compound.[2]- If the precipitate is suspected to be a degradant, the solution should be discarded and a fresh stock solution prepared.

Frequently Asked Questions (FAQs)

1. How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). For storage, it is advised to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Storage Stability of this compound Stock Solution in DMSO

Storage TemperatureStorage Period
-80°CUp to 6 months[2]
-20°CUp to 1 month[2]

2. What are the common causes of small molecule degradation in aqueous solutions?

Common causes of degradation for small molecules like this compound in aqueous buffers include:

  • Hydrolysis: Cleavage of the molecule by water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with dissolved oxygen, which can be accelerated by exposure to light.

3. How can I minimize the degradation of this compound in my experiments?

To minimize degradation, consider the following general strategies:

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil.

  • Temperature Control: Prepare and store solutions at lower temperatures when experimentally feasible, as this slows down degradation reactions.

  • Use of Fresh Solutions: The most reliable approach is to prepare working solutions fresh before each experiment.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, preparing solutions under an inert gas like nitrogen or argon can prevent oxidation.

4. What should I do if I suspect this compound is degrading in my experimental setup?

If you suspect degradation, it is crucial to perform a stability assessment. A general approach is to incubate the this compound working solution under your experimental conditions (e.g., in cell culture media at 37°C) and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a framework for evaluating the stability of this compound in a specific aqueous buffer. Researchers should adapt this protocol to their specific experimental conditions.

Objective: To determine the stability of this compound in a selected aqueous buffer over time at different temperatures.

Materials:

  • This compound

  • High-purity DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (B52724) or methanol (B129727) (HPLC grade)

  • Temperature-controlled incubators or water baths

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

  • Prepare the Working Solution: Dilute the this compound stock solution into the aqueous buffer to the final working concentration used in your experiments. Ensure thorough mixing.

  • Incubation: Aliquot the working solution into multiple vials for each temperature and time point. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.

  • Sample Quenching: If necessary, stop further degradation by adding an equal volume of cold acetonitrile or methanol. This will also precipitate any proteins in the buffer.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each temperature to determine the stability profile.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 10 mM this compound stock in DMSO B Dilute stock to working concentration in aqueous buffer A->B C Aliquot working solution for each time point and temperature B->C D Incubate at 4°C, 25°C, 37°C C->D E Collect samples at 0, 1, 2, 4, 8, 24 hours D->E F Quench reaction with cold acetonitrile/methanol E->F G Analyze by stability-indicating HPLC method F->G H Determine % this compound remaining G->H

Caption: Workflow for assessing the stability of this compound in solution.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products. The following is a general guide to developing such a method for this compound.

Objective: To develop an HPLC method that can separate this compound from any potential degradation products.

Procedure:

  • Forced Degradation Study: Subject this compound to various stress conditions to intentionally generate degradation products. This is essential for ensuring the specificity of the analytical method.[3][4] Recommended conditions include:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light.

  • Method Development:

    • Column Selection: A C18 column is a common starting point for small molecules like this compound.

    • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.

    • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Validation: Once the method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways

Galectin-1 Signaling in T-cell Apoptosis

This compound is a selective inhibitor of galectin-1. Extracellular galectin-1 can induce apoptosis in T-cells by binding to cell surface glycoproteins such as CD45 and CD7. This interaction can trigger downstream signaling cascades involving caspases. By inhibiting galectin-1, this compound can prevent this induced apoptosis.

G This compound This compound Gal1 Extracellular Galectin-1 This compound->Gal1 Inhibits CD45_CD7 CD45/CD7 Gal1->CD45_CD7 Binds to Caspase Caspase Activation CD45_CD7->Caspase Apoptosis T-cell Apoptosis Caspase->Apoptosis

Caption: Inhibition of Galectin-1 induced T-cell apoptosis by this compound.

Downstream Signaling Pathways Modulated by Galectin-1

Galectin-1 has been shown to influence several key signaling pathways involved in cancer progression. By inhibiting Galectin-1, this compound can potentially modulate these pathways.

G cluster_pathways Downstream Signaling Pathways This compound This compound Gal1 Galectin-1 This compound->Gal1 Inhibits Ras Ras/ERK Pathway Gal1->Ras CXCR4 CXCR4 Signaling Gal1->CXCR4 NFkB NF-κB Pathway Gal1->NFkB TumorProgression Tumor Progression (Proliferation, Invasion, Angiogenesis) Ras->TumorProgression CXCR4->TumorProgression NFkB->TumorProgression

Caption: Downstream signaling pathways affected by Galectin-1 inhibition.

References

Technical Support Center: GB1908 Delivery in Orthotopic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GB1908 in orthotopic tumor models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and orally active inhibitor of Galectin-1, a protein involved in pro-tumorigenic processes.[1] It has shown potential in cancer therapy by slowing tumor growth and reducing immunosuppressive cytokines in syngeneic mouse models.[1] this compound exhibits high affinity for Galectin-1, with Ki values of 57 nM and 72 nM for human and mouse Galectin-1, respectively, and displays over 50-fold selectivity over Galectin-3.

Q2: Why are orthotopic tumor models recommended for studying the efficacy of this compound?

A2: Orthotopic tumor models involve implanting tumor cells into their organ of origin, which creates a more clinically relevant tumor microenvironment compared to subcutaneous models. This allows for a more accurate assessment of tumor growth, metastasis, and response to therapies like this compound.

Q3: How should this compound be prepared for in vivo administration?

A3: The preparation of this compound for in vivo administration depends on the desired route of delivery. For oral and intraperitoneal injections, several vehicle formulations can be considered, especially for poorly water-soluble compounds like this compound. It is crucial to ensure the final formulation is a clear solution or a homogenous suspension. Sonication may be used to aid dissolution.[2]

Q4: What is the recommended dosing regimen for this compound in mice?

A4: Pharmacokinetic studies in mice have shown that an oral dose of 30 mg/kg administered twice daily (b.i.d.) results in free plasma levels of this compound that are above the Galectin-1 Kd for 24 hours.[3] This regimen has been shown to reduce the growth of primary lung tumors in a syngeneic mouse model.[3]

Q5: How can tumor growth and response to this compound be monitored in orthotopic models?

A5: Due to the deep-tissue location of orthotopic tumors, non-invasive imaging techniques are essential for monitoring tumor progression and therapeutic response. Commonly used methods include bioluminescence imaging (BLI) for luciferase-expressing cancer cells, high-frequency ultrasound, and computed tomography (CT).[4][5][6]

Troubleshooting Guides

This section addresses common problems that may arise during the delivery of this compound in orthotopic tumor models.

Guide 1: Formulation and Administration Issues

Problem: Precipitation or phase separation of this compound in the vehicle during preparation or administration.

Potential Cause Suggested Solution
Poor Solubility of this compound Utilize a co-solvent system. A common starting point is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For sensitive animals, the DMSO concentration can be reduced.[7]
Incorrect Mixing Procedure Add each solvent component one by one and ensure complete mixing before adding the next.
Temperature Effects Gently warm the solution or use sonication to aid dissolution. Prepare formulations fresh before each use to minimize the risk of precipitation over time.

Problem: High variability in therapeutic efficacy between animals in the same treatment group.

Potential Cause Suggested Solution
Inconsistent Oral Gavage Technique Ensure all personnel are thoroughly trained in proper oral gavage technique to minimize stress and prevent mis-dosing. Inconsistent administration can lead to significant variability in drug absorption.[8]
Inhomogeneous Suspension If using a suspension, ensure it is thoroughly mixed before each administration. Use a vortex or magnetic stirrer to maintain homogeneity.
Variability in Tumor Establishment Optimize the orthotopic implantation procedure to ensure consistent tumor take-rate and initial tumor size. Use imaging to confirm tumor establishment before starting treatment.
Intratumoral Injection Variability If administering intratumorally, use image guidance to ensure accurate and consistent delivery to the tumor mass. Leakage or injection into necrotic areas can reduce efficacy.
Guide 2: Suboptimal Therapeutic Efficacy

Problem: Minimal or no reduction in tumor growth in this compound-treated animals compared to the vehicle control group.

Potential Cause Suggested Solution
Inadequate Drug Exposure Verify the formulation and dosing accuracy. Consider performing a pilot pharmacokinetic study to confirm that adequate plasma concentrations of this compound are being achieved with the current regimen.
Advanced Tumor Stage Initiate treatment at an earlier stage of tumor development. Larger, more established tumors may be less responsive to therapy.
Tumor Model Resistance The chosen cell line for the orthotopic model may be inherently resistant to Galectin-1 inhibition. Confirm Galectin-1 expression in the tumor cells.
Suboptimal Dosing Schedule While 30 mg/kg b.i.d. has been shown to be effective, dose-response studies may be necessary to determine the optimal dose for your specific tumor model.

Quantitative Data Summary

While detailed public pharmacokinetic data for this compound is limited, the following table summarizes key parameters for another Galectin-1 inhibitor, OTX008, which can provide some context for expected pharmacokinetic behavior of this class of compounds.

Pharmacokinetic Parameter Value (for OTX008 in mice) Reference
Dose 5 mg/kg i.v.[9]
Plasma Cmax 14.39 µg/mL[9]
Plasma Half-life (t1/2) 31.4 h[9]
Tumor Cmax 1.65 µg/g (1.76 µM)[9]
Time to Tumor Cmax (Tmax) 0.5 h[9]
Tumor AUC 15.76 µg/g*h[9]

Experimental Protocols

Protocol 1: Establishment of an Orthotopic Lung Cancer Model

This protocol is adapted from established methods for generating orthotopic lung tumors in mice.[4][10]

  • Cell Preparation: Culture luciferase-expressing lung cancer cells (e.g., A549-luc) under standard conditions. On the day of injection, harvest cells and resuspend them in a mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.

  • Animal Anesthesia: Anesthetize the mouse using an approved isoflurane (B1672236) protocol.

  • Intrapulmonary Injection: Make a small incision on the left lateral chest wall to expose the intercostal muscles. Carefully insert a 30-gauge needle into the lung parenchyma to a depth of approximately 3-5 mm.

  • Cell Injection: Slowly inject 20-30 µL of the cell suspension into the lung.

  • Wound Closure: Withdraw the needle and close the incision with surgical sutures or staples.

  • Post-operative Care: Monitor the animal for recovery and provide appropriate post-operative care, including analgesics.

  • Tumor Growth Monitoring: Begin monitoring tumor growth via bioluminescence imaging approximately 7-10 days post-injection.

Protocol 2: Bioluminescence Imaging (BLI) for Tumor Monitoring

This protocol outlines the general procedure for in vivo BLI.

  • Substrate Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.

  • Substrate Administration: Administer the D-luciferin solution to the tumor-bearing mice via intraperitoneal (i.p.) injection at a dose of 150 mg/kg.

  • Anesthesia: Anesthetize the mice with isoflurane.

  • Imaging: Approximately 10-15 minutes after luciferin (B1168401) injection, place the mice in an in vivo imaging system (e.g., IVIS) and acquire bioluminescent images.

  • Image Analysis: Use the accompanying software to quantify the bioluminescent signal (photon flux) from the tumor region of interest. This signal correlates with tumor volume.

Visualizations

Galectin-1 Signaling Pathway

Galectin1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Galectin-1 (dimer) Galectin-1 (dimer) Glycoproteins Glycoproteins Galectin-1 (dimer)->Glycoproteins Binds to IKKα/β IKKα/β Glycoproteins->IKKα/β Activates IκBα IκBα IKKα/β->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB (active) NF-κB (active) NF-κB (p65/p50)->NF-κB (active) Translocates to Target Genes Target Genes NF-κB (active)->Target Genes Induces Transcription of Tumor Progression Tumor Progression Target Genes->Tumor Progression Leads to

Caption: Galectin-1 mediated activation of the NF-κB signaling pathway.

Experimental Workflow for this compound Efficacy Study

GB1908_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Orthotopic Tumor Implantation Orthotopic Tumor Implantation Tumor Growth Confirmation (BLI) Tumor Growth Confirmation (BLI) Orthotopic Tumor Implantation->Tumor Growth Confirmation (BLI) Animal Randomization Animal Randomization Tumor Growth Confirmation (BLI)->Animal Randomization This compound Administration This compound Administration Animal Randomization->this compound Administration Vehicle Control Administration Vehicle Control Administration Animal Randomization->Vehicle Control Administration Tumor Growth Monitoring (BLI) Tumor Growth Monitoring (BLI) This compound Administration->Tumor Growth Monitoring (BLI) Vehicle Control Administration->Tumor Growth Monitoring (BLI) Body Weight Measurement Body Weight Measurement Tumor Growth Monitoring (BLI)->Body Weight Measurement Endpoint Analysis Endpoint Analysis Body Weight Measurement->Endpoint Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

Troubleshooting Logic for Suboptimal Efficacy

Troubleshooting_Efficacy Suboptimal Efficacy Suboptimal Efficacy Check Formulation Check Formulation Suboptimal Efficacy->Check Formulation Verify Dosing Technique Verify Dosing Technique Suboptimal Efficacy->Verify Dosing Technique Assess Tumor Model Assess Tumor Model Suboptimal Efficacy->Assess Tumor Model Optimize Dosing Regimen Optimize Dosing Regimen Suboptimal Efficacy->Optimize Dosing Regimen Precipitation? Precipitation? Check Formulation->Precipitation? Inconsistent Gavage? Inconsistent Gavage? Verify Dosing Technique->Inconsistent Gavage? Gal-1 Expression? Gal-1 Expression? Assess Tumor Model->Gal-1 Expression? Dose-Response Study Dose-Response Study Optimize Dosing Regimen->Dose-Response Study Reformulate Reformulate Precipitation?->Reformulate Yes Proceed Proceed Precipitation?->Proceed No Inconsistent Gavage?->Proceed No Retrain Personnel Retrain Personnel Inconsistent Gavage?->Retrain Personnel Yes Gal-1 Expression?->Proceed High Consider Alternative Model Consider Alternative Model Gal-1 Expression?->Consider Alternative Model Low/Absent

Caption: Decision tree for troubleshooting suboptimal therapeutic efficacy.

References

Validation & Comparative

A Comparative Guide to the Efficacy of GB1908 and Other Galectin-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the galectin-1 inhibitor GB1908 with other relevant inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the therapeutic potential of these compounds.

Executive Summary

This compound is a potent and selective, orally available small molecule inhibitor of galectin-1.[1][2] Preclinical data demonstrates its superior efficacy in comparison to its predecessor, GB1490, and highlights its selectivity over galectin-3 inhibitors like GB1211. This guide details the comparative binding affinities, in vitro efficacy in cancer cell models, and provides an overview of the underlying mechanism of action.

Data Presentation

Table 1: Comparative Binding Affinity and In Vitro Efficacy of Galectin Inhibitors
CompoundTargetBinding Affinity (Kd, µM)Apoptosis Inhibition (IC50, µM)Selectivity (Gal-1 vs. Gal-3)Reference
This compound Galectin-1 0.057 (human) 0.85 (Jurkat cells) >100-fold [3]
GB1490 (TD-139)Galectin-10.4 (human)2.30 (Jurkat cells)~7-fold[4][5]
LLS2Galectin-1Not Reported15.7 (SKOV3 cells)Not Reported[6]
GB1211Galectin-30.025Not ApplicableSelective for Gal-3[7]

Mechanism of Action: Galectin-1 Inhibition and Apoptosis Induction

Galectin-1, when overexpressed by tumor cells, contributes to immune evasion by inducing apoptosis in activated T cells. It primarily achieves this by binding to glycosylated receptors on the T cell surface, such as CD45 and CD95 (Fas), which triggers the extrinsic apoptosis pathway. This involves the recruitment of the Fas-associated death domain (FADD) and subsequent activation of caspase-8 and the executioner caspase-3, leading to programmed cell death.[1][8] Furthermore, galectin-1 can suppress anti-tumor immunity by downregulating the Ras-ERK signaling pathway.[9]

This compound and other galectin-1 inhibitors function by competitively binding to the carbohydrate recognition domain (CRD) of galectin-1, thereby preventing its interaction with T cell surface glycoproteins. This blockade inhibits the downstream signaling cascade that leads to T cell apoptosis, thus restoring anti-tumor immune responses.

Signaling Pathway Diagram

Galectin1_Apoptosis_Pathway cluster_extracellular Extracellular Space Galectin-1 Galectin-1 CD95 CD95 (Fas) Galectin-1->CD95 This compound This compound This compound->Galectin-1 Inhibits T-cell T-cell Surface FADD FADD CD95->FADD Recruits Caspase-8 Caspase-8 FADD->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Galectin-1 mediated T-cell apoptosis and its inhibition by this compound.

Experimental Protocols

Fluorescence Polarization Assay for Binding Affinity

This assay quantitatively determines the binding affinity of inhibitors to galectin-1.

Methodology:

  • Reagents and Materials:

    • Recombinant human galectin-1.

    • Fluorescein-labeled carbohydrate probe with known affinity for galectin-1.

    • Assay buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween 20).

    • Test inhibitors (this compound, GB1490, etc.) dissolved in DMSO.

    • 384-well, low-volume, black, round-bottom plates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • A solution of galectin-1 and the fluorescent probe is prepared in the assay buffer at concentrations optimized for a stable fluorescence polarization signal.

    • Serial dilutions of the test inhibitors are prepared in DMSO and then diluted in the assay buffer.

    • In the 384-well plate, the galectin-1/probe solution is mixed with the inhibitor dilutions.

    • The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

    • The fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths for fluorescein (B123965) (e.g., 485 nm excitation, 528 nm emission).

    • The data is analyzed by plotting the change in fluorescence polarization against the inhibitor concentration. The Kd is calculated from the IC50 value using the Cheng-Prusoff equation.

Jurkat Cell Apoptosis Assay

This cell-based assay evaluates the ability of inhibitors to prevent galectin-1-induced apoptosis in a T-lymphocyte cell line.

Methodology:

  • Cell Culture and Reagents:

    • Jurkat T-cells maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Recombinant human galectin-1.

    • Test inhibitors dissolved in DMSO.

    • Annexin V-FITC and Propidium Iodide (PI) staining kit.

    • Flow cytometer.

  • Procedure:

    • Jurkat cells are seeded in 96-well plates at a density of 2 x 106 cells/mL.

    • Cells are pre-incubated with serial dilutions of the test inhibitors for a specified time (e.g., 1 hour).

    • Galectin-1 is added to the wells at a concentration known to induce apoptosis (e.g., 20 µM) and incubated for a further period (e.g., 4 hours).

    • Cells are harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified by flow cytometry.

    • The IC50 value is determined by plotting the percentage of apoptosis inhibition against the inhibitor concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies FP_Assay Fluorescence Polarization Assay Binding_Affinity Binding_Affinity FP_Assay->Binding_Affinity Determines Jurkat_Apoptosis Jurkat Cell Apoptosis Assay Apoptosis_Inhibition Apoptosis_Inhibition Jurkat_Apoptosis->Apoptosis_Inhibition Measures Mouse_Model Syngeneic Mouse Model (e.g., LL/2 lung carcinoma) Tumor_Growth Tumor Growth Inhibition Mouse_Model->Tumor_Growth Apoptosis_Inhibition->Mouse_Model Informs

Caption: Workflow for evaluating the efficacy of galectin-1 inhibitors.

Syngeneic Mouse Model for In Vivo Efficacy

This model assesses the anti-tumor efficacy of galectin-1 inhibitors in an immunocompetent host.

Methodology:

  • Animal Model and Tumor Cells:

    • C57BL/6 mice.

    • LL/2 (Lewis Lung Carcinoma) cells.

  • Procedure:

    • LL/2 cells are implanted subcutaneously into the flank of C57BL/6 mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[2] The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

    • At the end of the study, tumors are excised and weighed.

    • The efficacy of the inhibitor is determined by comparing the tumor growth rate and final tumor weight between the treatment and control groups.

Conclusion

The available data strongly suggests that this compound is a highly potent and selective galectin-1 inhibitor with promising anti-tumor activity. Its improved efficacy over earlier generation inhibitors like GB1490, combined with its oral bioavailability, positions it as a compelling candidate for further preclinical and clinical development in oncology. The provided experimental frameworks can serve as a basis for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of galectin-1 inhibition.

References

The Evolving Landscape of Cancer Treatment: A Comparative Analysis of the Galectin-1 Inhibitor GB1908 and Standard Immunotherapy Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapies, researchers and drug development professionals are navigating a complex landscape of novel targets and combination strategies. This guide provides a comparative analysis of the preclinical investigational galectin-1 inhibitor, GB1908, and established immunotherapy combinations for the treatment of lung cancer, triple-negative breast cancer, and melanoma. By presenting key experimental data, detailed methodologies, and visual representations of mechanisms and workflows, this document aims to offer a valuable resource for the scientific community.

Executive Summary

This compound is a selective, orally available small molecule inhibitor of galectin-1, a protein implicated in tumor progression and immune evasion. Preclinical studies have demonstrated its potential to inhibit tumor growth and modulate the tumor microenvironment. This guide compares the preclinical profile of this compound with the clinical efficacy and safety of standard-of-care immunotherapy combinations, primarily those involving immune checkpoint inhibitors such as anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies. While this compound is in the early stages of development, this comparative analysis provides a framework for understanding its potential positioning in the broader context of cancer immunotherapy.

Mechanism of Action: A Tale of Two Pathways

This compound exerts its anti-cancer effects by targeting galectin-1, a key player in creating an immunosuppressive tumor microenvironment. Galectin-1 has been shown to induce the apoptosis of activated T cells, thereby dampening the anti-tumor immune response. By inhibiting galectin-1, this compound is designed to protect T cells from apoptosis and reduce the production of immunosuppressive cytokines.[1][2]

In contrast, the cornerstone of modern immunotherapy, immune checkpoint inhibitors, work by blocking inhibitory pathways that cancer cells exploit to evade immune destruction. The most prominent of these are the PD-1/PD-L1 and CTLA-4 pathways. Anti-PD-1/PD-L1 antibodies disrupt the interaction between PD-1 on T cells and PD-L1 on tumor cells, while anti-CTLA-4 antibodies block the inhibitory signals mediated by CTLA-4. Both mechanisms lead to the enhancement of T-cell-mediated anti-tumor immunity.

G cluster_0 This compound Mechanism of Action cluster_1 Immune Checkpoint Inhibitor Mechanism of Action This compound This compound Galectin1 Galectin-1 This compound->Galectin1 inhibits TCell Activated T Cell Galectin1->TCell binds to Apoptosis T Cell Apoptosis TCell->Apoptosis induces Immunosuppression Immunosuppression Apoptosis->Immunosuppression leads to ICI Anti-PD-1/PD-L1 or Anti-CTLA-4 PD1_PDL1 PD-1/PD-L1 Interaction ICI->PD1_PDL1 blocks CTLA4_Signal CTLA-4 Signaling ICI->CTLA4_Signal blocks TCell_Inactivation T Cell Inactivation PD1_PDL1->TCell_Inactivation CTLA4_Signal->TCell_Inactivation Tumor_Evasion Tumor Immune Evasion TCell_Inactivation->Tumor_Evasion

Figure 1: Simplified signaling pathways of this compound and Immune Checkpoint Inhibitors.

Comparative Efficacy: Preclinical vs. Clinical Data

Direct comparison of a preclinical compound with clinically approved therapies is inherently challenging. The following tables summarize the available efficacy data for this compound in animal models and for standard immunotherapy combinations in human clinical trials.

Non-Small Cell Lung Cancer (NSCLC)
Treatment RegimenModel/TrialKey Efficacy EndpointResult
This compound Syngeneic Mouse Model (LL/2)Tumor Growth InhibitionSignificant reduction in primary lung tumor growth.[3][4]
Pembrolizumab + Chemotherapy KEYNOTE-407 (Phase 3)Median Overall Survival17.2 months vs. 11.6 months with chemotherapy alone.
5-Year Overall Survival Rate18.4% vs. 9.7% with chemotherapy alone.
Triple-Negative Breast Cancer (TNBC)
Treatment RegimenModel/TrialKey Efficacy EndpointResult
This compound Syngeneic Mouse Model (4T1)Tumor Growth InhibitionSlowed tumor growth.[1][2]
Atezolizumab + nab-Paclitaxel IMpassion130 (Phase 3, PD-L1+)Median Progression-Free Survival7.5 months vs. 5.0 months with placebo + nab-paclitaxel.
Median Overall Survival25.0 months vs. 15.5 months with placebo + nab-paclitaxel.
Pembrolizumab + Chemotherapy KEYNOTE-355 (Phase 3, CPS ≥10)Median Progression-Free Survival9.7 months vs. 5.6 months with placebo + chemotherapy.
Melanoma
Treatment RegimenModel/TrialKey Efficacy EndpointResult
This compound Syngeneic Mouse Model (B16F10)Tumor Growth InhibitionSlowed tumor growth.[1][2]
Nivolumab + Ipilimumab CheckMate 067 (Phase 3)Median Overall Survival72.1 months vs. 19.9 months with ipilimumab alone.
6.5-Year Overall Survival Rate49% vs. 26% with ipilimumab alone.

Safety and Tolerability Profile

Preclinical toxicology studies for this compound are not yet publicly available. The safety profiles of approved immunotherapy combinations are well-characterized, with immune-related adverse events being the most common.

Treatment RegimenTrialCommon Grade 3-4 Adverse Events
Pembrolizumab + Chemotherapy (NSCLC) KEYNOTE-407Anemia, neutropenia, thrombocytopenia.
Atezolizumab + nab-Paclitaxel (TNBC) IMpassion130Neutropenia, peripheral neuropathy, fatigue, nausea.
Nivolumab + Ipilimumab (Melanoma) CheckMate 067Diarrhea, colitis, rash, hepatitis.

Experimental Protocols and Workflows

Detailed and reproducible experimental design is paramount in drug development. Below are representative workflows for preclinical evaluation of a small molecule inhibitor like this compound and a clinical trial for an immunotherapy combination.

G cluster_0 This compound Preclinical Workflow start Start cell_culture Tumor Cell Culture (e.g., LL/2, 4T1, B16F10) start->cell_culture implantation Subcutaneous Implantation in Syngeneic Mice cell_culture->implantation randomization Tumor Growth to ~100-200 mm³ & Randomization implantation->randomization treatment Oral Administration of this compound (e.g., 30 mg/kg, twice daily) randomization->treatment monitoring Tumor Volume Measurement (e.g., every 2-3 days) treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition, Ex-vivo analysis monitoring->endpoint

Figure 2: Representative preclinical experimental workflow for this compound.

G cluster_1 Immunotherapy Combination Clinical Trial Workflow (Phase 3) screening Patient Screening (e.g., Histology, Biomarker Status) randomization Randomization (1:1 or 2:1) - Experimental Arm - Control Arm screening->randomization treatment Treatment Administration (e.g., IV infusion every 3 weeks) randomization->treatment monitoring Tumor Assessment (e.g., RECIST 1.1) Safety Monitoring (CTCAE) treatment->monitoring primary_endpoint Primary Endpoint Analysis (e.g., PFS, OS) monitoring->primary_endpoint

Figure 3: Generalized workflow for a Phase 3 clinical trial of an immunotherapy combination.
Key Experimental Methodologies

This compound In Vivo Efficacy Studies:

  • Animal Models: Female C57BL/6N mice for the LL/2 lung carcinoma model and BALB/c mice for the 4T1 breast cancer model.

  • Tumor Cell Implantation: Subcutaneous injection of tumor cells (e.g., 1 x 10^6 LL/2 cells) into the flank of the mice.

  • Treatment: Oral gavage of this compound (formulated in a suitable vehicle) typically initiated when tumors reach a palpable size.

  • Endpoint Measurement: Tumor volumes are measured regularly using calipers. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).

Immunotherapy Combination Clinical Trials (General Protocol):

  • Patient Population: Patients with a confirmed diagnosis of the target cancer (e.g., metastatic NSCLC) and often specific biomarker status (e.g., PD-L1 expression).

  • Study Design: Typically double-blind, randomized, controlled trials.

  • Treatment Administration: Intravenous infusion of immunotherapy agents and/or chemotherapy according to a predefined schedule (e.g., every 3 weeks).

  • Efficacy Assessment: Tumor response is evaluated using standardized criteria such as RECIST 1.1 at regular intervals. Survival data (PFS and OS) are collected over the long term.

  • Safety Assessment: Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Future Perspectives

The preclinical data for this compound suggest a novel mechanism of action that could be complementary to existing immunotherapies. By preventing T-cell apoptosis and reducing immunosuppressive cytokines, this compound may enhance the efficacy of immune checkpoint inhibitors. Future research will likely focus on combination studies of this compound with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies to explore potential synergistic effects. Such combinations could represent a promising strategy to overcome resistance to current immunotherapy regimens. Further preclinical studies are warranted to elucidate the optimal dosing and scheduling for such combinations, paving the way for potential clinical investigation.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational compound and has not been approved by regulatory agencies for any indication.

References

A Head-to-Head Comparison of Glycomimetics: GB1908 vs. Selectin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of glycomimetic drug development, distinct therapeutic strategies are emerging, targeting different carbohydrate-binding proteins to address a range of diseases. This guide provides a head-to-head comparison of GB1908, a novel galectin-1 inhibitor, with a prominent class of glycomimetics that antagonize selectins, focusing on uproleselan as a key example. This comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, experimental data, and therapeutic potential.

Overview of Compared Glycomimetics

This compound is a selective, orally available small molecule inhibitor of galectin-1, a protein implicated in cancer progression and immune evasion.[1][2][3][4][5] It is currently in preclinical development for the treatment of lung cancer.[1][2]

Selectin Antagonists , such as uproleselan (GMI-1271), rivipansel (B610495) (GMI-1070), and GMI-1687, are designed to block the function of selectins, a family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin) involved in inflammatory responses and cancer metastasis.[6][7][8][9] Uproleselan, a specific E-selectin antagonist, has been investigated in clinical trials for acute myeloid leukemia (AML) and other cancers.[6][8][10][11][12] Rivipansel, a pan-selectin antagonist, was studied for the treatment of vaso-occlusive crisis (VOC) in sickle cell disease.[6][13] GMI-1687 is a second-generation E-selectin antagonist being developed for sickle cell disease.[10][14]

Data Presentation: this compound vs. Uproleselan

The following tables summarize the available quantitative data for this compound and uproleselan, providing a comparative overview of their characteristics and preclinical/clinical findings.

Table 1: Compound Characteristics

FeatureThis compoundUproleselan (GMI-1271)
Target Galectin-1[1][2][3][4][5][15]E-selectin[6][8][16]
Mechanism of Action Inhibits galectin-1-induced apoptosis of T cells and reduces immunosuppressive cytokines.[2][3][5]Blocks the interaction between cancer cells and E-selectin on endothelial cells, inhibiting cancer cell trafficking and overcoming drug resistance.[8][16]
Therapeutic Area Lung Cancer[1][2][15]Acute Myeloid Leukemia (AML), Multiple Myeloma[6][8]
Development Stage Preclinical[1][2]Phase 3 Clinical Trials[10][11][12]

Table 2: Preclinical Efficacy Data

ParameterThis compoundUproleselan (GMI-1271)
In Vitro Activity Inhibited galectin-1-induced apoptosis in Jurkat cells (IC50 = 850 nM).[1][2]Reduced adhesion, chemotaxis, and trans-endothelial migration of cancer cells.[8]
In Vivo Model Syngeneic mouse model of lung cancer (LL/2).[1][2]Mouse models of AML and multiple myeloma.[7][8]
In Vivo Efficacy Reduced primary lung tumor growth at a dose of 30 mg/kg twice daily.[1][2]Mobilized leukemic stem cells into the blood, enhancing sensitivity to chemotherapy and prolonging survival.[7][8]

Table 3: Clinical Trial Data for Uproleselan in Relapsed/Refractory AML (Phase 3)

EndpointUproleselan + ChemotherapyChemotherapy Alone
Median Overall Survival (OS) 13.0 months[11][12]12.3 months[11][12]
Complete Remission (CR) Rate 36.1%[11][12]33.5%[11][12]
CR/CRh Rate 46.4%[11][12]41.2%[11][12]
Severe Oral Mucositis (Grade ≥3) 7.2%[11][12]7.2%[11][12]

Experimental Protocols

This compound In Vitro Apoptosis Assay: Jurkat cells were treated with varying concentrations of this compound (0.1-10 μM) for 16 hours in the presence of galectin-1. Apoptosis was then measured to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the galectin-1-induced apoptosis.[15]

This compound In Vivo Tumor Growth Study: A syngeneic mouse model was established using LL/2 lung tumor cells. Mice were orally administered this compound at a dose of 30 mg/kg twice a day for 21 days. Tumor growth was monitored and compared to a vehicle-treated control group to assess the anti-tumor efficacy of this compound.[15]

Uproleselan Phase 3 Clinical Trial (NCT03616470): This international, randomized, double-blind, placebo-controlled trial enrolled 388 patients with relapsed/refractory AML. Patients were randomized to receive either uproleselan in combination with chemotherapy (mitoxantrone, etoposide, and cytarabine) or chemotherapy alone. The primary endpoint was overall survival. Secondary endpoints included rates of complete remission and treatment-emergent adverse events.[11][12]

Signaling Pathways and Mechanisms of Action

This compound and the Galectin-1 Pathway:

Galectin-1 is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment. It induces the apoptosis of activated T cells, thereby allowing cancer cells to evade immune destruction. This compound, by selectively inhibiting the carbohydrate recognition domain of galectin-1, is designed to block this immunosuppressive activity and restore the anti-tumor immune response.

cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell Galectin-1 Galectin-1 Tumor Cell->Galectin-1 secretes T-Cell T-Cell Galectin-1->T-Cell induces apoptosis This compound This compound This compound->Galectin-1 inhibits

This compound Mechanism of Action

Uproleselan and the E-selectin Pathway:

E-selectin is expressed on the surface of endothelial cells in the bone marrow and is crucial for the adhesion and trafficking of hematopoietic stem cells and cancer cells. In AML, the interaction between leukemic cells and E-selectin in the bone marrow niche is thought to contribute to chemoresistance. Uproleselan competitively binds to E-selectin, disrupting this interaction and sensitizing the leukemic cells to chemotherapy.

cluster_BM Bone Marrow Vasculature Endothelial Cell Endothelial Cell E-selectin E-selectin Endothelial Cell->E-selectin expresses AML Cell AML Cell AML Cell->E-selectin binds to (adhesion & chemoresistance) Uproleselan Uproleselan Uproleselan->E-selectin blocks binding

Uproleselan Mechanism of Action

Conclusion

This compound and selectin antagonists like uproleselan represent two distinct and promising avenues in the field of glycomimetic therapy. While both classes of drugs modulate cell-cell interactions, they do so by targeting different carbohydrate-binding proteins involved in distinct pathophysiological processes. This compound's focus on inhibiting galectin-1 to overcome immune suppression in the tumor microenvironment presents a novel immunotherapeutic approach for solid tumors. In contrast, uproleselan's mechanism of disrupting E-selectin-mediated adhesion in the bone marrow has shown potential in sensitizing hematological malignancies to chemotherapy.

The data presented here underscore the importance of a targeted approach in glycomimetic drug development. As more clinical data for these and other glycomimetics become available, a clearer picture of their therapeutic utility, either as monotherapies or in combination with existing treatments, will emerge, paving the way for new strategies to combat cancer and other diseases.

References

GB1908: A Comparative Analysis of its Selectivity for Galectin-1 over Galectin-3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity and functional selectivity of GB1908 for galectin-1 versus galectin-3. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data on Binding Affinity

This compound demonstrates a significant and consistent selectivity for galectin-1 over galectin-3 across both human and murine orthologs. This selectivity has been confirmed through biophysical assays, with the following data reported.[1][2]

Analyte This compound Binding Affinity (Kd or Ki) Selectivity (Fold Difference)
Human Galectin-1 0.03 µM (Kd)[1], 57 nM (Ki)[3][4]~87-fold vs Human Galectin-3 (based on Kd)
Human Galectin-3 2.61 µM (Kd)[1]-
Mouse Galectin-1 0.04 µM (Kd)[1], 72 nM (Ki)[3]~80-fold vs Mouse Galectin-3 (based on Kd)
Mouse Galectin-3 3.18 µM (Kd)[1]-

Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. A lower value indicates a higher affinity.

Experimental Protocols

The selectivity of this compound has been determined using a variety of in vitro and cellular assays. The following are summaries of the key experimental methodologies.

Surface Plasmon Resonance (SPR) for Binding Affinity

Surface Plasmon Resonance is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

  • Immobilization: Recombinant human or mouse galectin-1 and galectin-3 are immobilized on the surface of a sensor chip.

  • Binding: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.

  • Detection: The binding of this compound to the immobilized galectins is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

  • Data Analysis: The association and dissociation rates are measured, and from these, the dissociation constant (Kd) is calculated to determine the binding affinity.

cluster_0 SPR Experimental Workflow Immobilize Galectins Immobilize Galectins Flow this compound Flow this compound Immobilize Galectins->Flow this compound 1. Galectin-1 & Galectin-3 on sensor chip Measure Binding Measure Binding Flow this compound->Measure Binding 2. Inject various concentrations Calculate Affinity Calculate Affinity Measure Binding->Calculate Affinity 3. Detect change in refractive index

SPR workflow for determining binding affinity.
Jurkat T-cell Apoptosis Assay

This cellular assay is used to determine the functional ability of this compound to inhibit galectin-1-induced apoptosis (programmed cell death) in Jurkat T-cells.[1][2]

  • Cell Culture: Jurkat T-cells are cultured under standard conditions.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Induction of Apoptosis: Recombinant galectin-1 is added to the cell cultures to induce apoptosis.

  • Apoptosis Measurement: After a specified incubation period (e.g., 16 hours), the extent of apoptosis is measured using methods such as flow cytometry with Annexin V/Propidium Iodide staining.[3]

  • Data Analysis: The concentration of this compound that inhibits 50% of the galectin-1-induced apoptosis (IC50) is calculated. For this compound, the reported IC50 is 850 nM.[3][4][5][6]

cluster_1 Jurkat Apoptosis Assay Workflow Culture Jurkat Cells Culture Jurkat Cells Pre-incubate with this compound Pre-incubate with this compound Culture Jurkat Cells->Pre-incubate with this compound Add Galectin-1 Add Galectin-1 Pre-incubate with this compound->Add Galectin-1 Measure Apoptosis Measure Apoptosis Add Galectin-1->Measure Apoptosis Calculate IC50 Calculate IC50 Measure Apoptosis->Calculate IC50

Workflow for the Jurkat T-cell apoptosis assay.

Signaling Pathways

Galectin-1 and galectin-3 are involved in distinct and sometimes overlapping signaling pathways that regulate various cellular processes. This compound's selectivity for galectin-1 suggests it will primarily modulate pathways downstream of galectin-1.

Galectin-1 Signaling

Galectin-1 is known to be involved in immune suppression and pro-tumorigenic mechanisms.[1][2] It can cross-link glycosylated receptors on the surface of immune cells, such as T-cells, leading to apoptosis or modulation of the immune response.[7][8] Downstream signaling can involve the FAK/PI3K/AKT/mTOR pathway, which is implicated in cell survival and proliferation.[9]

cluster_2 Simplified Galectin-1 Signaling Galectin-1 Galectin-1 T-cell Receptors T-cell Receptors Galectin-1->T-cell Receptors This compound This compound This compound->Galectin-1 FAK FAK T-cell Receptors->FAK Apoptosis Apoptosis T-cell Receptors->Apoptosis PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Immune Suppression Immune Suppression mTOR->Immune Suppression

Simplified Galectin-1 signaling pathway.
Galectin-3 Signaling

Galectin-3 is a pleiotropic protein involved in numerous cellular processes, including cell adhesion, activation, and apoptosis.[10] It can form lattices on the cell surface that modulate the signaling of various receptors, including growth factor receptors and integrins.[11] Key signaling pathways influenced by galectin-3 include the Ras/Raf/MEK/ERK and Notch pathways, which are crucial for cell survival, proliferation, and migration.

cluster_3 Simplified Galectin-3 Signaling Galectin-3 Galectin-3 Cell Surface Receptors Cell Surface Receptors Galectin-3->Cell Surface Receptors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Cell Surface Receptors->Ras_Raf_MEK_ERK Notch Notch Cell Surface Receptors->Notch Cell Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Cell Proliferation Cell Survival Cell Survival Notch->Cell Survival

Simplified Galectin-3 signaling pathway.

References

Validating the In Vivo Efficacy of GB1908: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical in vivo efficacy of GB1908, a selective, orally active galectin-1 inhibitor.[1][2] While direct data on this compound in patient-derived xenograft (PDX) models is not publicly available, this document summarizes its performance in syngeneic models and contrasts it with other galectin-1 inhibitors tested in xenograft and PDX models. This information is intended to guide researchers in evaluating the therapeutic potential of targeting galectin-1 in solid tumors.

Performance of this compound in Preclinical Models

This compound has demonstrated anti-tumor activity in a syngeneic mouse model of lung cancer. Administration of this compound resulted in a significant reduction in the growth of primary lung tumors.[1][2][3] The primary mechanism of action of this compound is the inhibition of galectin-1, a protein implicated in creating an immunosuppressive tumor microenvironment and promoting tumor progression.[4][5][6] Specifically, this compound has been shown to mitigate galectin-1-induced T-cell apoptosis and decrease the secretion of immunosuppressive cytokines.[5][7]

Comparative Efficacy of Galectin-1 Inhibitors

For a comprehensive evaluation, the following table compares the in vivo efficacy of this compound with other notable galectin-1 inhibitors.

CompoundModel TypeCancer TypeDosing RegimenKey FindingsReference
This compound SyngeneicLung Cancer (LL/2)30 mg/kg, twice daily, p.o.Reduced primary tumor growth.[1][2][3]
OTX008 XenograftHead and Neck Squamous Cell Carcinoma (SQ20B, HEp-2)Not specifiedInhibited tumor growth, induced tumor vessel normalization, and increased tumor oxygenation.[6]
LLS30 Xenograft (Enzalutamide-resistant)Prostate CancerNot specifiedIn combination with enzalutamide, significantly inhibited tumor growth.[2]
LLS2 XenograftOvarian Cancer (SKOV3)Not specifiedPotentiated the anti-cancer effects of paclitaxel.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the in vivo studies cited.

In Vivo Efficacy of this compound in a Syngeneic Mouse Model
  • Animal Model: C57BL/6 mice.

  • Tumor Model: Lewis Lung Carcinoma (LL/2) cells were implanted to establish primary lung tumors.

  • Treatment: Mice were treated with this compound administered orally at a dose of 30 mg/kg twice a day for 21 days.[1]

  • Endpoint Analysis: The primary endpoint was the measurement of primary tumor growth to assess the anti-tumor efficacy of this compound.[1]

General Protocol for Patient-Derived Xenograft (PDX) Efficacy Studies

While a specific protocol for this compound in PDX models is not available, a general workflow for such a study is outlined below.

  • PDX Model Establishment: Fresh tumor tissue from a patient is surgically implanted into immunodeficient mice (e.g., NOD-SCID).

  • Tumor Propagation: Once the tumor reaches a specific size, it is passaged into a cohort of mice for the efficacy study.

  • Treatment Initiation: When the tumors in the study cohort reach a predetermined volume, mice are randomized into treatment and control groups.

  • Drug Administration: The investigational drug (e.g., this compound) and control vehicle are administered according to a specified dosing schedule and route.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers to calculate tumor volume.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a maximal allowed size or after a predetermined treatment duration. Key endpoints include tumor growth inhibition, overall survival, and biomarker analysis from tumor tissue.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the proposed signaling pathway of galectin-1 inhibition and a typical experimental workflow for a PDX study.

Galectin1_Signaling_Pathway Proposed Signaling Pathway of Galectin-1 Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Gal1 Galectin-1 This compound->Gal1 Inhibits TCR T-Cell Receptor Gal1->TCR Binds Ras H-Ras / K-Ras Gal1->Ras Activates NFkB NF-κB Pathway Gal1->NFkB Activates (proposed) Apoptosis T-Cell Apoptosis TCR->Apoptosis Induces MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK Activates Proliferation Tumor Cell Proliferation MAPK_ERK->Proliferation Promotes Cytokines Immunosuppressive Cytokines (IL-6, TNFα) NFkB->Cytokines Induces Production

Caption: Proposed mechanism of this compound action.

PDX_Experimental_Workflow General Experimental Workflow for PDX In Vivo Efficacy Study Patient Patient Tumor Biopsy Implantation Implantation into Immunodeficient Mice Patient->Implantation P0 Generation of P0 Xenograft Implantation->P0 Expansion Tumor Expansion and Passaging (P1, P2...) P0->Expansion Cohort Establishment of Experimental Cohort Expansion->Cohort Randomization Randomization Cohort->Randomization Treatment Treatment Group (e.g., this compound) Randomization->Treatment Control Vehicle Control Group Randomization->Control Monitoring Tumor Growth Monitoring Treatment->Monitoring Control->Monitoring Analysis Endpoint Analysis (Tumor Growth Inhibition, Biomarkers) Monitoring->Analysis

Caption: Workflow for PDX in vivo studies.

References

comparative study of GB1908's effect on different immune cell populations

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of GB1908's Immunomodulatory Effects

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the selective galectin-1 inhibitor, this compound, and its impact on various immune cell populations. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective understanding of this compound's performance in relation to other immunomodulatory agents. The data presented is based on available preclinical and clinical findings.

Mechanism of Action: this compound

This compound is a novel, selective, and high-affinity small molecule inhibitor of the carbohydrate recognition domain (CRD) of Galectin-1 (Gal-1).[1] Gal-1 is a beta-galactoside-binding lectin implicated in creating an immunosuppressive tumor microenvironment.[1] By binding to glycans on the surface of immune cells, particularly T-cells, Gal-1 can induce apoptosis (programmed cell death) and suppress anti-tumor immune responses.[1] this compound competitively binds to the CRD of Gal-1, thereby blocking its interaction with immune cells and mitigating its immunosuppressive functions.

Comparative Data on Immune Cell Modulation

The following table summarizes the observed effects of this compound and two alternative immunomodulatory agents, GB1211 (a Galectin-3 inhibitor) and Pembrolizumab (a PD-1 checkpoint inhibitor), on various immune cell populations and cytokine production. It is critical to note that the data is collated from different studies with distinct experimental models and conditions. Therefore, direct quantitative comparisons should be made with caution.

Agent Target Immune Cell Population / Cytokine Observed Effect Experimental Model
This compound Galectin-1T-cellsAttenuated Gal-1-induced apoptosis.In vitro (Jurkat T-cells)[1]
T-cellsReduced production of IL-17A, IFNγ, and TNFα.In vitro (stimulated human and mouse T-cells)
T-cellsReduced production of IL-17A, IFNγ, IL-6, and TNFα.In vivo (Concanavalin A-induced acute liver injury mouse model)
Immune CellsReduced production of immunosuppressive cytokines (IL-17, IL-10, IL-6, TNFα).In vitro (stromal non-small cell lung cancer tumor microenvironment model)
GB1211 Galectin-3Tumor-Infiltrating Lymphocytes (TILs)In combination with anti-PD-L1 antibody, increased the percentage of tumor-infiltrating CD3+, CD4+, and CD8+ T-cells.In vivo (syngeneic mouse lung adenocarcinoma model)
T-cellsIn combination with anti-PD-L1 antibody, increased the proliferation of CD3+ and CD8+ T-cells.In vivo (syngeneic mouse lung adenocarcinoma model)
Pembrolizumab PD-1Circulating CytokinesIn patients with head and neck squamous cell carcinoma, lower pre- and post-treatment IFN-γ concentrations, and reduced post-treatment concentrations of VEGF, IL-6, and IL-8 were associated with improved outcomes.Clinical study (human patients)[2]
Circulating CytokinesIn patients with non-small cell lung cancer, an increase in IL-1β, IL-2, IL-4, IL-6, IFN-γ, and TNF-α was associated with an increased response rate.Clinical study (human patients)

Experimental Protocols

Concanavalin A (ConA)-Induced Acute Liver Injury Model in Mice

This in vivo model is utilized to assess T-cell-mediated liver inflammation and the effects of immunomodulatory agents on cytokine production.

1. Animals:

  • Male C57BL/6 mice, 6-8 weeks old.

  • Housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Reagents:

  • Concanavalin A (ConA), dissolved in sterile, pyrogen-free phosphate-buffered saline (PBS).

  • This compound or vehicle control for oral administration.

3. Procedure:

  • Pre-treatment: Administer this compound or vehicle control orally to mice one hour prior to ConA injection.

  • Induction of Liver Injury: Inject ConA (typically 15-20 mg/kg body weight) intravenously via the tail vein.

  • Sample Collection: At a specified time point post-ConA injection (e.g., 8 hours), collect terminal blood samples via cardiac puncture for serum separation. Euthanize mice according to approved protocols.

  • Cytokine Analysis: Analyze serum cytokine levels (e.g., IL-17A, IFNγ, IL-6, TNFα) using a multiplex immunoassay (e.g., Luminex-based assay) according to the manufacturer's instructions.

4. Histological Analysis (Optional):

  • Perfuse the liver with PBS and fix in 10% neutral buffered formalin.

  • Embed the liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of liver injury and immune cell infiltration.

Visualizations

Signaling Pathway and Experimental Workflow

GB1908_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Gal1 Galectin-1 Glycans Glycoproteins (e.g., on CD45) Gal1->Glycans This compound This compound This compound->Gal1 Inhibition TCR T-Cell Receptor (TCR) Signaling Downstream Signaling Glycans->Signaling Apoptosis T-Cell Apoptosis Cytokines Immunosuppressive Cytokine Production (IL-10, IL-17, etc.) Signaling->Apoptosis Signaling->Cytokines

Caption: Mechanism of action of this compound in inhibiting Galectin-1-mediated immunosuppression.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies TCells Isolate Human/Mouse T-Cells Stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) TCells->Stimulate Treat_vitro Treat with this compound or Control Stimulate->Treat_vitro Analyze_vitro Analyze Cytokine Production Treat_vitro->Analyze_vitro Mice Acclimatize Mice Treat_vivo Administer this compound or Vehicle Mice->Treat_vivo Induce Induce Inflammation (e.g., ConA injection) Treat_vivo->Induce Collect Collect Blood/ Tissue Samples Induce->Collect Analyze_vivo Analyze Cytokines/ Histology Collect->Analyze_vivo

Caption: General experimental workflow for assessing the immunomodulatory effects of this compound.

References

Independent Verification of GB1908's Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for GB1908, a selective galectin-1 inhibitor, with alternative therapeutic agents. The information is presented to aid in the independent verification of its therapeutic potential. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Executive Summary

This compound is an orally active, selective inhibitor of galectin-1 with demonstrated preclinical anti-tumor activity. It has shown the ability to induce apoptosis in cancer cell lines and reduce tumor growth in a syngeneic mouse model of lung cancer.[1][2] This guide compares its preclinical profile with other galectin inhibitors, including OTX008 and LLS2 (targeting galectin-1), and belapectin and GB1211 (targeting galectin-3), as well as standard-of-care chemotherapy for lung cancer.

Comparative Preclinical Efficacy

The following tables summarize the available preclinical data for this compound and its comparators. Direct comparisons are limited by the use of different experimental models and conditions in the available literature.

In Vitro Activity
CompoundTargetAssayCell LineIC50 / KiReference
This compound Galectin-1 Binding Affinity (Ki) Human Galectin-1 57 nM [1]
This compound Galectin-1 Binding Affinity (Ki) Mouse Galectin-1 72 nM [1]
This compound Galectin-3 Binding Affinity (Kd) Human Galectin-3 6.0 µM (>50-fold selective) [2]
This compound Galectin-1 Induced Apoptosis Jurkat (T-cell leukemia) IC50 = 850 nM [1][2]
OTX008Galectin-1ProliferationVarious cancer cell lines1 - 190 µM[3][4]
LLS2Galectin-1CytotoxicitySKOV3 (ovarian)15.7 µmol/L
BelapectinGalectin-3Binding Affinity (Ki)Human Galectin-32.8 µM
GB1211Galectin-3Binding Affinity (Kd)Human Galectin-30.025 µM[5]
GB1211Galectin-3Binding AffinityMouse Galectin-30.77 µM
In Vivo Efficacy
CompoundTargetCancer ModelDosing RegimenKey FindingsReference
This compound Galectin-1 LL/2 Syngeneic Mouse Model (Lung) 30 mg/kg, p.o., twice daily for 21 days Significantly inhibited tumor growth [1][2]
OTX008Galectin-1A2780-1A9 Xenograft (Ovarian)5 mg/kg, i.v., every other day for 3 weeksInhibited tumor growth[4]
OTX008Galectin-1HNSCC Xenograft ModelsNot specifiedInhibited tumor growth[6]
LLS2Galectin-1SKOV3 Xenograft (Ovarian)Not specifiedSuppressed tumor growth; synergistic with paclitaxel[7]
BelapectinGalectin-3Multiple preclinical modelsNot specifiedAnti-cancer effect, particularly in combination with immunotherapy[8]
GB1211Galectin-3Multiple preclinical modelsNot specifiedDemonstrated anti-cancer and anti-fibrotic activity[9][10]

Experimental Protocols

Galectin-1 Induced Jurkat Cell Apoptosis Assay

This protocol describes a method to assess the ability of a compound to inhibit galectin-1-induced apoptosis in Jurkat T-cells, a common in vitro model for T-cell apoptosis.

Materials:

  • Jurkat E6-1 cells (ATCC TIB-152)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Recombinant human galectin-1

  • Test compound (e.g., this compound)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 with 10% FBS in a humidified incubator at 37°C and 5% CO2.[11]

  • Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL. Treat cells with varying concentrations of the test compound for a predetermined time (e.g., 1 hour) before inducing apoptosis.

  • Apoptosis Induction: Add recombinant human galectin-1 to the cell culture to induce apoptosis. An untreated control and a galectin-1 only control should be included.

  • Staining: After the incubation period (e.g., 16 hours for this compound), harvest the cells and wash with cold PBS.[1] Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[12] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. Calculate the IC50 value for the test compound, which is the concentration that inhibits 50% of galectin-1-induced apoptosis.

LL/2 Syngeneic Mouse Lung Cancer Model

This protocol outlines the establishment of a syngeneic mouse model of lung cancer using the LL/2 (Lewis Lung Carcinoma) cell line to evaluate the in vivo efficacy of anti-cancer compounds.

Materials:

  • LL/2 (LLC1) cells[13]

  • C57BL/6 mice (female, 10-12 weeks old)[14][15][16]

  • Matrigel (optional, can be mixed with cells for injection)

  • Calipers for tumor measurement

  • Test compound (e.g., this compound) and vehicle control

Procedure:

  • Cell Preparation: Culture LL/2 cells in appropriate media. On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture with Matrigel at a concentration of 1 x 10^6 cells per 100 µL.[14][15]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each C57BL/6 mouse.[14]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Start measuring tumor volume with calipers once the tumors become palpable. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.[14]

  • Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[15]

  • Drug Administration: Administer the test compound and vehicle control according to the specified dosing regimen (e.g., for this compound, 30 mg/kg orally, twice daily).[1][2]

  • Efficacy Evaluation: Continue to measure tumor volume and body weight regularly throughout the study. The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a maximum allowed size.

  • Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the percentage of tumor growth inhibition.

Signaling Pathways and Mechanisms of Action

Galectin-1 Signaling in Cancer

Galectin-1, the target of this compound, is a β-galactoside-binding protein that is overexpressed in various cancers and is implicated in tumor progression, angiogenesis, and immune evasion.[17][18] Its mechanism of action is multifaceted and involves interactions with multiple cell surface glycoproteins.

One of the key roles of extracellular galectin-1 in the tumor microenvironment is the induction of apoptosis in activated T-cells, which contributes to the tumor's ability to evade the immune system.[17][18][19] This process is often mediated through the binding of galectin-1 to glycoproteins on the T-cell surface, such as CD45, CD43, and CD7, leading to the clustering of these receptors and the activation of apoptotic signaling cascades.[17][19]

Galectin1_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm Galectin-1 Galectin-1 CD45 CD45 Galectin-1->CD45 Binds CD43 CD43 Galectin-1->CD43 Binds CD7 CD7 Galectin-1->CD7 Binds FasR Fas Receptor Galectin-1->FasR Binds Ras Ras Galectin-1->Ras Stabilizes (intracellular) Pro_Caspase8 Pro-Caspase-8 CD45->Pro_Caspase8 Clustering Activates CD43->Pro_Caspase8 Clustering Activates CD7->Pro_Caspase8 Clustering Activates FasR->Pro_Caspase8 Activates Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cleavage Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes ERK ERK Ras->ERK Activates

Caption: Galectin-1 induced T-cell apoptosis pathway.

By inhibiting galectin-1, this compound is believed to block these interactions, thereby preventing T-cell apoptosis and potentially restoring an anti-tumor immune response. Additionally, intracellular galectin-1 has been shown to interact with Ras, promoting its stabilization at the plasma membrane and activating downstream signaling pathways like the ERK pathway, which can contribute to cell proliferation.[20] Inhibition of galectin-1 may also disrupt this intracellular signaling.

Experimental Workflow for Preclinical Evaluation

The general workflow for the preclinical evaluation of a galectin-1 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and anti-tumor efficacy.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Binding Assays (Determine Ki/Kd) Selectivity Selectivity Assays (vs. other Galectins) Binding->Selectivity Cell_based Cell-based Assays (e.g., Apoptosis) Selectivity->Cell_based PK Pharmacokinetics (ADME) Cell_based->PK Efficacy Efficacy Studies (e.g., Syngeneic Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

References

Safety Operating Guide

Navigating the Disposal of GB1908: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and effective disposal of GB1908, a selective galectin-1 inhibitor utilized in cancer research.

When handling any chemical substance, it is imperative to consult the Safety Data Sheet (SDS) for specific disposal instructions. In the absence of a specific SDS for this compound, the following guidelines are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. These procedures are designed to minimize risk and ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

All handling of this compound, including weighing, solution preparation, and disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any powders or aerosols.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to segregate and manage different waste streams.

Step 1: Waste Identification and Segregation

Properly categorize all waste materials contaminated with this compound. This is the foundational step for safe disposal.

Waste CategoryExamples
Solid Waste Unused or expired this compound powder, contaminated labware (e.g., pipette tips, microfuge tubes), contaminated PPE (gloves, weigh boats).
Liquid Waste Unused this compound solutions (e.g., in DMSO), contaminated solvents, first rinse of emptied containers.
Sharps Waste Contaminated needles, syringes, or glass Pasteur pipettes.
Empty Containers Original vials or any secondary containers that held this compound.
Step 2: Packaging of Waste

Each waste category requires specific packaging to ensure safe containment and transport.

  • Solid Waste:

    • Collect in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Collect in a compatible, shatter-resistant container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle).

    • The container must be clearly labeled with "Hazardous Waste," the name "this compound," and any solvents present (e.g., DMSO).

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Sharps Waste:

    • Place directly into a designated, puncture-resistant sharps container.

    • The container should be clearly labeled as "Hazardous Sharps Waste" and include the chemical name.

  • Empty Containers:

    • The first rinse of any container that held this compound must be collected and disposed of as liquid hazardous waste.

    • Subsequent rinses with a non-hazardous solvent (e.g., water or ethanol) can be managed according to institutional policies.

    • Obliterate or remove the original label. The container can then be disposed of as regular laboratory glass or plastic waste, provided it is thoroughly cleaned.

Step 3: Labeling and Storage

Accurate labeling is crucial for regulatory compliance and the safety of waste handlers. All hazardous waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: this compound

  • The specific components and their approximate percentages (e.g., this compound in DMSO)

  • The date the waste was first added to the container

  • The responsible researcher's name and contact information

Store all hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Protocol: Decontamination of Labware

For non-disposable labware that has come into contact with this compound, a thorough decontamination process is necessary.

  • Initial Rinse: Rinse the labware with a small amount of a suitable solvent (e.g., the solvent used to prepare the this compound solution, such as DMSO, followed by ethanol). This initial rinseate must be collected and disposed of as liquid hazardous waste.

  • Secondary Wash: Wash the labware with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the labware to air dry completely before reuse.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

GB1908_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Packaging and Labeling cluster_3 Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Package in Labeled Hazardous Solid Waste Container is_solid->solid_waste Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_waste Package in Labeled Hazardous Liquid Waste Container is_liquid->liquid_waste Yes is_container Empty Container? is_sharp->is_container No sharps_waste Place in Labeled Hazardous Sharps Container is_sharp->sharps_waste Yes container_rinse Triple Rinse Container is_container->container_rinse Yes ehs_pickup Store for EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup sharps_waste->ehs_pickup collect_rinse Collect First Rinse as Liquid Hazardous Waste container_rinse->collect_rinse defaced_container Deface Label and Dispose of Clean Container collect_rinse->defaced_container defaced_container->ehs_pickup

This compound Disposal Workflow Diagram

Disclaimer: This document provides general guidance. Always adhere to your institution's specific waste disposal policies and local, state, and federal regulations.

Essential Safety and Handling Guide for GB1908, a Selective Galectin-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and operational plans for the handling and disposal of GB1908, a selective and orally active galectin-1 inhibitor investigated for its potential in lung cancer treatment.[1][2][3][4] Given its potent biological activity and status as a novel research compound, this compound should be handled with the utmost care, following protocols for highly potent active pharmaceutical ingredients (HPAPIs). The information herein is designed to establish a robust safety framework for all laboratory procedures involving this compound.

Immediate Safety and Hazard Information

This compound is a small molecule inhibitor with high affinity for human and mouse galectin-1.[1][2] While a comprehensive toxicological profile is not publicly available, its intended biological effect—inhibiting a key protein in cancer progression and immune response—necessitates stringent handling procedures to prevent occupational exposure.[5] The Safety Data Sheet (SDS) for a similar research compound indicates that it may be toxic if swallowed or in contact with skin, and harmful if inhaled. Therefore, minimizing direct contact and aerosol generation is paramount.

Key Hazard Considerations:

  • Potent Biological Activity: As a selective protein inhibitor, accidental exposure could have unintended pharmacological effects.

  • Unknown Long-term Effects: As a novel research compound, the full toxicological profile, including chronic effects and reproductive hazards, is not yet established. A precautionary approach is mandatory.

  • Physical Form: Typically supplied as a solid powder, it poses an inhalation risk during weighing and reconstitution.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required for all stages of handling this compound, from receiving and unpacking to disposal. The following table summarizes the required PPE for different operational stages.

Operational Stage Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Unpacking, inventory, and moving to secure storage.Safety glasses with side shields.Single pair of nitrile gloves.Lab coat.Not typically required.
Preparation (Solid) Weighing, aliquoting, and preparing for solubilization.Chemical splash goggles and face shield.Double-gloving (e.g., nitrile).Disposable, solid-front lab coat or gown with tight cuffs.Certified N95 or higher-level respirator.
Preparation (Liquid) Solubilizing in solvents (e.g., DMSO), dilutions.Chemical splash goggles.Double-gloving (e.g., nitrile).Disposable, solid-front lab coat or gown with tight cuffs.Work within a certified chemical fume hood.
Experimental Use Cell culture, in vivo dosing, and other applications.Safety glasses with side shields or goggles as per risk assessment.Single pair of nitrile gloves (change frequently).Lab coat.Work within a certified chemical fume hood or biosafety cabinet.
Waste Disposal Handling and packaging of contaminated materials.Chemical splash goggles.Double-gloving (e.g., nitrile or heavy-duty gloves).Disposable, solid-front lab coat or gown.As required by the specific disposal procedure.
Spill Cleanup Responding to a spill of solid or liquid this compound.Chemical splash goggles and face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.Certified N95 or higher-level respirator.

Experimental Protocols: Step-by-Step Guidance

Preparation of a this compound Stock Solution

This protocol is based on methods described for preparing this compound for in vivo studies.[1]

  • Pre-Donning PPE: Before entering the designated handling area, don the appropriate PPE as specified in the table for "Preparation (Solid)."

  • Designated Area: All weighing and initial solubilization must occur within a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation exposure.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.

  • Solubilization: Based on published protocols, this compound can be prepared for in vivo use by first creating a stock solution in a suitable solvent such as DMSO.[1] Add the solvent to the vial containing the weighed powder. Cap the vial securely.

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Labeling: Clearly label the stock solution container with the compound name (this compound), concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage: Store the stock solution as recommended. For example, at -20°C for up to one month or -80°C for up to six months.[1]

  • Post-Handling: Decontaminate all surfaces within the fume hood. Dispose of all contaminated disposables as hazardous chemical waste. Doff PPE in the correct order to prevent cross-contamination.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, weigh paper, pipette tips, and empty vials, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. The defaced, triple-rinsed container may then be disposed of according to institutional guidelines.

  • Liquid Waste:

    • Collect all unused solutions and solvent rinsates in a sealed, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the waste container is compatible with the solvents used (e.g., glass container for organic solvents).

    • Do not overfill waste containers; leave at least 10% headspace.

  • Sharps Waste:

    • Any needles or syringes used for in vivo administration must be disposed of immediately in a designated, puncture-proof sharps container for chemically contaminated sharps.

  • Waste Pickup:

    • Store all hazardous waste containers in a designated Satellite Accumulation Area until they are collected by your institution's Environmental Health and Safety (EHS) department.

Visualized Workflows

The following diagrams illustrate the critical safety workflows for handling this compound.

PPE_Donning_Workflow cluster_prep Preparation Area Lab_Coat 1. Don Lab Coat / Gown Respirator 2. Don N95 Respirator Lab_Coat->Respirator Goggles 3. Don Goggles / Face Shield Respirator->Goggles Gloves 4. Don Inner Gloves Goggles->Gloves Outer_Gloves 5. Don Outer Gloves Gloves->Outer_Gloves End Ready Outer_Gloves->End Enter Handling Area Start Start Start->Lab_Coat Enter Clean Area PPE_Doffing_Workflow cluster_decon Decontamination Area Outer_Gloves 1. Remove Outer Gloves Lab_Coat 2. Remove Gown / Lab Coat Outer_Gloves->Lab_Coat Goggles 3. Remove Goggles / Face Shield Lab_Coat->Goggles Gloves 4. Remove Inner Gloves Goggles->Gloves Respirator 5. Remove Respirator Gloves->Respirator Wash_Hands 6. Wash Hands Thoroughly Respirator->Wash_Hands Start Handling Complete Start->Outer_Gloves Exit Handling Area Exit Exit Wash_Hands->Exit

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.